Ascomycin
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQSOHOQTUFQEM-NURRSENYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894126 | |
| Record name | Immunomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104987-12-4 | |
| Record name | Ascomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104987-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Immunomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Immunomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASCOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUF4U5NSJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Biosynthesis of Ascomycin from Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascomycin, a 23-membered macrocyclic polyketide produced by the bacterium Streptomyces hygroscopicus, is a molecule of significant pharmacological interest due to its potent immunosuppressive and antifungal activities. A close structural analog of tacrolimus (FK506), this compound serves as a crucial starting material for the synthesis of pimecrolimus, a drug used in the treatment of atopic dermatitis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of this compound. It details the experimental protocols for fermentation, extraction, and quantification, and presents a comprehensive analysis of the genetic and regulatory networks governing its biosynthesis. Quantitative data from various fermentation optimization studies are compiled and presented for comparative analysis. Furthermore, this guide includes detailed diagrams of the this compound biosynthetic pathway and its complex regulatory network, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction: Discovery and Significance
The journey of this compound's discovery began in 1962 when Japanese scientists isolated a compound, initially named WS7238A, from the fermentation broth of Streptomyces hygroscopicus No. KK317.[1] Later, in the 1980s, researchers at Fujisawa and Abbott independently isolated compounds designated FR-900520 and another from strain ATCC14891, respectively.[1] Subsequent analysis revealed that these were all identical to the originally discovered molecule, now known as this compound or FK520.[1]
This compound is a potent immunosuppressant that functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] This inhibition is mediated through the formation of a complex with the immunophilin FKBP12.[2] Beyond its immunosuppressive properties, this compound also exhibits significant antifungal activity.[2] Its structural similarity to tacrolimus has made it a valuable subject of research for the development of new therapeutic agents with potentially improved efficacy and reduced side effects.
This compound Production: Fermentation and Optimization
The production of this compound is primarily achieved through submerged fermentation of Streptomyces hygroscopicus var. ascomyceticus. Over the years, significant efforts have been dedicated to enhancing the yield of this compound through strain improvement, media optimization, and process control.
Quantitative Data on this compound Production
The following tables summarize quantitative data from various studies on the optimization of this compound fermentation.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (60 g/L) | This compound Yield (mg/L) | Biomass (Packed Mycelial Volume, %) | Reference |
| Soluble Starch | ~662 | ~22.5 | [3] |
| Dextrin | ~495 | ~20.0 | [3] |
| Glucose | ~313 | ~19.0 | [3] |
| Sucrose | ~189 | ~18.6 | [3] |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source | This compound Yield (mg/L) | Reference |
| Peanut Meal | 1093.3 | [4] |
| Original Medium | ~495 | [4] |
| Yeast Powder | <200 | [4] |
| Gluten Meal | <200 | [4] |
| Corn Steep Liquor | <200 | [4] |
Table 3: Effect of Fermentation Parameters on this compound Production by S. hygroscopicus SFK-36
| Parameter | Optimal Value | This compound Yield (mg/L) |
| Soluble Starch | 81.0 g/L | 1466.3 |
| Peanut Meal | 57.4 g/L | 1466.3 |
| Soybean Oil | 15.8 g/L | 1466.3 |
| In 5L Fermenter | 1476.9 |
Table 4: Enhanced this compound Production through Genetic Engineering
| Strain/Condition | This compound Yield (mg/L) | Fold Increase | Reference |
| Control (FS35) | 305.60 ± 16.90 | - | [5] |
| Combined overexpression of aroA, fkbN, and luxR | 1258.30 ± 33.49 | 4.12 | [5] |
| Parent Strain FS35 | 287 ± 9 | - | [6] |
| ΔglnB with co-overexpression of PCC β and ε subunits | 550 ± 20 | 1.9 | [6] |
| HP20 resin addition with precursor feeding | 460 | 1.53 (vs initial 300 mg/L) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of this compound.
Fermentation of Streptomyces hygroscopicus
-
Seed Culture Preparation:
-
Inoculate a loopful of S. hygroscopicus spores from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., 15 g/L starch, 10 g/L glucose, 10 g/L soybean meal, 6 g/L yeast extract, 2 g/L NaCl, 1 g/L (NH4)2SO4, 2 g/L CaCO3, pH 7.2).[8]
-
Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours.[8]
-
-
Production Culture:
-
Transfer the seed culture (typically 10% v/v) into a 250 mL flask containing 50 mL of production medium. A representative production medium could contain: 9 g/L glycerol, 5 g/L tryptone, 7 g/L yeast extract, 2 g/L corn steep liquor, 0.5 g/L MnSO4, 1.5 g/L (NH4)2SO4, 0.5 g/L KH2PO4, 1 g/L MgSO4∙7H2O, 12 g/L soybean oil, and 1 g/L CaCO3, with the pH adjusted to 6.7.[8]
-
Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
Extraction of this compound from Fermentation Broth
-
Mycelial Separation:
-
Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.[9]
-
-
Solvent Extraction:
-
The mycelial cake is subjected to extraction with an organic solvent. A common method involves soaking the mycelia in methanol or ethanol.[9] An alternative is ultrasonic-assisted extraction with solvents like ethyl acetate.[1]
-
For instance, soak the mycelium in methanol at a ratio of 1:2 to 1:5 (w/v) and agitate for several hours.[9] Repeat the extraction process 2-3 times.
-
-
Concentration and Purification:
Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve the crude extract or a known amount of dried mycelia in a suitable solvent, such as methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used (e.g., X-TERRA, C18, 4.6 x 150mm, 3.0µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water (often with additives like orthophosphoric acid) is commonly employed. For example, a gradient of Mobile Phase A (water with 0.1% orthophosphoric acid) and Mobile Phase B (acetonitrile:tert-butyl methyl ether, 81:19) can be used.[10]
-
Flow Rate: A typical flow rate is 1.5 mL/min.[10]
-
Detection: UV detection at a wavelength of 210 nm or 220 nm is suitable for this compound.[1][10]
-
Column Temperature: Maintain the column at an elevated temperature, for instance, 60°C, to improve peak shape and resolution.[10]
-
Quantification: Create a standard curve using a certified this compound reference standard to quantify the concentration in the samples.
-
This compound Biosynthesis: A Genetic and Enzymatic Overview
This compound is a type I polyketide, synthesized by a large, modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The biosynthetic gene cluster, designated as fkb, contains all the necessary genes for the assembly and modification of the this compound backbone.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving the coordinated action of multiple enzymes encoded by the fkb gene cluster. The pathway can be broadly divided into the formation of the polyketide chain, its cyclization, and subsequent post-PKS modifications.
Caption: A simplified workflow of this compound biosynthesis.
The PKS modules are encoded by the genes fkbA, fkbB, and fkbC. These large, multi-domain proteins are responsible for the iterative condensation of extender units (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) onto a starter unit derived from 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC). Each module of the PKS contains a set of enzymatic domains, including an acyltransferase (AT) domain that selects the appropriate extender unit, a ketosynthase (KS) domain that catalyzes the condensation reaction, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) are present in some modules to modify the β-keto group. The fkbP gene encodes an NRPS that incorporates a molecule of L-pipecolate and is involved in the final cyclization of the macrolide ring. Following the release of the prothis compound macrocycle, it undergoes further modifications, including methylation by the fkbM-encoded methyltransferase and hydroxylation by the fkbD-encoded hydroxylase, to yield the final product, this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level, involving a complex interplay of pathway-specific and global regulatory proteins.
Regulatory Network of the fkb Gene Cluster
The expression of the fkb biosynthetic genes is controlled by several regulatory genes located within or near the cluster.
References
- 1. CN108409751A - The purification process of one this compound - Google Patents [patents.google.com]
- 2. A new substrate specificity for acyl transferase domains of the this compound polyketide synthase in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of this compound production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Streptomyces hygroscopicus cell factories with enhanced this compound production by combined elicitation and pathway-engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of this compound production in Streptomyces hygroscopicus var. ascomyceticus by combining resin HP20 addition and metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106008553A - Purifying method of this compound - Google Patents [patents.google.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Frontiers | Analysis of the Sequences, Structures, and Functions of Product-Releasing Enzyme Domains in Fungal Polyketide Synthases [frontiersin.org]
The Core Chemical Architecture of Ascomycin (FK520): A Technical Guide
Introduction: Ascomycin, also known by its designations FK520, Immunomycin, and FR-900520, is a 23-membered macrocyclic polyketide with potent immunosuppressive properties.[1][2][3] Originally isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus, this compound is a structural analog of Tacrolimus (FK506), differing by an ethyl group at position 21 instead of an allyl group.[4][5] Its significant biological activities, including antifungal and antimalarial properties, have made it a subject of intense research and a valuable precursor for the semi-synthesis of other therapeutic agents, such as pimecrolimus.[2][6] This guide provides an in-depth overview of its chemical structure, biosynthetic origins, mechanism of action, and the experimental protocols central to its study.
Chemical Identity and Physicochemical Properties
The unique macrocyclic structure of this compound dictates its chemical behavior and biological function. It is characterized by a complex array of stereocenters and functional groups, including hydroxyls, methoxy groups, and a distinctive pipecolate moiety incorporated into the macrolactone ring.
Table 1: Chemical Identifiers for this compound (FK520)
| Identifier | Value | Citation |
| Molecular Formula | C₄₃H₆₉NO₁₂ | [1][4][7] |
| Molecular Weight | 792.01 g/mol | [4][5][7] |
| IUPAC Name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.0⁴,⁹]octacos-18-ene-2,3,10,16-tetrone | [1] |
| CAS Number | 104987-12-4 | [4][5][8] |
| SMILES String | CC[C@@H]1/C=C(/C--INVALID-LINK--(C(=O)C(=O)N3CCCC[C@H]3C(=O)O--INVALID-LINK--O)C)/C(C)=C/[C@@H]4CC--INVALID-LINK----INVALID-LINK--OC)C)OC)C)C">C@@HC | [4] |
| InChI Key | ZDQSOHOQTUFQEM-NURRSENYSA-N | [4][7][9] |
Table 2: Physicochemical Properties of this compound (FK520)
| Property | Details | Citation |
| Appearance | White to off-white powder/crystalline solid. | [4] |
| Solubility | Soluble in DMSO (≥ 45 mg/mL), ethanol (≥ 39.6 mg/mL with warming), and methanol (10 mg/mL). | [5][6][8][10] |
| Storage | Store lyophilized powder desiccated at -20°C for long-term stability (≥ 4 years). In solution, store at -20°C for up to 3 months or at -80°C for up to 2 years. Avoid multiple freeze-thaw cycles. | [2][4][5][8] |
Biosynthesis of this compound
This compound is a secondary metabolite produced by Streptomyces hygroscopicus through a complex biosynthetic pathway. The macrocyclic core is assembled by a Type I polyketide synthase (PKS) system. The starter unit for this assembly is (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid, which is derived from the primary metabolite chorismate, a key intermediate in the shikimate pathway.[1] The PKS modules then catalyze the sequential condensation of extender units, primarily malonyl-CoA, methylmalonyl-CoA, and one unit of ethylmalonyl-CoA, which provides the characteristic ethyl side chain at C21.[5][7][9]
Mechanism of Action
The immunosuppressive effect of this compound is initiated by its passive diffusion into lymphocytes, where it binds with high affinity to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[5][9] This this compound-FKBP12 complex does not directly inhibit T-cell signaling. Instead, it acquires a conformation that allows it to bind to and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[6][9] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5][9] Consequently, NFAT cannot translocate to the nucleus, leading to the downregulation of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[3]
Table 3: Biological Activity of this compound (FK520)
| Assay | IC₅₀ Value | Target/System | Citation |
| Calcineurin Phosphatase Inhibition | 49 nM | Purified Calcineurin | [9][10][11] |
| Mixed Lymphocyte Reaction (MLR) | 0.55 nM | Mouse Splenocytes | [2][8][11] |
| P. falciparum FKBP35 Inhibition | 0.52 µM | Recombinant PfFKBP35 |
Experimental Protocols
Protocol 1: Isolation and Purification from S. hygroscopicus Fermentation Broth
This protocol is adapted from common methods for natural product extraction from actinomycetes.[3][9]
-
Fermentation: Cultivate Streptomyces hygroscopicus in a suitable production medium (e.g., seed medium followed by fermentation medium) under optimal conditions (e.g., 28-30°C, 200-250 rpm) for 7-10 days.[12]
-
Harvesting: Separate the mycelia from the fermentation broth via centrifugation (e.g., 8,000 x g for 15 min) or filtration.
-
Extraction:
-
Suspend the mycelial cake in an organic solvent such as ethanol or acetone and perform extraction, potentially aided by sonication for 30 minutes to ensure cell lysis.[3][9]
-
Alternatively, perform a liquid-liquid extraction. After separating the mycelia, extract the broth with an equal volume of a water-immiscible solvent like butyl acetate. Repeat the extraction twice.[3]
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator until a viscous residue is obtained.
-
Solvent Partitioning:
-
Resuspend the residue in a solvent like butyl acetate.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with saturated sodium chloride (brine) solution to remove acidic and water-soluble impurities.[3]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate again to a thick oil.
-
-
Chromatography (Optional): For higher purity, the crude extract can be subjected to column chromatography. A common approach is silica gel chromatography, eluting with a gradient of solvents such as hexane and ethyl acetate. Fractions are collected and analyzed by TLC or HPLC.
-
Crystallization:
-
Dissolve the concentrated, semi-purified extract in a minimal amount of a suitable solvent system, such as methyl tert-butyl ether.[3]
-
Slowly add an anti-solvent like n-hexane while stirring to induce precipitation/crystallization. Adding n-hexane helps to remove oily impurities.[3]
-
Allow crystallization to proceed at a low temperature (e.g., 0-5°C) for 40-48 hours.[3]
-
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 45-50°C to yield purified this compound.[3]
Protocol 2: Structural Characterization by NMR and Mass Spectrometry
-
Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) for NMR analysis or in a high-purity solvent like methanol or acetonitrile for MS analysis.
-
Mass Spectrometry (MS):
-
Perform analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.[13]
-
Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[9]
-
Elute with a gradient of water and acetonitrile, both often containing 0.1% formic acid to aid ionization.
-
Acquire high-resolution mass spectra to confirm the elemental composition (C₄₃H₆₉NO₁₂) by comparing the observed m/z with the calculated value.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire standard 1D spectra (¹H and ¹³C) to observe characteristic chemical shifts.[13][14]
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are essential for assigning signals to specific atoms within the complex macrocyclic structure.[10][14]
-
For detailed conformational analysis, especially when bound to its target protein, advanced techniques like ¹³C-edited 3D HMQC-NOESY can be employed on isotopically labeled samples.[14]
-
Protocol 3: Calcineurin Phosphatase Inhibition Assay (Colorimetric)
This protocol measures the phosphatase activity of calcineurin by quantifying the release of free phosphate from a specific substrate.[15]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5.
-
Substrate: RII phosphopeptide, a specific substrate for calcineurin.
-
Enzyme: Recombinant human calcineurin, activated with Calmodulin.
-
Inhibitor: this compound (FK520) dissolved in DMSO, along with recombinant FKBP12.
-
Detection Reagent: Malachite Green solution to detect free phosphate.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add Assay Buffer, FKBP12, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the activated calcineurin enzyme to all wells except the "no enzyme" background controls.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme complex.
-
Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the enzyme.
-
-
Data Analysis:
-
Measure the absorbance at ~620 nm using a microplate reader.
-
Subtract the background absorbance (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 4: Mixed Lymphocyte Reaction (MLR) Assay
The one-way MLR assay measures the ability of an immunosuppressant to inhibit T-cell proliferation in response to allogeneic stimulation.[16][17]
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy, unrelated donors (Donor A: Responder; Donor B: Stimulator) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Inactivate the stimulator cells (Donor B) by treating them with Mitomycin C (e.g., 25-50 µg/mL for 30 min) or by irradiation. This prevents them from proliferating but preserves their ability to stimulate the responder cells. Wash the cells thoroughly to remove Mitomycin C.[16][17]
-
-
Co-culture Setup (96-well plate format):
-
Plate the responder cells (Donor A) at a fixed concentration (e.g., 1 x 10⁵ cells/well).
-
Add the treated stimulator cells (Donor B) at the same concentration (1:1 ratio).
-
Add serial dilutions of this compound (or vehicle control) to the co-cultures. Include wells with responder cells alone (negative control) and responder cells with a mitogen like PHA (positive control).
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
On the final day of incubation, add a proliferation marker, such as [³H]-thymidine or BrdU, to each well.
-
Incubate for an additional 18-24 hours to allow for incorporation into the DNA of proliferating cells.
-
Harvest the cells and measure the incorporated radioactivity (for [³H]-thymidine) using a scintillation counter or the incorporated BrdU using an ELISA-based colorimetric assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle-treated co-culture.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. CN106008553A - Purifying method of this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Frontiers | Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]
- 8. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction [bio-protocol.org]
- 9. Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyses of marketplace tacrolimus drug product quality: bioactivity, NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR studies of an FK-506 analog, [U-13C]this compound, bound to FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 17. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]
An In-Depth Technical Guide on the Mechanism of Action of Ascomycin on Calcineurin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ascomycin, a potent immunosuppressant, exerts its effects through the specific inhibition of calcineurin, a crucial serine/threonine phosphatase in the T-cell activation pathway. This inhibition is not direct but is mediated by the formation of a high-affinity complex with the immunophilin FKBP12. The resulting this compound-FKBP12 complex binds to calcineurin, sterically hindering its ability to dephosphorylate key substrates, most notably the Nuclear Factor of Activated T-cells (NFAT). By preventing NFAT's dephosphorylation, this compound blocks its translocation to the nucleus, thereby abrogating the transcription of critical immunomodulatory genes such as Interleukin-2 (IL-2). This guide provides a detailed technical overview of this mechanism, including quantitative data, experimental protocols, and visual representations of the key pathways and processes.
The Core Mechanism: A Tripartite Interaction
The immunosuppressive activity of this compound is contingent upon a precise molecular choreography involving three key players: this compound itself, the cytosolic receptor FK506-Binding Protein 12 (FKBP12), and the target enzyme, calcineurin.[1] this compound, an ethyl analog of tacrolimus (FK506), readily crosses the cell membrane and binds to FKBP12, an abundant and highly conserved immunophilin.[2][3] This binding event induces a conformational change in FKBP12, creating a composite surface that has a high affinity for calcineurin.[4]
Calcineurin is a calcium and calmodulin-dependent phosphatase composed of a catalytic subunit (calcineurin A) and a regulatory subunit (calcineurin B).[5] The this compound-FKBP12 complex interacts with a site on calcineurin that is distinct from the active site but is crucial for substrate recognition.[5] This interaction effectively blocks the docking of phosphorylated substrates, such as NFAT, to the calcineurin active site, thereby inhibiting its phosphatase activity.[3]
Quantitative Analysis of this compound's Activity
The potency of this compound can be quantified through various biochemical and cellular assays. The following table summarizes key quantitative data regarding its interaction with FKBP12 and its inhibitory effect on calcineurin and T-cell function.
| Parameter | Value | Description | Reference |
| IC50 for Calcineurin Inhibition | 49 nM | The half maximal inhibitory concentration of this compound required to inhibit calcineurin's phosphatase activity in vitro. | [6][7] |
| IC50 for T-Cell Suppression | 3.9 nM | The half maximal inhibitory concentration of this compound required to suppress T-cell proliferation in a cellular assay. | [6] |
| Kd for FKBP12 Binding (FK520) | In agreement with previously reported values | The dissociation constant for the binding of FK520 (this compound) to FKBP12, indicating a high-affinity interaction. While a specific numerical value was not found in the provided search results, the source confirms its agreement with established data. | [8] |
Signaling Pathway of Calcineurin Inhibition by this compound
The primary signaling cascade disrupted by this compound is the calcineurin-NFAT pathway, which is pivotal for T-cell activation. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: Calcineurin signaling pathway and this compound's point of inhibition.
Experimental Protocols
FKBP12-Ascomycin Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the affinity of this compound for FKBP12 by assessing its ability to displace a fluorescently labeled ligand.
Workflow Diagram:
Caption: Workflow for the FKBP12-Ascomycin Fluorescence Polarization Binding Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FKBP12 protein in an appropriate assay buffer (e.g., 2x FP assay buffer).
-
Prepare a stock solution of a fluorescently labeled FKBP12 ligand, such as FK506-fluorescein, in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the same solvent.
-
The assay buffer should be optimized for the interaction, typically containing a buffer salt (e.g., Tris-HCl), a salt (e.g., NaCl), and a reducing agent (e.g., DTT).
-
-
Assay Procedure (384-well plate format):
-
To each well, add 32 µL of a master mix containing the fluorescently labeled ligand (final concentration ~2.5 nM) and 2x FP assay buffer.[9]
-
Add 4 µL of the this compound serial dilution or vehicle control to the respective wells.
-
Initiate the binding reaction by adding 4 µL of the FKBP12 protein solution (final concentration ~1 µM).[9]
-
Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.[9]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent ligand.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent ligand.
-
Calcineurin Phosphatase Activity Assay (Malachite Green-based Colorimetric)
This assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate from a synthetic phosphopeptide substrate. The inhibition of this activity by the this compound-FKBP12 complex is then determined.
Workflow Diagram:
Caption: Workflow for the Calcineurin Phosphatase Activity Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human calcineurin.
-
Prepare a stock solution of calmodulin.
-
Prepare a stock solution of recombinant human FKBP12.
-
Prepare a serial dilution of this compound.
-
Prepare a stock solution of the RII phosphopeptide substrate.
-
The assay buffer should contain Tris-HCl, MgCl2, CaCl2, and a protein stabilizer like BSA.[3]
-
Prepare the Malachite Green phosphate detection solution by mixing Solution A (Ammonium molybdate in H2SO4) and Solution B (Malachite Green oxalate in polyvinyl alcohol).[3][10]
-
Prepare a phosphate standard curve using a known concentration of KH2PO4.
-
-
Assay Procedure (96-well plate format):
-
In each well, combine the assay buffer, calmodulin, calcineurin, and FKBP12.
-
Add the desired concentration of this compound or vehicle control to the respective wells.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes at 30°C) to allow for the formation of the this compound-FKBP12-calcineurin complex.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.[6]
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.[11]
-
Terminate the reaction by adding the Malachite Green reagent to each well.[6] This will also initiate color development.
-
Allow the color to develop for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 620 and 650 nm using a microplate reader.
-
Use the phosphate standard curve to convert the absorbance readings into the amount of phosphate released.
-
Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The mechanism of action of this compound on calcineurin is a well-defined example of targeted immunosuppression through the formation of a ternary complex. By understanding the intricate details of this interaction, from the molecular binding events to the downstream effects on T-cell signaling, researchers and drug development professionals can better appreciate the therapeutic potential and limitations of this class of drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for further investigation and development in the field of immunology and pharmacology.
References
- 1. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
- 4. Modeling the interaction between FK506 and FKBP12: a mechanism for formation of the calcineurin inhibitory complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of human calcineurin and the human FKBP12-FK506-calcineurin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]
- 8. An FKBP12 binding assay based upon biotinylated FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Ascomycin Biosynthesis Pathway in Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ascomycin, also known as FK520, is a 23-membered macrocyclic polyketide with significant pharmacological importance.[1] Produced primarily by the Gram-positive bacterium Streptomyces hygroscopicus var. ascomyceticus, it exhibits potent immunosuppressive, antifungal, and neurotrophic activities.[2][3][4] Its structural similarity to tacrolimus (FK506) allows it to function as an effective immunosuppressant, widely used in preventing graft rejection after organ transplantation and treating autoimmune disorders.[4][5] Due to the structural complexity of this compound, chemical synthesis is challenging, making microbial fermentation the preferred production method.[4][6] However, wild-type strains typically produce low titers, driving extensive research into understanding and engineering its biosynthetic pathway to improve yields.[5][6] This guide provides a detailed overview of the genetic and biochemical pathways responsible for this compound biosynthesis, supported by quantitative data and experimental methodologies.
The this compound (fkb) Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a large, 80 kb gene cluster, referred to as the fkb cluster.[3] This cluster encodes all the necessary enzymes for precursor supply, core structure assembly, and post-synthesis modification. The core assembly line consists of a hybrid system of Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymes.[3][7]
Key genes within the fkb cluster include:
-
PKS Megasynthases: fkbA, fkbB, and fkbC encode the three large, modular PKS subunits responsible for assembling the polyketide backbone.[3]
-
NRPS: fkbP encodes the non-ribosomal peptide synthetase that incorporates L-pipecolic acid into the macrocycle.[3]
-
Tailoring Enzymes: fkbD (C-9 hydroxylase), fkbM (31-O-methyltransferase), and fkbO (9-hydroxyl oxidase) perform critical post-PKS modifications.[3]
-
Precursor Biosynthesis: A set of genes including fkbG, fkbH, fkbI, fkbJ, and fkbK are proposed to be involved in the synthesis of the unusual extender unit, methoxymalonyl-ACP.[3]
-
Regulatory Genes: The cluster contains several regulatory genes, including fkbN and fkbR1, which act as positive regulators (activators) of the biosynthetic pathway.[4][8]
Precursor Supply for this compound Biosynthesis
The complex structure of this compound is assembled from a diverse set of 12 precursor molecules derived from various primary metabolic pathways.[5][9] The availability of these precursors is often a limiting factor for high-yield production.[2][10]
The required precursors are:
-
Starter Unit: One molecule of 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from the shikimate pathway.[4][5]
-
Extender Units:
-
Amino Acid Unit: One molecule of L-pipecolic acid, which is incorporated by the FkbP NRPS module.[5]
Core Structure Assembly via PKS/NRPS Machinery
The assembly of the this compound macrolactone ring is a classic example of a modular Type I PKS-NRPS system.[3][11] The process begins with the loading of the DHCHC starter unit onto the first PKS module. The nascent polyketide chain is then passed sequentially across ten PKS modules and one NRPS module, with each module catalyzing a single round of chain elongation.[3][12]
-
FkbB, FkbC, FkbA: These three multienzyme proteins contain the PKS modules. Each module contains a set of catalytic domains—typically an Acyltransferase (AT) domain that selects the correct extender unit (malonyl-CoA, methylmalonyl-CoA, etc.), an Acyl Carrier Protein (ACP) domain that holds the growing chain, and a Ketosynthase (KS) domain that catalyzes the carbon-carbon bond formation.[7][13] Optional domains for reduction (Ketoreductase, KR; Dehydratase, DH; Enoyl Reductase, ER) are present in specific modules to generate structural diversity.
-
FkbP: This single-module NRPS is responsible for recognizing, activating, and incorporating L-pipecolic acid into the growing chain.[3]
-
Thioesterase (TE): The final module contains a Thioesterase domain, which catalyzes the cyclization and release of the completed polyketide chain, forming the 23-membered macrolactone ring.
Post-PKS Tailoring Modifications
After the macrolactone ring is formed and released from the PKS-NRPS complex, it undergoes several crucial enzymatic modifications, known as tailoring reactions, to yield the final bioactive this compound molecule.
-
Hydroxylation: The enzyme FkbD, a hydroxylase, adds a hydroxyl group at the C-9 position of the macrolide ring.[3]
-
Oxidation: FkbO, a 9-hydroxyl oxidase, is also involved in modifications around the C-9 position.[3]
-
Methylation: The enzyme FkbM, an O-methyltransferase, catalyzes the methylation of the hydroxyl group at the C-31 position.[3]
These modifications are essential for the immunosuppressive activity of this compound.
Quantitative Data on this compound Production
Significant efforts in metabolic engineering, medium optimization, and classical mutagenesis have led to substantial improvements in this compound titers. The table below summarizes reported yields from various genetically engineered and optimized strains of S. hygroscopicus.
| Strain / Condition | Key Genetic Modification / Strategy | This compound Titer (mg/L) | Fold Increase (vs. Parent) | Reference(s) |
| S. hygroscopicus FS35 (Parent) | - | 287 ± 9 | - | [2] |
| FS35 ΔglnB | Deletion of PII signal transduction protein GlnB | 390 ± 10 | 1.36 | [2] |
| FS35 ΔglnB + PCC OE | Above, with propionyl-CoA carboxylase overexpression | 550 ± 20 | 1.92 | [2] |
| FS35 + fkbR1 & fkbE OE | Co-overexpression of regulator and target gene | 536.7 | 1.87 | [2][9] |
| FS35 + phaC & fkbU OE | PHB metabolism engineering + optimized medium | 626.30 | 2.18 | [10][14] |
| FS35 + fkbN OE | Overexpression of positive regulator FkbN | ~1800 | ~6.27 | [4] |
| FS35 + aroA, fkbN, luxR OE | Combinatorial overexpression of key genes | 1258.30 ± 33.49 | 4.38 | [15] |
| Mutant SFK-36 | Mutagenesis + Fermentation medium optimization | 1476.9 | ~5.15 (vs. FS35) | [1] |
OE: Overexpression
Experimental Protocols: A Summary
Improving this compound production often involves genetic manipulation of the host strain. Below is a summarized methodology for a typical gene overexpression experiment aimed at enhancing precursor supply.
Objective: To increase this compound yield by overexpressing the aroA gene (encoding 3-deoxy-7-phosphoheptulonate synthase) to boost the supply of the DHCHC starter unit.[4][15]
Methodology Summary:
-
Gene Amplification: The aroA gene is amplified from the genomic DNA of S. hygroscopicus using Polymerase Chain Reaction (PCR) with specific primers.
-
Vector Construction: The amplified aroA gene fragment is cloned into an E. coli-Streptomyces shuttle expression vector, such as pSET152 or a derivative. The gene is placed under the control of a strong constitutive promoter (e.g., ermEp*) to ensure high levels of transcription.
-
Conjugation: The resulting expression plasmid is transformed into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002). The plasmid is then transferred from the E. coli donor to the S. hygroscopicus recipient strain via intergeneric conjugation on a suitable agar medium (e.g., MS agar).
-
Selection and Verification: Exconjugants (S. hygroscopicus cells that have received the plasmid) are selected using an antibiotic resistance marker present on the plasmid (e.g., apramycin resistance). Successful integration or stable replication of the plasmid in the engineered strain is confirmed by PCR.
-
Fermentation and Analysis: The engineered strain and the parent strain (as a control) are cultivated under identical fermentation conditions. This compound production is quantified at various time points using High-Performance Liquid Chromatography (HPLC).
References
- 1. Enhancement of this compound production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]
- 3. The FK520 gene cluster of Streptomyces hygroscopicus var. ascomyceticus (ATCC 14891) contains genes for biosynthesis of unusual polyketide extender units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reprogramming of the antimycin NRPS-PKS assembly lines inspired by gene evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced this compound production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Generation of Streptomyces hygroscopicus cell factories with enhanced this compound production by combined elicitation and pathway-engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Ascomycin
This compound, also known as FK520, is a macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus.[1][2][3] It is a structural analog of tacrolimus (FK506) and a potent immunosuppressant that has garnered significant interest in drug development for its therapeutic potential in treating organ transplant rejection and inflammatory skin diseases.[4][5][6] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its primary signaling pathway.
Core Physical and Chemical Properties
This compound presents as a white to off-white or light yellow crystalline solid.[4][7][8][9] Its stability is a critical factor for formulation and storage; it is generally stable in organic solvents but can form tautomers in aqueous solutions.[7] For long-term preservation, storage at -20°C is recommended, which can maintain its stability for at least four years.[2][10]
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₃H₆₉NO₁₂ | [1][2][11] |
| Molecular Weight | 792.01 g/mol | [2][4][11] |
| CAS Number | 104987-12-4 | [1][2][11] |
| Appearance | White to light yellow crystalline powder | [7][8][9] |
| Melting Point | 153-164°C | [7][8][11] |
| pKa (Predicted) | 9.97 ± 0.70 | [11] |
| XLogP3 | 2.5 | [12] |
| Topological Polar Surface Area | 178 Ų | [12][13] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| DMSO | ≥38.9 mg/mL; approx. 30 mg/mL | [10][11] |
| Ethanol | ≥98.6 mg/mL; approx. 20 mg/mL | [10][11] |
| Dimethyl Formamide (DMF) | Approx. 30 mg/mL | [10] |
| Methanol | Soluble (10 mg/mL) | [8][9][14] |
| Acetone | Soluble | [7][8] |
| Ethyl Acetate | Soluble | [7][8] |
| Chloroform | Soluble | [7][8] |
| Water | Insoluble / Sparingly soluble | [7][8][10][11] |
| Hexane / Petroleum Ether | Slightly soluble | [7][8] |
| 1:1 DMF:PBS (pH 7.2) | Approx. 0.5 mg/mL | [10] |
Mechanism of Action: Calcineurin Inhibition Pathway
This compound exerts its immunosuppressive effects by inhibiting the calcium-dependent serine/threonine phosphatase, calcineurin.[4][15] It first forms a complex with the immunophilin FKBP12 (FK506-binding protein 12).[5][8] This this compound-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity.[15] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[16] Consequently, NFAT cannot translocate to the nucleus, which blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2), ultimately suppressing T-cell activation.[8][9]
Caption: this compound's signaling pathway leading to the inhibition of IL-2 gene transcription.
Experimental Protocols
Protocol for Solubility Determination using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for quantifying the solubility of this compound in various solvents.
Objective: To determine the concentration of this compound in a saturated solution.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.2)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Filtration:
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Sample Dilution:
-
Dilute the clear filtrate with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a standard calibration curve using known concentrations of this compound.
-
Inject the diluted sample into the HPLC system.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm.
-
Injection Volume: 10-20 µL.
-
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Caption: Experimental workflow for determining the solubility of this compound.
Protocol for Stability Assessment using a Stability-Indicating HPLC Method
This protocol is designed to evaluate the chemical stability of this compound under specific storage conditions.
Objective: To measure the degradation of this compound over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent or formulation vehicle at a known concentration.
-
Aliquot the solution into multiple sealed, light-protected vials.
-
-
Storage Conditions:
-
Store the vials under defined conditions. Examples include:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
-
Time Points:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each storage condition for analysis.
-
-
Forced Degradation (for Method Validation):
-
To ensure the HPLC method is "stability-indicating," perform forced degradation studies on a sample of this compound. This involves exposing it to harsh conditions to generate degradation products.
-
Acid/Base Hydrolysis: Treat with dilute HCl or NaOH, followed by neutralization.
-
Oxidation: Treat with dilute hydrogen peroxide.
-
Thermal Stress: Heat the solution (e.g., 80°C).
-
The analytical method must be able to resolve the intact this compound peak from all potential degradation product peaks.
-
-
HPLC Analysis:
-
Analyze the samples from each time point using a validated stability-indicating HPLC method (similar conditions as solubility, but validated for specificity).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
This guide provides foundational technical data and methodologies essential for professionals engaged in the research and development of this compound-based therapeutics. The provided information on its physicochemical properties and mechanism of action is crucial for formulation design, stability testing, and preclinical evaluation.
References
- 1. This compound | C43H69NO12 | CID 5282071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound from Streptomyces hygroscopicus var. ascomyceticus, antibiotic, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. You are being redirected... [bio-world.com]
- 9. toku-e.com [toku-e.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound CAS#: 104987-12-4 [m.chemicalbook.com]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. This compound 19-epimer | C43H69NO12 | CID 76971980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Molecular Targets of Ascomycin Beyond Calcineurin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascomycin (also known as FK520) is a macrolide immunosuppressant that, like its close structural analog Tacrolimus (FK506), primarily exerts its therapeutic effects through the inhibition of calcineurin. This is achieved via the formation of a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12). However, the biological activities of this compound are not solely confined to the calcineurin pathway. A growing body of evidence indicates that this compound interacts with a range of other molecular targets, leading to a diverse array of cellular effects. This guide provides a comprehensive overview of the known molecular targets of this compound beyond calcineurin, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Identified Non-Calcineurin Targets of this compound
This compound's interactions with targets other than calcineurin are primarily mediated through its binding to various members of the FK506-binding protein (FKBP) family. These interactions can lead to the modulation of several key cellular processes. The main non-calcineurin targets identified are:
-
FKBP Family Members (other than FKBP12): Notably FKBP51 and FKBP52, which are involved in the regulation of steroid hormone receptor signaling through their association with the Hsp90 chaperone machinery.
-
Ryanodine Receptors (RyRs): Large intracellular calcium release channels that are crucial for excitation-contraction coupling in muscle cells.
-
Inositol 1,4,5-Trisphosphate Receptors (IP3Rs): Intracellular ligand-gated calcium channels located on the endoplasmic reticulum.
-
Transforming Growth Factor-β (TGF-β) Type I Receptor: A key component in the TGF-β signaling pathway, which regulates a wide range of cellular processes including growth, differentiation, and apoptosis.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
Direct quantitative data for the binding of this compound to its non-calcineurin targets is limited in the current literature. However, data from its close analog, Tacrolimus (FK506), provides valuable insights into the potential affinities of this compound for these targets. It is important to note that while structurally similar, variations in binding affinities between this compound and Tacrolimus may exist.
| Target | Ligand | Binding Affinity (Ki) | Reference |
| FKBP51 | Tacrolimus (FK506) | 104 ± 14 nM | [1] |
| FKBP52 | Tacrolimus (FK506) | 23 ± 3 nM | [1] |
Note: The provided Ki values are for Tacrolimus (FK506) and should be considered as indicative for this compound. Further studies are required to determine the precise binding affinities of this compound for these FKBPs.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to characterize the interaction of this compound with its non-calcineurin targets.
[³H]-Ryanodine Binding Assay for Ryanodine Receptor Activity
This assay is used to quantitatively measure the activity of ryanodine receptors in the presence of modulators like this compound.
Principle: The plant alkaloid ryanodine binds with high affinity to the open state of the RyR channel. By using radiolabeled [³H]-ryanodine, the proportion of open channels can be quantified.
Methodology:
-
Preparation of Microsomes:
-
Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues or cell lines expressing the ryanodine receptor of interest.
-
Homogenize the tissue or cells in a suitable buffer (e.g., containing sucrose, HEPES, and protease inhibitors).
-
Perform differential centrifugation to pellet the microsomal fraction.
-
Resuspend the microsomes in a storage buffer and determine the protein concentration.
-
-
Binding Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a buffer with a defined Ca²⁺ concentration (to modulate RyR activity), and varying concentrations of this compound or a vehicle control.
-
Initiate the binding reaction by adding [³H]-ryanodine to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [³H]-ryanodine.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data to determine the effect of this compound on the Bmax (maximum number of binding sites) and Kd (dissociation constant) of [³H]-ryanodine binding.
-
Co-Immunoprecipitation to Detect Protein-Protein Interactions
This method is used to determine if this compound modulates the interaction between an FKBP and its target protein (e.g., FKBP51 and Hsp90, or FKBP12 and the TGF-β receptor).
Principle: An antibody against a protein of interest is used to pull down that protein from a cell lysate, along with any interacting proteins. The presence of the interacting protein is then detected by Western blotting.
Methodology:
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-FKBP51).
-
Add protein A/G-coupled beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Incubate to allow for the formation of bead-antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the prey protein (e.g., anti-Hsp90).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding between a ligand (e.g., this compound) and a target protein in real-time.
Principle: The binding of a ligand to a protein immobilized on a sensor chip causes a change in the refractive index at the chip surface, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation:
-
Immobilize the purified target protein (e.g., FKBP51) onto a sensor chip.
-
-
Binding Measurement:
-
Flow a running buffer over the sensor chip to establish a stable baseline.
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the SPR signal (response units) over time to measure the association phase.
-
Switch back to the running buffer to measure the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathways and Mechanisms of Action
Modulation of Hsp90 Chaperone Activity via FKBP51 and FKBP52
This compound can influence the function of the Hsp90 chaperone machinery by binding to the FK1 domains of FKBP51 and FKBP52. These FKBPs are co-chaperones that regulate the activity of steroid hormone receptors, such as the androgen receptor and the glucocorticoid receptor. FKBP51 is known to promote the assembly of a "superchaperone" complex with Hsp90 and p23, which is crucial for the hormone-binding competence of the androgen receptor.[2][3] By binding to FKBP51, this compound can potentially disrupt this process, thereby modulating steroid hormone receptor signaling.
Regulation of Intracellular Calcium Channels
This compound can indirectly modulate the activity of ryanodine receptors and IP3 receptors. FKBP12 is known to bind to and stabilize these channels.[4][5] The binding of this compound to FKBP12 can cause the dissociation of FKBP12 from the RyR and IP3R channels, leading to altered calcium release from intracellular stores. This can have significant effects on cellular processes that are dependent on calcium signaling, such as muscle contraction and neurotransmission.
Modulation of TGF-β Signaling
This compound can impact the TGF-β signaling pathway through at least two distinct mechanisms. Firstly, FKBP12 binds to the TGF-β type I receptor, an interaction that is thought to be inhibitory to signaling.[6] By binding to FKBP12, this compound can relieve this inhibition, thereby promoting TGF-β signaling. Secondly, it has been shown that calcineurin inhibitors can induce the generation of reactive oxygen species (ROS), which in turn can activate latent TGF-β, leading to the activation of the canonical Smad signaling pathway.[7]
Conclusion
The biological effects of this compound extend beyond its well-characterized inhibition of calcineurin. By interacting with various FKBP family members, this compound can modulate the activity of the Hsp90 chaperone machinery, regulate intracellular calcium channels, and influence the TGF-β signaling pathway. A deeper understanding of these non-calcineurin targets is crucial for a comprehensive appreciation of this compound's pharmacological profile and for the development of more selective and potent analogs for a range of therapeutic applications. Further research is warranted to obtain more precise quantitative data on the binding of this compound to these targets and to fully elucidate the downstream consequences of these interactions.
References
- 1. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 2. FKBP51 promotes assembly of the Hsp90 chaperone complex and regulates androgen receptor signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKBP51 Promotes Assembly of the Hsp90 Chaperone Complex and Regulates Androgen Receptor Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of calcium release channel (ryanodine receptor) function by FK506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of TGF beta receptor-triggered signaling cascades rapidly induced by the calcineurin inhibitors cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural and Functional Relationship of Ascomycin and Tacrolimus (FK506): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ascomycin (also known as FK520) and Tacrolimus (FK506) are structurally related macrolide immunosuppressants with a shared mechanism of action. Both compounds are products of soil bacteria, with this compound isolated from Streptomyces hygroscopicus var. ascomyceticus and Tacrolimus from Streptomyces tsukubaensis. Their potent immunosuppressive activity stems from their ability to inhibit calcineurin, a crucial enzyme in the T-cell activation pathway. This technical guide provides an in-depth analysis of the core relationship between this compound and Tacrolimus, detailing their structural similarities and differences, comparative biological activities, and the experimental methodologies used for their evaluation.
Structural and Chemical Relationship
This compound and Tacrolimus are 23-membered macrolactones that share a remarkably similar core structure. The primary difference between the two molecules lies in the substituent at the C21 position. This compound possesses an ethyl group at this position, whereas Tacrolimus has an allyl group.[1] This seemingly minor structural variance contributes to subtle differences in their biological potency and pharmacokinetic profiles.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters that define the biological activity of this compound and Tacrolimus.
| Parameter | This compound | Tacrolimus (FK506) | Reference Assay |
| Binding Affinity to FKBP12 (Ki) | Not explicitly found in direct comparison | ~0.2 nM [2] | Competitive Binding Assay |
| Immunosuppressive Potency (IC50) | ~0.55 nM [3] | Not explicitly found in the same direct comparison | Mixed Lymphocyte Reaction (MLR) Assay |
| Relative Immunosuppressive Potency | 3-fold lower than Tacrolimus | - | Popliteal Lymph Node Hyperplasia Assay |
Note: The provided IC50 and Ki values are from different studies and assays, and direct comparison should be made with caution. The relative potency provides a more direct comparison from a single study.
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
Both this compound and Tacrolimus exert their immunosuppressive effects by inhibiting the calcium-dependent serine/threonine protein phosphatase, calcineurin.[4] This inhibition is not direct but is mediated by the formation of a complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[4] The resulting drug-FKBP12 complex binds to calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[5] Phosphorylated NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, including interleukin-2 (IL-2).[5]
References
- 1. discofinechem.com [discofinechem.com]
- 2. This compound | Parasite | Antibiotic | Phosphatase | TargetMol [targetmol.com]
- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tacrolimus - Wikipedia [en.wikipedia.org]
- 5. CN102408435A - A method for purifying this compound from streptomyces fermentation broth - Google Patents [patents.google.com]
Biological Activities of Ascomycin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascomycin, a macrocyclic lactone produced by Streptomyces hygroscopicus, and its derivatives represent a significant class of immunomodulatory and anti-inflammatory agents. These compounds have garnered substantial interest in drug development due to their potent biological activities, primarily mediated through the inhibition of calcineurin, a key enzyme in T-cell activation. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their immunosuppressive, anti-inflammatory, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows.
Core Mechanism of Action: Calcineurin-NFAT Signaling Pathway
The primary mechanism of action for this compound and its derivatives involves the inhibition of the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin. This inhibition is not direct but is mediated by the formation of a complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[1] The resulting this compound derivative-FKBP12 complex binds to calcineurin, blocking its phosphatase activity.
Calcineurin plays a crucial role in the activation of T-lymphocytes. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it upregulates the expression of various genes involved in the immune response, including those for cytokines like interleukin-2 (IL-2), which is essential for T-cell proliferation.
By inhibiting calcineurin, this compound derivatives prevent the dephosphorylation and subsequent nuclear translocation of NFAT, thereby suppressing T-cell activation and the production of pro-inflammatory cytokines.[1]
Quantitative Biological Activity Data
The biological activities of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various in vitro and in vivo assays. The following tables summarize key quantitative data for prominent this compound derivatives.
Table 1: In Vitro Immunosuppressive and Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Type | Parameter Measured | IC50 (nM) | Reference |
| Pimecrolimus (SDZ ASM 981) | T-Cell Proliferation (Primary Stimulation) | Human T-cells | [³H]Thymidine incorporation | ~8-fold less potent than Tacrolimus | [2] |
| T-Cell Proliferation (Secondary Stimulation) | Human T-cells | [³H]Thymidine incorporation | Equivalent to Tacrolimus | [2] | |
| Cytokine Production (IL-2, IFN-γ) | Human T-cell clones | ELISA | Similar to Tacrolimus | [2] | |
| Mast Cell Degranulation | Human Dermal Mast Cells | Histamine Release | ~500 (73% max inhibition) | [3] | |
| Mast Cell Degranulation | Human Basophils | Histamine Release | ~500 (82% max inhibition) | [3] | |
| Tacrolimus (FK506) | T-Cell Proliferation (Primary Stimulation) | Human T-cells | [³H]Thymidine incorporation | - | [2] |
| This compound | T-Cell Proliferation (Ca-dependent) | T-cells | Proliferation | < 1 | [4] |
| Popliteal Lymph Node Hyperplasia | Rat | Lymph node weight | 3-fold lower potency than Tacrolimus | [5] | |
| ABT-281 | T-Cell Inhibition | Swine T-cells | - | Several-fold lower potency than Tacrolimus |
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives
| Compound | Animal Model | Parameter Measured | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Rat Popliteal Lymph Node Hyperplasia | Inhibition of lymph node enlargement | - | i.p. | [5] |
| Tacrolimus (FK506) | Rat Popliteal Lymph Node Hyperplasia | Inhibition of lymph node enlargement | - | i.p. | [5] |
| ABT-281 | Rat Popliteal Lymph Node Hyperplasia | Inhibition of lymph node enlargement | 30-fold less potent than Tacrolimus | i.v. or i.p. | |
| Swine Contact Hypersensitivity | Inhibition of inflammation | 19-fold (i.v.) and 61-fold (i.p.) less potent than Tacrolimus | i.v. or i.p. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound derivatives. The following are representative protocols for key in vitro and in vivo assays.
In Vitro Assays
1. T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells.
-
Stimulation: Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add serial dilutions of the this compound derivative to the wells.
-
Add the stimulating agent (e.g., PHA at 1 µg/mL).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add [³H]thymidine to each well and incubate for another 18 hours.
-
Harvest the cells onto a filter mat and measure the incorporation of [³H]thymidine using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits T-cell proliferation by 50%.
-
2. Cytokine Release Assay (IL-2 Production)
This assay quantifies the inhibition of cytokine production, a key marker of T-cell activation.
-
Cell Line: Jurkat T-cells or purified human T-cells.
-
Stimulation: Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/anti-CD28 antibodies.
-
Methodology:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant by centrifugation.
-
Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of IL-2 production.
-
3. Mast Cell Degranulation Assay
This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells or primary human mast cells.
-
Stimulation: IgE/anti-IgE or calcium ionophore A23187.
-
Methodology:
-
Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Wash the cells and resuspend them in Tyrode's buffer.
-
Pre-incubate the cells with different concentrations of the this compound derivative for 30 minutes.
-
Stimulate degranulation by adding DNP-HSA (antigen).
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the activity of β-hexosaminidase, a granular enzyme released upon degranulation, in the supernatant using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Calculate the percentage of inhibition of degranulation.
-
In Vivo Models
1. Murine Contact Hypersensitivity (CHS) Model
This model is widely used to evaluate the efficacy of anti-inflammatory compounds in a T-cell-mediated skin inflammation model.
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Sensitizing Agent: 2,4-dinitrofluorobenzene (DNFB) or oxazolone.
-
Methodology:
-
Sensitization (Day 0): Shave the abdomen of the mice and apply a solution of the sensitizing agent (e.g., 0.5% DNFB in acetone/olive oil).
-
Treatment: Administer the this compound derivative topically or systemically at various doses, starting from the day of sensitization or just before the challenge.
-
Challenge (Day 5): Apply a lower concentration of the same sensitizing agent (e.g., 0.2% DNFB) to the ear of the mice.
-
Measurement: Measure the ear thickness using a micrometer at 24 and 48 hours after the challenge.
-
Analysis: The increase in ear thickness is a measure of the inflammatory response. Calculate the percentage of inhibition of ear swelling in the treated groups compared to the vehicle-treated control group.
-
2. Rat Popliteal Lymph Node (PLN) Assay
This assay assesses the immunosuppressive activity of a compound by measuring its effect on lymph node enlargement in response to an allogeneic challenge.
-
Animal Strain: Lewis and DA rats.
-
Methodology:
-
Inject irradiated spleen cells from a donor rat strain (e.g., DA) into the hind footpad of a recipient rat (e.g., Lewis).
-
Administer the this compound derivative systemically for a specified period (e.g., 7 days).
-
On day 7, excise the popliteal lymph node from both the injected and uninjected hind limbs.
-
Weigh the lymph nodes.
-
The increase in the weight of the lymph node from the injected limb compared to the uninjected limb is a measure of the immune response.
-
Calculate the percentage of inhibition of the lymph node response in the treated animals.
-
Neuroprotective Activities
Beyond their well-established immunomodulatory effects, this compound and its derivatives have also demonstrated neuroprotective properties. These effects are thought to be, at least in part, independent of calcineurin inhibition.
-
Mechanism: The neuroprotective actions may involve the regulation of gamma-aminobutyric acid (GABA) and glutamate receptor channels, modulation of the neuronal cytoskeleton, and anti-inflammatory effects within the central nervous system.[1]
-
Preclinical Evidence: Studies have shown that this compound derivatives can be beneficial in models of ischemic brain damage and neuronal death.[1]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Modifications to the this compound macrocycle can significantly alter their potency, selectivity, and pharmacokinetic properties.
-
C32 Position: Modifications at the C32 position have been a key focus for developing derivatives with improved properties. For example, the development of Pimecrolimus (SDZ ASM 981) involved modifications at this position to enhance its skin selectivity and reduce systemic absorption.
-
Systemic vs. Topical Activity: Medicinal chemistry efforts have focused on designing analogs with potent topical anti-inflammatory activity but reduced systemic immunosuppression to improve the safety profile for treating skin diseases. ABT-281 is an example of a derivative developed with this goal in mind.
Conclusion
This compound derivatives are a versatile class of compounds with potent immunosuppressive and anti-inflammatory activities, primarily driven by the inhibition of the calcineurin-NFAT signaling pathway. Derivatives such as Pimecrolimus have been successfully developed for the topical treatment of inflammatory skin diseases, offering a favorable safety profile compared to corticosteroids. The ongoing exploration of their neuroprotective effects and the continuous refinement of their structure-activity relationships hold promise for the development of novel therapeutics for a range of immune-mediated and neurological disorders. This technical guide provides a foundational understanding of the biological activities of these compounds, offering valuable data and methodologies for researchers and drug development professionals in the field.
References
- 1. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential inhibition of primary versus preactivated T cells by pimecrolimus but not by tacrolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound macrolactam pimecrolimus (Elidel, SDZ ASM 981) is a potent inhibitor of mediator release from human dermal mast cells and peripheral blood basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascomycin's effect on cytokine production (IL-2, IL-4, IL-10)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate effects of the macrolactam immunosuppressant, ascomycin, on the production of key cytokines: Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). This compound, and its close structural analog tacrolimus (FK506), are potent inhibitors of T-cell activation, primarily by targeting the calcineurin signaling pathway. This guide provides a comprehensive overview of the mechanism of action, quantitative data on cytokine inhibition, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.
Core Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling
This compound exerts its immunosuppressive effects by forming a complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to and inhibits the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[1] The inhibition of calcineurin is the pivotal step in this compound's mechanism of action.
Under normal T-cell activation, an increase in intracellular calcium activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of various cytokine genes, including those for IL-2, IL-4, and IL-10, thereby initiating their transcription.[2] By inhibiting calcineurin, this compound prevents the dephosphorylation and subsequent nuclear translocation of NFAT, leading to a significant reduction in the transcription and production of these critical cytokines.[2]
Quantitative Data on Cytokine Inhibition
| Cytokine | Drug | Cell Type | Stimulation | IC50 / Inhibition Concentration | Reference |
| IL-2 | Tacrolimus (FK506) | Human Peripheral Blood T-cells | PHA + PMA | Half-maximal suppression of mRNA expression at 10⁻⁷ to 5 x 10⁻⁸ M | [3] |
| IL-4 | Pimecrolimus (this compound derivative) | Human T-cells | Not Specified | Inhibition at nanomolar concentrations | |
| IL-10 | Pimecrolimus (this compound derivative) | Human T-cells | Not Specified | Inhibition at nanomolar concentrations | |
| IL-4 & IL-10 | Tacrolimus (FK506) | T-cells from Tacrolimus-treated Dendritic Cells | Not Specified | Reduced production | [4] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the effect of this compound on cytokine production.
Protocol 1: In Vitro T-Cell Stimulation and Cytokine Measurement by ELISA
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) and the subsequent measurement of secreted cytokines in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Isolation of Human PBMCs:
-
Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
2. T-Cell Stimulation and this compound Treatment:
-
Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.
-
Add this compound at a range of concentrations (e.g., 0.1 nM to 1 µM) to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the T-cells by adding a combination of phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and ionomycin at 1 µg/mL. Alternatively, use anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
3. Cytokine Quantification by ELISA:
-
After incubation, centrifuge the plate and collect the culture supernatants.
-
Quantify the concentrations of IL-2, IL-4, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
-
After washing, add the culture supernatants and a standard curve of the recombinant cytokine.
-
Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 2: Quantification of Cytokine mRNA Expression by Real-Time PCR
This protocol details the measurement of cytokine gene expression at the mRNA level in T-cells treated with this compound.
1. T-Cell Isolation and Culture:
-
Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) for a more purified population.
-
Culture the purified T-cells as described in Protocol 1.
2. RNA Extraction and cDNA Synthesis:
-
After the desired incubation period with this compound and stimulants (typically 6-24 hours for mRNA analysis), harvest the cells.
-
Extract total RNA from the T-cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
3. Real-Time PCR:
-
Perform real-time quantitative PCR (qPCR) using a qPCR instrument and a SYBR Green or TaqMan-based assay.
-
Use primers specific for human IL-2, IL-4, IL-10, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Set up the PCR reaction with the synthesized cDNA, primers, and qPCR master mix.
-
Run the PCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Visualizations
Signaling Pathway of this compound-Mediated Cytokine Inhibition
Caption: this compound inhibits calcineurin, preventing NFAT activation and cytokine gene transcription.
Experimental Workflow for Cytokine Inhibition Assay
Caption: Workflow for assessing this compound's effect on cytokine production.
References
- 1. T-Cell Receptor-Stimulated Calcineurin Activity Is Inhibited in Isolated T Cells from Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcineurin Inhibitors Suppress Cytokine Production from Memory T Cells and Differentiation of Naïve T Cells into Cytokine-Producing Mature T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro treatment of dendritic cells with tacrolimus: impaired T-cell activation and IP-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of FKBP12 in the Immunosuppressive Action of Ascomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascomycin (FK520) is a potent immunosuppressive macrolide that functions by hijacking the cellular machinery of immune cells, primarily T-lymphocytes. Its mechanism of action is critically dependent on its initial interaction with the ubiquitously expressed intracellular protein, FK506-Binding Protein 12 (FKBP12). This technical guide delineates the pivotal role of FKBP12, detailing the formation of the this compound-FKBP12 complex as a prerequisite for the subsequent inhibition of the calcineurin signaling pathway. We provide a comprehensive overview of the molecular interactions, signaling consequences, and the experimental methodologies used to characterize this crucial drug-protein partnership. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core mechanisms to serve as a resource for researchers in immunology and drug development.
Introduction: The this compound-FKBP12 Nexus
This compound, an ethyl analog of Tacrolimus (FK506), is a microbial-derived macrolide with significant immunosuppressive and antifungal properties[1][2]. Its therapeutic effects are not a result of direct action on its ultimate target but are mediated through a "gain-of-function" mechanism initiated by high-affinity binding to the immunophilin FKBP12[3]. FKBP12 is a small, 12 kDa cytosolic protein that possesses peptidyl-prolyl isomerase (PPIase) activity, though this enzymatic function is not directly related to the immunosuppressive pathway[3].
The formation of the this compound-FKBP12 complex creates a novel composite molecular surface. This new surface is specifically recognized by and competitively inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase[2][3][4]. By inhibiting calcineurin, the complex prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory gene expression. This blockade of NFAT signaling effectively halts the T-cell activation cascade, preventing the production of crucial cytokines like Interleukin-2 (IL-2) and ultimately suppressing the immune response[5]. The essential nature of FKBP12 is demonstrated by the fact that cells lacking FKBP12 are resistant to the effects of this compound and tacrolimus[4].
Quantitative Analysis of the this compound-FKBP12 Interaction
The interaction between this compound and FKBP12, and the subsequent inhibition of calcineurin, are characterized by high affinity and potency. While this compound is slightly less potent than its analog tacrolimus, it still operates in the nanomolar range. The following tables summarize the key quantitative parameters governing this mechanism of action.
| Parameter | This compound (FK520) | Tacrolimus (FK506) | Reference(s) |
| Binding Affinity to FKBP12 (Ki) | Not explicitly found; described as "nanomolar affinity" | ~1.7 nM | [6] |
| Binding Affinity to FKBP12 (Kd) | Not explicitly found | 0.4 nM | [3] |
Table 1: Comparative Binding Affinities to FKBP12. While a precise Ki or Kd value for this compound was not identified in the surveyed literature, its structural similarity and shared mechanism with Tacrolimus support a comparable nanomolar binding affinity.
| Parameter | This compound (FK520) | Tacrolimus (FK506) | Reference(s) |
| IC50 for Calcineurin Phosphatase Inhibition | 49 nM | ~34 µg/L (~42 nM) | [7] |
| IC50 for Immunosuppression (IL-2 Inhibition) | Less potent than FK506 | More potent than FK520 | [5] |
Table 2: Functional Inhibition Constants. The IC50 value represents the concentration of the drug required to achieve 50% inhibition of calcineurin's phosphatase activity or cellular immunosuppressive effects. This compound is demonstrably a potent inhibitor, albeit slightly less so than Tacrolimus in cellular assays.
Signaling Pathway and Mechanism of Action
The binding of this compound to FKBP12 is the committing step in a linear signaling cascade that culminates in immunosuppression. This can be contrasted with the action of another FKBP12-binding drug, rapamycin, which utilizes the same immunophilin to target a completely different pathway (mTOR).
This compound-Calcineurin Pathway
The diagram below illustrates the sequence of events following the entry of this compound into a T-cell.
References
- 1. apexbt.com [apexbt.com]
- 2. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ascomycin: A Calcineurin Inhibitor with Antifungal Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ascomycin, a macrocyclic lactone structurally related to tacrolimus (FK506), is a potent inhibitor of calcineurin, a serine/threonine-specific protein phosphatase. While renowned for its immunosuppressive properties, this compound also exhibits significant antifungal activity against a broad spectrum of pathogenic fungi. This technical guide delves into the core aspects of this compound's potential as an antifungal agent, detailing its mechanism of action through the inhibition of the fungal calcine-urin signaling pathway. This document provides a comprehensive overview of its in vitro efficacy, presenting available quantitative data on its minimum inhibitory concentrations (MICs) against various fungal pathogens. Furthermore, detailed experimental protocols for key assays relevant to the evaluation of its antifungal properties are outlined, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound (also known as FK520) represents a promising candidate in this arena. Originally identified for its potent immunosuppressive effects, its ability to inhibit the calcium- and calmodulin-dependent protein phosphatase, calcineurin, is also the cornerstone of its antifungal activity. Calcineurin is a critical enzyme in fungi, playing a pivotal role in stress response pathways, morphogenesis, and virulence. By targeting this essential fungal enzyme, this compound offers a distinct mechanism of action compared to currently available antifungal drugs, most of which target the cell wall or cell membrane. This guide provides a technical overview of the existing data on this compound's antifungal potential, with a focus on its mechanism, in vitro activity, and the methodologies required for its further investigation.
Mechanism of Action: Inhibition of the Calcineurin Signaling Pathway
This compound's antifungal activity is contingent upon its ability to disrupt the calcineurin signaling cascade in fungal cells. This pathway is crucial for the fungal response to various environmental stresses, including cation homeostasis, cell wall integrity, and temperature stress, all of which are critical for survival and virulence within a host.
The mechanism of inhibition involves a two-step process. First, this compound binds to a highly conserved intracellular protein, the FK506-binding protein 12 (FKBP12). This binding event induces a conformational change in FKBP12, forming a high-affinity composite complex. Subsequently, this this compound-FKBP12 complex binds to and inhibits the catalytic subunit of calcineurin. This inhibition prevents the dephosphorylation of downstream targets, most notably the transcription factor Crz1 (in yeast) or its homologs in filamentous fungi. The phosphorylated form of Crz1 is unable to translocate to the nucleus and activate the expression of genes essential for stress tolerance and virulence.
Technical Whitepaper: The Neuroprotective Properties of Ascomycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ascomycin (also known as FK520), a macrocyclic lactone structurally related to tacrolimus (FK506), is a potent inhibitor of calcineurin, a key enzyme in cellular signaling. While extensively studied for its immunosuppressive properties, a growing body of preclinical evidence highlights its significant neuroprotective potential. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental methodologies related to the neuroprotective actions of this compound. Through its primary mechanism of forming a complex with FK506-binding protein 12 (FKBP12) to inhibit calcineurin, this compound modulates downstream pathways implicated in excitotoxicity, neuroinflammation, and apoptosis. This document synthesizes available data from in vivo and in vitro studies, presents detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and experimental workflows.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing unmet medical need. A common pathological feature in these conditions is the progressive loss of neuronal structure and function. Key drivers of this neuronal damage include glutamate-induced excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. This compound has emerged as a promising therapeutic candidate due to its ability to interfere with critical nodes in these pathological cascades. Its primary molecular target is the calcium-dependent phosphatase, calcineurin (CaN).[1][2] By inhibiting CaN, this compound can prevent the dephosphorylation of various substrates that are involved in neuronal death and inflammatory responses.[1][2] This whitepaper will detail the scientific basis for this compound's neuroprotective effects, providing researchers and drug developers with a comprehensive resource to guide future studies.
Mechanism of Action: Calcineurin Inhibition
The principal mechanism underlying this compound's neuroprotective effects is the inhibition of calcineurin. This process is initiated by the formation of a high-affinity complex between this compound and the intracellular immunophilin, FKBP12.[1][2] This this compound-FKBP12 complex then binds to and allosterically inhibits the catalytic activity of calcineurin.
Under pathological conditions such as ischemia, excessive glutamate release leads to a massive influx of intracellular calcium (Ca2+). This sustained increase in Ca2+ hyperactivates calcineurin, which in turn dephosphorylates a number of key substrates, including:
-
Nuclear Factor of Activated T-cells (NFAT): Dephosphorylation of NFAT allows its translocation into the nucleus, where it promotes the transcription of pro-inflammatory and pro-apoptotic genes.[2]
-
BAD (Bcl-2-associated death promoter): Dephosphorylation of this pro-apoptotic protein promotes its activity, leading to mitochondrial dysfunction and apoptosis.
-
Glutamate Receptors: Calcineurin can modulate the activity of glutamate receptors, potentially contributing to a cycle of excitotoxicity.[1][2]
By inhibiting calcineurin, this compound effectively blocks these downstream signaling events, thereby reducing neuroinflammation, preventing apoptosis, and mitigating excitotoxic neuronal damage.
Signaling Pathway Diagram
Caption: this compound binds to FKBP12, inhibiting calcineurin and blocking downstream neurotoxic pathways.
In Vivo Evidence of Neuroprotection
Animal models are critical for evaluating the therapeutic potential of neuroprotective compounds. This compound and its close analog tacrolimus (FK506) have demonstrated significant efficacy in models of ischemic stroke and seizure.
Quantitative Data from In Vivo Studies
| Compound | Model | Species | Dose | Outcome | Reference |
| This compound | Picrotoxin-induced seizures | Rat | 50 µM (intrahippocampal) | 41.7% of animals seizure-free | [3] |
| This compound | Picrotoxin-induced seizures | Rat | 100 µM (intrahippocampal) | 75% of animals seizure-free; significant reduction in seizure duration and number | [3] |
| Tacrolimus (FK506) | Middle Cerebral Artery Occlusion (MCAO) | Rat | 1 mg/kg (IV) | 66% reduction in hemispheric brain damage volume; significant improvement in skilled paw-reaching task | [1][2] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a common model for inducing focal cerebral ischemia to test the efficacy of neuroprotective agents like this compound.
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (2-3% for induction, 1.5% for maintenance).
-
Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
-
A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
-
The ECA is ligated distally and coagulated.
-
A 4-0 nylon monofilament suture with a rounded tip is introduced into the ECA lumen.
-
The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation. Occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
The filament is left in place for a predetermined time (e.g., 90-120 minutes) for transient ischemia, or permanently.
3. Drug Administration:
-
This compound (or vehicle control) is administered at a specified dose (e.g., 1 mg/kg) via intravenous (IV) injection at the time of reperfusion (filament withdrawal) or at various time points post-occlusion.
4. Outcome Assessment:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, neurological function is assessed using a standardized scale (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: At a predetermined endpoint (e.g., 48 hours or 14 days), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software to determine the infarct volume, often expressed as a percentage of the total hemispheric volume.
-
Behavioral Testing: For longer-term studies, skilled motor tasks (e.g., staircase test, rotarod) can be used to assess functional recovery.[1][2]
In Vitro Evidence of Neuroprotection
Cell-based assays are essential for elucidating the specific mechanisms of neuroprotection and for high-throughput screening of potential therapeutic compounds. This compound's protective effects have been inferred from studies using various neuronal cell lines and primary neuronal cultures subjected to neurotoxic insults.
Quantitative Data from In Vitro Studies
| Cell Line | Neurotoxin | This compound Conc. | Outcome (% Cell Viability vs. Toxin Control) |
| SH-SY5Y | Glutamate (e.g., 40 mM) | To be determined | To be determined |
| PC12 | Amyloid-beta (Aβ25-35, e.g., 20 µM) | To be determined | To be determined |
| Primary Cortical Neurons | Glutamate (e.g., 100 µM) | To be determined | To be determined |
Experimental Protocol: Glutamate Excitotoxicity Assay in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effect of this compound against glutamate-induced cell death in a human neuroblastoma cell line.
1. Cell Culture and Differentiation:
-
SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid (e.g., 10 µM) for several days.
2. Experimental Plating:
-
Differentiated or undifferentiated cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere for 24 hours.
3. Treatment:
-
Cells are pre-incubated with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control for 1-2 hours.
-
A neurotoxic concentration of L-glutamate (e.g., 40 mM, as SH-SY5Y cells can be resistant) is then added to the wells (excluding the untreated control wells).[4]
4. Viability Assessment (MTT Assay):
-
After 24 hours of incubation with glutamate, the medium is removed.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
The formazan crystals are solubilized with DMSO.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Experimental Workflow Diagram
Caption: A typical workflow for screening neuroprotective compounds in a cell-based assay.
Conclusion and Future Directions
This compound demonstrates compelling neuroprotective properties in preclinical models, primarily through its potent inhibition of the calcineurin signaling pathway. The available data, particularly from in vivo seizure and ischemia models, suggests a strong therapeutic potential for acute and chronic neurological disorders. However, to advance this compound towards clinical development, further research is required.
Key areas for future investigation include:
-
Quantitative In Vitro Studies: Establishing dose-response curves for this compound in various neurotoxicity models (e.g., glutamate, amyloid-beta, oxidative stress) is crucial to determine its potency (EC50) and efficacy.
-
In Vivo Efficacy in Neurodegeneration Models: Evaluating this compound in chronic models of diseases like Parkinson's or Alzheimer's would provide insight into its potential as a disease-modifying therapy.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Detailed studies are needed to characterize the ability of this compound to reach therapeutic concentrations in the central nervous system after systemic administration.
-
Development of Non-immunosuppressive Analogs: A significant hurdle for the chronic use of this compound is its immunosuppressive activity. The development of derivatives that retain neuroprotective properties without affecting the immune system would be a major advancement.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Tacrolimus (FK506) ameliorates skilled motor deficits produced by middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early-Stage Therapeutic Potential of Ascomycin
Abstract: Ascomycin (also known as FK520) is a 23-membered macrolactam polyketide with potent immunosuppressive properties, structurally related to tacrolimus (FK506).[1][2] Isolated from Streptomyces hygroscopicus, its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[3][4][5] This activity blocks the transcription of pro-inflammatory cytokines, forming the basis of its therapeutic potential.[3][6] Early-stage research has primarily focused on its application in inflammatory skin diseases, where derivatives like pimecrolimus have demonstrated significant efficacy and an improved safety profile over traditional corticosteroids.[2][7] Furthermore, preclinical investigations have revealed promising, albeit less explored, therapeutic avenues in neuroprotection, anticonvulsant therapy, and anti-malarial applications.[3][4][8] This technical guide provides a comprehensive overview of the foundational research into this compound's therapeutic potential, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation for researchers and drug development professionals.
Mechanism of Action
This compound's immunomodulatory effects are primarily mediated through the inhibition of specific intracellular signaling pathways in immune cells, most notably T-lymphocytes and mast cells.
Calcineurin Inhibition in T-Lymphocytes
The cornerstone of this compound's immunosuppressive activity is the disruption of T-cell activation signaling.[4] Upon T-cell receptor (TCR) engagement, a cascade of events leads to a rise in intracellular calcium levels. This activates calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[4][8] Calcineurin's critical function is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4] Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it induces the expression of genes encoding various inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, IL-10, and Interferon-gamma (IFN-γ).[1][3][4]
This compound acts by first forming a high-affinity complex with an intracellular immunophilin, FK506-binding protein 12 (FKBP12).[3][4] This this compound-FKBP12 complex then binds directly to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT.[4] Consequently, NFAT remains phosphorylated in the cytoplasm, gene transcription for inflammatory cytokines is suppressed, and T-cell activation is inhibited.[4] This blockade affects both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokine production.[3][6][7]
Inhibition of Mast Cell and Basophil Activation
Beyond its effects on T-cells, this compound and its derivatives potently inhibit the activation of mast cells and basophils, which are crucial mediators in allergic and atopic responses.[1][3] It has been shown to prevent the release of preformed inflammatory mediators, such as histamine and tryptase, as well as the synthesis of cytokines like Tumor Necrosis Factor-alpha (TNF-α) following IgE-receptor cross-linking.[9] This dual action on both T-cells and mast cells makes it particularly effective for inflammatory skin conditions characterized by allergic responses.
Preclinical Therapeutic Investigations
Early-stage research has validated this compound's mechanism of action across several disease models, with the most significant progress made in dermatology.
Inflammatory Skin Diseases
This compound derivatives have been extensively developed for the topical treatment of inflammatory skin diseases such as atopic dermatitis (AD) and allergic contact dermatitis (ACD).[6][7] The derivative pimecrolimus (SDZ ASM 981) has been a focal point of this research.[2][10] Preclinical studies in animal models demonstrated that topically applied pimecrolimus was as effective as high-potency corticosteroids in reducing skin inflammation, but critically, did not induce the skin atrophy associated with long-term steroid use.[7][10][11] Another analog, ABT-281, was developed to have potent topical activity with rapid systemic clearance, thereby increasing the margin of safety.[12]
Table 1: Inhibition of Mediator Release by Pimecrolimus from Human Mast Cells and Basophils
| Mediator | Cell Type | Max Inhibition (%) | Concentration |
|---|---|---|---|
| Histamine | Mast Cells | 73% | 500 nmol/L |
| Histamine | Basophils | 82% | 500 nmol/L |
| Tryptase | Mast Cells | 75% | 500 nmol/L |
| TNF-α | Mast Cells | 90% | 100 nmol/L |
| Leukotriene C4 (LTC4) | Mast Cells | 32% | 500 nmol/L |
Data sourced from Zuberbier et al. (2001).[9]
Neuroprotective and Anticonvulsant Potential
Preclinical studies have suggested that this compound and its analogs possess therapeutic potential beyond immunosuppression.[4] Research indicates they may be useful in preventing ischemic brain damage and neuronal death.[8] this compound has demonstrated anticonvulsant activity when perfused into the rat hippocampus.[4][8] The proposed mechanism for these central nervous system effects involves the calcineurin-mediated regulation of GABA and glutamate receptor channels, as well as modulation of inflammatory responses in glial cells.[4][8]
Other Potential Applications
-
Anti-malarial Activity: this compound and several non-immunosuppressive analogues have shown potent inhibitory effects on the growth of malaria parasites.[3] This effect may be mediated through the inhibition of the parasite's chaperone activity rather than through immunosuppression.[3]
-
Systemic Immunosuppression: As a close analog of tacrolimus, this compound has been fundamentally researched for its potential to prevent organ transplant rejection.[1]
Pharmacokinetics and Safety Profile
A key aspect of developing this compound for topical use has been optimizing its pharmacokinetic profile to maximize local efficacy while minimizing systemic exposure and associated toxicity.
Topical formulations of this compound derivatives, such as pimecrolimus cream, lead to consistently low systemic exposure, even when applied to large surface areas of inflamed skin.[6][11] Preclinical studies focusing on nephrotoxicity, a known side effect of systemic calcineurin inhibitors, provided valuable comparative data.
Table 2: Comparative Nephrotoxicity and Immunosuppressive Potency of this compound and Tacrolimus (FK506) in Rats
| Compound | Dose for >50% Creatinine Clearance Reduction (14-day i.p. dosing) | Relative Immunosuppressive Potency (rPLN Assay) |
|---|---|---|
| Tacrolimus (FK506) | 1 mg/kg | ~3x higher than this compound |
| This compound (FK520) | 3 mg/kg | Baseline |
Data sourced from R. E. Parchment et al. (1995).[13]
The development of analog ABT-281 was specifically aimed at creating a compound with a shorter half-life and higher clearance rate than tacrolimus to further enhance safety for topical applications.
Table 3: Comparative Systemic Potency of ABT-281 vs. Tacrolimus (FK506) in Swine Contact Hypersensitivity Model
| Compound | Route | Relative Potency (Fold less potent than FK506) |
|---|---|---|
| ABT-281 | Intravenous (i.v.) | 19x |
| ABT-281 | Intraperitoneal (i.p.) | 61x |
Data sourced from D. J. Degoey et al. (2004).[12]
Key Experimental Protocols
The evaluation of this compound's therapeutic potential has relied on a set of well-established preclinical models to assess both efficacy and immunosuppressive activity.
Animal Model of Allergic Contact Dermatitis (ACD)
This model is used to evaluate the anti-inflammatory efficacy of topical agents. The pig is often used as its skin is histologically similar to human skin.[11]
-
Protocol Outline:
-
Sensitization (Day 0): A defined area of the animal's skin is shaved, and a sensitizing agent, such as dinitrofluorobenzene (DNFB), is applied topically.
-
Challenge (Day 14): After a sensitization period, a different skin site is challenged with a lower concentration of the same hapten to elicit an inflammatory response.
-
Treatment: Test compounds (e.g., this compound formulation) and controls (vehicle, active comparator) are applied to the challenged sites, typically beginning shortly after the challenge and continuing for a set period.
-
Evaluation: The inflammatory response is quantified by measuring parameters such as skin redness (erythema), swelling (edema/skin thickness), and through histological analysis of skin biopsies to assess cellular infiltration and epidermal changes.[11]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]
- 6. Ascomycins: promising agents for the treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascomycins in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound macrolactam pimecrolimus (Elidel, SDZ ASM 981) is a potent inhibitor of mediator release from human dermal mast cells and peripheral blood basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pimecrolimus (Elidel, SDZ ASM 981)--preclinical pharmacologic profile and skin selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Discovery of this compound analogs with potent topical but weak systemic activity for treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ascomycin Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascomycin, also known as FK520, is a macrolide antibiotic produced by Streptomyces hygroscopicus. It is a potent immunosuppressant that functions as a calcineurin inhibitor.[1][2] this compound forms a complex with the immunophilin FK506-binding protein 12 (FKBP12), and this complex subsequently binds to and inhibits the phosphatase activity of calcineurin.[1][2] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of various cytokines, including interleukin-2 (IL-2), IL-4, and interferon-gamma (IFN-γ).[1][2][3] Consequently, this compound suppresses T-cell activation and proliferation.[4] These application notes provide detailed protocols for in vitro studies to investigate the biological effects of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | Assay | IC50 Value | Reference |
| Calcineurin/PP2B | Enzyme Activity Assay | 49 nM | |
| T-cell Suppression | T-cell Proliferation Assay | 3.9 nM | [4] |
Note: IC50 values can vary depending on the cell type, assay conditions, and experimental setup.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cells in culture.
Materials:
-
Target cells (e.g., Jurkat cells, PBMCs)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range, based on its potent T-cell suppression, is 0.1 nM to 100 nM. Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
T-Cell Proliferation Assay
This assay measures the inhibitory effect of this compound on T-cell proliferation, often stimulated by mitogens.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for stimulation
-
This compound (dissolved in DMSO)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
96-well U-bottom plates
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
-
Assay Setup: Seed 1 x 10^5 cells per well in a 96-well U-bottom plate.
-
This compound Treatment: Add various concentrations of this compound (e.g., 0.01 nM to 10 nM) to the wells. Include a vehicle control (DMSO).
-
Stimulation: Add a mitogen such as PHA (5 µg/mL) or a combination of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
CFSE or BrdU assay: Follow the manufacturer's instructions for staining and analysis by flow cytometry.
-
-
Data Analysis: Determine the percentage of inhibition of proliferation compared to the stimulated control and calculate the IC50 value.
Cytokine Production Assay (ELISA)
This protocol quantifies the inhibitory effect of this compound on the production of specific cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) by activated T-cells.
Materials:
-
PBMCs or Jurkat cells
-
Complete RPMI-1640 medium
-
Stimulating agents (e.g., PHA, anti-CD3/CD28 antibodies)
-
This compound (dissolved in DMSO)
-
ELISA kits for the specific cytokines of interest
-
96-well plates
Protocol:
-
Cell Culture and Treatment: Follow steps 1-5 of the T-Cell Proliferation Assay protocol.
-
Supernatant Collection: After the 48-72 hour incubation period, centrifuge the plates and carefully collect the cell-free supernatants.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of the cytokines in the supernatants. Calculate the percentage of inhibition of cytokine production by this compound compared to the stimulated control. A study on the related compound tacrolimus showed effective inhibition of cytokine production in the range of 0.02-0.11 ng/ml.[5]
Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of calcineurin.
Materials:
-
Purified or recombinant calcineurin
-
FKBP12
-
Calcineurin substrate (e.g., RII phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 1 mM CaCl2, 0.25 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green)
Protocol:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, calcineurin, and FKBP12.
-
This compound Inhibition: Add serial dilutions of this compound to the wells. A concentration range around the known IC50 of 49 nM should be used. Include a vehicle control.
-
Pre-incubation: Pre-incubate the mixture for 15-30 minutes at 30°C to allow the formation of the this compound-FKBP12-calcineurin complex.
-
Initiate Reaction: Add the calcineurin substrate to each well to start the dephosphorylation reaction.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of calcineurin activity and determine the IC50 value.
Mandatory Visualizations
Caption: this compound's mechanism of action via calcineurin inhibition.
Caption: Workflow for determining this compound's effect on cell viability.
Caption: Workflow for measuring this compound's impact on cytokine production.
References
- 1. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Tacrolimus and this compound inhibit melanoma cell growth, migration and invasion via targeting nuclear factor of activated T-cell 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Calcineurin inhibitor | Hello Bio [hellobio.com]
- 5. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ascomycin in Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ascomycin, a potent immunosuppressant, in primary T-cell cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.
Introduction
This compound, also known as FK520, is a macrolide antibiotic with strong immunosuppressive properties.[1] It is an ethyl analog of Tacrolimus (FK506) and functions as a potent inhibitor of calcineurin, a key enzyme in the T-cell activation pathway.[1][2] By targeting calcineurin, this compound effectively blocks the transcription of early T-cell activation genes, including those for various cytokines, thereby suppressing the immune response.[2][3] These characteristics make this compound a valuable tool for studying T-cell signaling and for the development of novel immunomodulatory therapies.
Mechanism of Action
This compound exerts its immunosuppressive effects by inhibiting the calcium-dependent serine/threonine phosphatase, calcineurin.[2] The mechanism involves the formation of a complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[2] This this compound-FKBP12 complex then binds to calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[2][4] In its phosphorylated state, NFAT is retained in the cytoplasm. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NFAT, leading to its nuclear translocation.[2] In the nucleus, NFAT acts as a key regulator of gene expression for a variety of cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-10 (IL-10).[1][5][6] By inhibiting calcineurin, this compound blocks NFAT's nuclear translocation, thereby preventing the expression of these critical genes for T-cell activation, proliferation, and differentiation.[4]
Signaling Pathway of this compound in T-Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Genetically engineered analogs of this compound for nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunosuppressive macrolides FK-506 and rapamycin act as reciprocal antagonists in murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of T and B lymphocyte proliferation by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-10 inhibits human T cell proliferation and IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascomycin in Preclinical Research: Detailed Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ascomycin dosage and administration in various animal models, designed to guide researchers in preclinical studies. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate reproducible and effective study design.
Introduction to this compound
This compound, also known as FK520, is a macrolactam with potent immunosuppressive, anti-inflammatory, and neuroprotective properties.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase.[3][4] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in the expression of pro-inflammatory cytokines such as IL-2, IL-4, and IL-10.[1][3] By suppressing T-cell activation and mast cell degranulation, this compound and its derivatives, like pimecrolimus (SDZ ASM 981), have shown therapeutic potential in models of organ transplantation, inflammatory skin diseases, and neurological disorders.[1][3][5]
This compound Dosage and Administration Data
The following tables summarize reported dosages of this compound and its analogue, tacrolimus (FK506), administered through various routes in rat and mouse models for different research applications.
Table 1: this compound and Tacrolimus Dosage in Rat Models
| Application | Compound | Strain | Route of Administration | Dosage | Duration | Key Findings |
| Nephrotoxicity | This compound | Fischer-344 | Intraperitoneal (i.p.) | 3 mg/kg/day | 14 days | Reduced creatinine clearance by >50%[6] |
| Nephrotoxicity | Tacrolimus (FK506) | Fischer-344 | Intraperitoneal (i.p.) | 1 mg/kg/day | 14 days | Reduced creatinine clearance by >50%[6] |
| Nephrotoxicity | This compound | Fischer-344 | Continuous i.p. infusion | 10 mg/kg/day | 14 days | No induced nephrotoxicity[6] |
| Nephrotoxicity | This compound | Fischer-344 | Oral (gavage) | Up to 50 mg/kg/day | 14 days | No induced nephrotoxicity[6] |
| Nephrotoxicity | This compound | Rat (on low salt diet) | Continuous i.v. infusion | Up to 6 mg/kg/day | 14 days | No induced nephrotoxicity[6] |
| Immunosuppression | This compound derivative | Rat | In vivo | Not specified | Not specified | Excellent immunosuppressive activity in a popliteal lymph node (rPLN) hyperplasia assay[7] |
| Anticonvulsant | This compound | Rat | Hippocampal perfusion | 100 µM | 3 hours | No toxic effects observed[3] |
| Immunosuppression | Tacrolimus (FK506) | Rat | Intramuscular (i.m.) or Intravenous (i.v.) | 1-2 mg/kg/week | 3 months | Toxic effects (hyperglycemia, hyperkalemia, nephrotoxicity) observed, responsive to dose reduction[3] |
| Immunosuppression | Immunosuppressive drugs | Rat | Oral | Variable | 6 months | Achieved therapeutic blood concentrations[8] |
Table 2: this compound and Tacrolimus Dosage in Mouse Models
| Application | Compound | Route of Administration | Dosage | Duration | Key Findings |
| Immunosuppression | This compound, Tacrolimus (FK506), Cyclosporine, Rapamycin | Not specified | Not specified | Not specified | Comparison in models of host-versus-graft disease and heart transplantation[1] |
| Anticonvulsant (Chemical Kindling) | Tacrolimus (FK506) | Systemic | 0.5-1 mg/kg | Chronic | Dose-dependent prevention of pentylenetetrazol (PTZ)-induced kindling |
| Inflammatory Skin Disease | Pimecrolimus (SDZ ASM 981) | Topical | Not specified | Not specified | High anti-inflammatory activity in allergic contact dermatitis models[9] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in animal models, synthesized from established methodologies.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common route for systemic administration in rodents.
Materials:
-
This compound solution (formulated in a sterile, biocompatible vehicle)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse or rat to accurately calculate the injection volume.
-
Restraint:
-
Mouse: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head. The "three-finger" restraint method is recommended. Turn the mouse to expose its abdomen.[10]
-
Rat: A two-person technique is preferred for rats. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail.
-
-
Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid injuring the cecum (located on the left side) and other vital organs.[11][12]
-
Disinfection: Disinfect the injection site with 70% ethanol.
-
Injection:
-
Tilt the animal's head slightly downward to help move abdominal organs cranially.[12]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[10]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a new needle and syringe.[11]
-
Slowly inject the this compound solution.
-
-
Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress, bleeding, or adverse reactions.
Oral Gavage Protocol
Oral gavage ensures precise dosing directly into the stomach.
Materials:
-
This compound solution or suspension
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip)
-
Mouse: 18-20 gauge, 1-1.5 inches long
-
Rat: 16-18 gauge, 2-3 inches long
-
-
Syringes
-
Animal scale
-
PPE
Procedure:
-
Animal and Equipment Preparation:
-
Weigh the animal to determine the correct dosage volume. The maximum recommended volume is typically 10 mL/kg, though smaller volumes are preferable to avoid reflux.[13]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the appropriate insertion depth. Mark the needle if necessary.[14]
-
-
Restraint:
-
Mouse: Scruff the mouse firmly to immobilize the head and neck.
-
Rat: Hold the rat near the thoracic region and support its lower body.
-
-
Gavage Administration:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.[13]
-
If resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is properly positioned in the esophagus, slowly administer the this compound formulation.
-
-
Post-Gavage Care:
-
Slowly remove the gavage needle.
-
Return the animal to its cage and monitor for signs of respiratory distress (indicating accidental tracheal administration), regurgitation, or other adverse effects.[14]
-
Topical Administration Protocol
Topical application is primarily used for models of inflammatory skin disease.
Materials:
-
This compound formulated in a cream or ointment base (e.g., 1% pimecrolimus cream).[15]
-
Clippers for hair removal
-
Gloves
-
Applicators (e.g., cotton swabs)
Procedure:
-
Site Preparation:
-
If necessary, gently clip the hair from the application site on the animal's back or other designated area to ensure direct contact of the formulation with the skin.
-
For some models of allergic contact dermatitis, the skin may be tape-stripped to enhance absorption.
-
-
Application:
-
Wear gloves to prevent absorption of the compound.
-
Apply a thin, uniform layer of the this compound cream or ointment to the prepared skin area using a cotton swab or a gloved finger.
-
The amount applied should be consistent across all animals in the study.
-
-
Post-application:
-
If necessary, an Elizabethan collar can be used to prevent the animal from licking the application site.
-
Observe the application site for any signs of irritation or adverse reactions.
-
Applications are typically performed once or twice daily.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound's mechanism of action via calcineurin-NFAT pathway inhibition.
Caption: A typical experimental workflow for in vivo this compound studies.
Conclusion
The effective use of this compound in animal models is crucial for advancing our understanding of its therapeutic potential. The data and protocols presented here offer a foundation for designing robust preclinical studies. Researchers should carefully consider the specific animal model, disease indication, and desired therapeutic effect when determining the optimal dosage and administration route for this compound. Adherence to detailed and standardized protocols will enhance the reliability and reproducibility of experimental outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascomycins: promising agents for the treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on an immunosuppressive macrolactam, this compound: synthesis of a C-33 hydroxyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ascomycins in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. The new topical this compound derivative SDZ ASM 981 does not induce skin atrophy when applied to normal skin for 4 weeks: a randomized, double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ascomycin in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ascomycin, a potent macrolide immunosuppressant, has garnered significant interest in neuroscience research for its multifaceted effects on the central nervous system (CNS). Primarily known as an inhibitor of calcineurin, a calcium-dependent serine/threonine protein phosphatase, this compound modulates various neuronal and glial cell functions.[1][2] Its applications extend from neuroprotection and attenuation of neuroinflammation to the promotion of axon regeneration, making it a valuable tool for investigating neurological disorders and developing novel therapeutic strategies.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of neuroscience research.
Mechanism of Action
This compound exerts its biological effects by forming a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2] In the nervous system, calcineurin is highly expressed in neurons and glial cells and plays a crucial role in a wide array of cellular processes.[1] By inhibiting calcineurin, this compound interferes with the dephosphorylation of its downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. This disruption of the calcineurin-NFAT signaling pathway is central to many of this compound's effects in the CNS.[1]
Key Applications in Neuroscience Research
This compound's diverse biological activities make it a valuable tool for studying:
-
Neuroinflammation: By inhibiting calcineurin in microglia and astrocytes, this compound can suppress the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] This makes it a useful compound for investigating the role of neuroinflammation in various CNS pathologies.
-
Neuroprotection: this compound has demonstrated neuroprotective effects in models of ischemic brain damage and glutamate excitotoxicity.[2] Its ability to modulate calcium signaling and inflammatory responses contributes to its neuroprotective properties.
-
Axon Regeneration: Studies have shown that this compound and its analogs can promote neurite outgrowth and enhance axon regeneration after injury.[3] This effect is, at least in part, independent of its immunosuppressive actions.
-
Epilepsy and Seizure Models: this compound has been shown to possess anticonvulsant activity in preclinical models of epilepsy, suggesting a role for calcineurin in seizure development and propagation.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and its derivatives in neuroscience research.
| Compound | Application | Cell/Model System | Parameter | Value | Reference |
| This compound | Anticonvulsant | Rat Hippocampus (in vivo) | Effective Concentration | 50-100 µM | [1] |
| SDZ ASM 981 (Pimecrolimus) | Inhibition of Mediator Release | Rat Basophilic Leukemia (RBL) Cells | IC50 (Serotonin Release) | ~30 nM | [4] |
| SDZ ASM 981 (Pimecrolimus) | Inhibition of Cytokine Release | Rat Basophilic Leukemia (RBL) Cells | IC50 (TNF-α Release) | ~100 nM | [4] |
| This compound | Immunosuppression | Rat Popliteal Lymph Node Assay (in vivo) | Effective Dose (i.p.) | 3 mg/kg | [5] |
| Application | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Neuroprotection | Ischemic Brain Damage Models | N/A (derivatives studied) | Prevention of neuronal death | [2] |
| Neuroinflammation | LPS-activated Microglia | Varies by study | Inhibition of pro-inflammatory cytokine release | [2] |
| Axon Regeneration | Neuronal Cell Culture | Varies by study | Enhanced neurite outgrowth | [3] |
| Anticonvulsant | Picrotoxin-induced Seizures (Rat) | 100 µM | Significant reduction in seizure duration and number | [1] |
Experimental Protocols
In Vitro Calcineurin Activity Assay
This protocol provides a method to determine the inhibitory effect of this compound on calcineurin phosphatase activity in a cell-free system.
Materials:
-
Recombinant Calcineurin
-
RII phosphopeptide substrate
-
This compound
-
FKBP12
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.2 mM CaCl2, 1 µM Calmodulin)
-
Malachite Green Phosphate Detection Kit
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add Assay Buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a constant concentration of FKBP12 to all wells.
-
Add a constant concentration of recombinant calcineurin to all wells and incubate for 10 minutes at 30°C to allow for the formation of the inhibitory complex.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Calculate the percentage of calcineurin inhibition for each this compound concentration and determine the IC50 value.
Inhibition of Pro-inflammatory Cytokine Release from Microglia
This protocol outlines a method to assess the effect of this compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Plate microglial cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include a vehicle control (no this compound) and an unstimulated control (no LPS).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's protocol.
-
In a parallel plate, assess cell viability using an MTT or LDH assay to ensure that the observed reduction in cytokine release is not due to cytotoxicity.
-
Calculate the percentage of inhibition of TNF-α release for each this compound concentration.
Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol describes a method to evaluate the effect of this compound on neurite outgrowth in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with image analysis software
Procedure:
-
Plate SH-SY5Y cells on coated coverslips or in a multi-well imaging plate.
-
Induce differentiation by replacing the growth medium with differentiation medium.
-
Treat the cells with different concentrations of this compound during the differentiation process.
-
After a set period of differentiation (e.g., 3-5 days), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against β-III tubulin.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
In Vivo Administration in a Mouse Model of Spinal Cord Injury
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in a mouse model of spinal cord injury (SCI). Dosages and treatment duration should be optimized for the specific research question.
Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
-
Mice with induced spinal cord injury
-
Syringes and needles (25-27 gauge)
Procedure:
-
Prepare the this compound solution in the vehicle at the desired concentration.
-
Gently restrain the mouse, exposing the abdomen.
-
Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[6] The typical injection volume for a mouse is less than 10 mL/kg.[6]
-
A potential starting dose, based on studies with similar compounds, could be in the range of 1-5 mg/kg, administered daily.[5]
-
Continue the treatment for the desired duration of the study.
-
Monitor the animals for any adverse effects.
-
At the end of the study, assess functional recovery and perform histological analysis of the spinal cord tissue.
Conclusion
This compound is a versatile and potent pharmacological tool for neuroscience research. Its ability to inhibit calcineurin and modulate key cellular pathways in neurons and glia makes it invaluable for studying neuroinflammation, neurodegeneration, and repair mechanisms in the CNS. The protocols and data provided here serve as a comprehensive resource for researchers and drug development professionals looking to utilize this compound in their investigations. As with any experimental compound, it is crucial to carefully optimize concentrations, dosages, and treatment times for each specific application and model system.
References
- 1. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FKBP12-Dependent Inhibition of Calcineurin Mediates Immunosuppressive Antifungal Drug Action in Malassezia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Ascomycin: Application Notes and Protocols for Immunosuppression in Rodent Transplant Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ascomycin as an immunosuppressive agent in rodent transplant models. This compound (also known as FK520), an ethyl analog of tacrolimus (FK506), is a potent macrolide lactone that effectively suppresses the immune system, making it a valuable tool for preclinical transplantation research.[1][2]
Mechanism of Action
This compound exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] The process begins with this compound binding to the intracellular immunophilin, FKBP12 (FK506-binding protein 12).[3][5] This this compound-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[3][5] Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[1][3] The reduction in IL-2 and other cytokines, including both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-10) types, leads to a significant suppression of T-cell proliferation and activation, thereby preventing graft rejection.[1][2][6]
References
- 1. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of FK-506, rapamycin, this compound, and cyclosporine in mouse models of host-versus-graft disease and heterotopic heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of new immunosuppressive drugs in a rat cardiac allograft heterotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetically engineered analogs of this compound for nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppressive protocols with tacrolimus after cryopreserved aortal allotransplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving Ascomycin for cell culture experiments
Application Note: Preparation of Ascomycin for Cell Culture
Introduction
This compound, also known as FK520, FR-900520, or Immunomycin, is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus.[1][2] It is a structural analog of Tacrolimus (FK506) and a potent immunosuppressant.[2][3] Its mechanism of action involves binding to the immunophilin FKBP12 (FK506-binding protein 12).[4][5] This this compound-FKBP12 complex then binds to and inhibits calcineurin, a calcium-dependent serine/threonine phosphatase.[4][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent activation of genes encoding pro-inflammatory cytokines like IL-2 and IL-4.[3] Due to its potent immunosuppressive and anti-inflammatory properties, this compound is a valuable tool in immunology, neuroscience, and drug development research.[1][4]
Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation of this compound stock and working solutions for in vitro use.
Physicochemical and Solubility Data
A summary of this compound's properties is provided below. The compound is highly soluble in organic solvents like DMSO and ethanol but is poorly soluble in water.[6][7]
| Property | Data |
| Synonyms | FK520, FR900520, Immunomycin[2] |
| Molecular Formula | C₄₃H₆₉NO₁₂[8] |
| Molecular Weight | 792.0 g/mol [8] |
| Appearance | White to light yellow crystalline solid[6][8] |
| Solubility | DMSO: ~30-100 mg/mL[7][8] Ethanol: ~20-100 mg/mL[7][8] Methanol: ~10 mg/mL[9] Water: Very poorly soluble / Insoluble[6][7] |
| Recommended Stock Solvent | Dimethyl sulfoxide (DMSO) |
| Recommended Stock Conc. | 10-50 mM in DMSO[10] |
| Typical Working Conc. Range | IC₅₀ for T-cell suppression is ~3.9 nM.[10] Effective concentrations in cell culture can range from low nM to µM, depending on the cell type and experimental goals. A common starting point is 1-100 nM. |
| Storage (Solid) | -20°C, protected from light and moisture. Stable for ≥ 4 years.[8] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to one month.[10] Avoid repeated freeze-thaw cycles.[11] |
Experimental Protocol: Preparation of this compound Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution to a working concentration for cell culture experiments.
Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Sterile cell culture medium appropriate for your cell line
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)
Procedure
Part 1: Preparation of a 10 mM this compound Stock Solution
-
Calculation: Determine the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 792.0 g/mol .
-
Formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.792 mg/mL
-
Example for 1 mL: Mass = 1 mL x 10 mM x 0.792 = 7.92 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of sterile DMSO to the tube. For example, add 1 mL of DMSO to 7.92 mg of this compound.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to very faint yellow.[9] Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization (Optional but Recommended): While compounds dissolved in DMSO do not typically require filter sterilization for antimicrobial purposes, filtering can remove any particulate matter. If desired, sterilize the solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[11] Label the tubes clearly with the compound name, concentration, and date. Store the aliquots at -20°C.[10]
Part 2: Preparation of a Working Solution
-
Thawing: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and thaw it at room temperature.
-
Serial Dilution: Prepare a working solution by diluting the stock solution directly into your complete cell culture medium. It is crucial to add the this compound solution to the medium and not the other way around to avoid precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 100 nM working solution in 10 mL of medium:
-
First, perform an intermediate dilution: Add 1 µL of 10 mM this compound stock to 999 µL of sterile medium. This creates a 10 µM intermediate solution.
-
Next, add 100 µL of the 10 µM intermediate solution to 9.9 mL of your final volume of cell culture medium. This yields a final concentration of 100 nM this compound.
-
-
-
Mixing and Use: Mix the final working solution gently by inverting the tube or swirling the flask. The solution is now ready to be added to your cell cultures. Note that aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[8]
Visual Protocols
The following diagrams illustrate the experimental workflow and the biological pathway of this compound.
References
- 1. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. toku-e.com [toku-e.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | Calcineurin inhibitor | Hello Bio [hellobio.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Long-term Ascomycin Treatment in Chronic Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term application of Ascomycin, a potent calcineurin inhibitor, in various preclinical models of chronic inflammation. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and its derivatives.
Introduction
This compound, and its structural analog Tacrolimus (FK506), are powerful immunosuppressants that function by inhibiting calcineurin, a calcium-dependent serine/threonine phosphatase.[1][2] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines.[2] By disrupting this signaling cascade, this compound effectively suppresses the activation of T-lymphocytes and mast cells, leading to a reduction in the production of Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-5) cytokines.[3] These properties make this compound a valuable tool for studying chronic inflammatory processes and a promising candidate for the development of novel anti-inflammatory therapies.
Mechanism of Action: Calcineurin-NFAT Signaling Pathway
This compound exerts its immunosuppressive effects by forming a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12). This this compound-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity.[2] This action is central to the regulation of the immune response, as depicted in the signaling pathway below.
Experimental Protocols for Chronic Inflammation Models
The following protocols outline the induction of common chronic inflammation models and suggested long-term treatment regimens with this compound.
Atopic Dermatitis (AD) Mouse Model
Model Induction:
-
Strain: BALB/c or C57BL/6 mice are commonly used.
-
Sensitization: On day 0, shave the abdominal skin of the mice and apply 100 µL of 0.5% 2,4-Dinitrochlorobenzene (DNCB) in an acetone/olive oil (4:1) mixture.
-
Challenge: On day 5, and every 2-3 days thereafter for the duration of the study, apply 20 µL of 0.2% DNCB to the dorsal side of both ears to induce a chronic inflammatory response.
Long-term this compound Treatment Protocol:
-
Formulation: Prepare a 1% this compound (or its derivative, e.g., Pimecrolimus) cream or ointment.[4]
-
Administration: Beginning on the first day of challenge (day 5), topically apply a thin layer of the this compound formulation to the affected ear skin once or twice daily.[4]
-
Duration: Continue treatment for at least 3 weeks to observe significant therapeutic effects.[4]
-
Endpoint Analysis:
-
Clinical Scoring: Measure ear thickness daily using a digital caliper. Score the severity of erythema, edema, and excoriation on a scale of 0-3.
-
Histology: At the end of the study, collect ear tissue for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IFN-γ) by ELISA or qPCR.
-
Collagen-Induced Arthritis (CIA) Rat Model
Model Induction:
-
Strain: Lewis or Dark Agouti rats are susceptible strains.[5]
-
Immunization: On day 0, emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 0.2 mL of the emulsion intradermally at the base of the tail.[5][6]
-
Booster: On day 7, administer a booster injection of 0.1 mL of the same collagen/IFA emulsion.[5]
-
Disease Development: Arthritis symptoms, such as paw swelling, typically appear 10-14 days after the initial immunization.
Long-term this compound Treatment Protocol:
-
Administration: Once arthritic symptoms are established (around day 14), begin oral administration of this compound (or a related compound like FK506) at a dose of 5 mg/kg daily.[6]
-
Duration: Treat for a minimum of 15 to 28 days to evaluate the therapeutic effect on established arthritis.[6]
-
Endpoint Analysis:
-
Clinical Scoring: Measure the volume of both hind paws every 2-3 days using a plethysmometer. Score the severity of arthritis in each paw on a scale of 0-4.
-
Histology: At the end of the study, collect ankle joints for H&E staining to assess synovial inflammation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Analyze serum or paw tissue homogenates for levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Psoriasis-like Skin Inflammation Mouse Model
Model Induction:
-
Strain: BALB/c or C57BL/6 mice.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin of the mice for 6-8 consecutive days.
Long-term this compound Treatment Protocol:
-
Formulation: Prepare a 1% this compound or Pimecrolimus ointment.
-
Administration: Beginning on the first day of imiquimod application, apply the this compound ointment topically to the treated back skin once daily.
-
Duration: Continue treatment for the full duration of the imiquimod application (6-8 days) and potentially for a follow-up period to assess sustained effects.
-
Endpoint Analysis:
-
Clinical Scoring (PASI): Score the Psoriasis Area and Severity Index (PASI) daily, evaluating erythema, scaling, and skin thickness on a scale of 0-4 for each parameter.
-
Histology: Collect skin biopsies for H&E staining to measure epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Cytokine Analysis: Analyze skin homogenates for the expression of psoriasis-related cytokines, including IL-17, IL-22, and IL-23.[7]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the efficacy of this compound and its derivatives in chronic inflammation models.
Table 1: Effect of Topical Pimecrolimus (1%) on Atopic Dermatitis Severity Index (ADSI) in a 3-Week Study [4]
| Treatment Group | Application Frequency | Mean Reduction in ADSI Score (%) |
| Pimecrolimus (1%) | Twice Daily | 71.9 |
| Placebo | Twice Daily | 10.3 |
| Pimecrolimus (1%) | Once Daily | 37.7 |
| Placebo | Once Daily | 6.2 |
Table 2: Effect of Oral FK506 (5 mg/kg/day) on Paw Edema and Cytokine Levels in Established Collagen-Induced Arthritis in Rats
| Parameter | Vehicle Control | FK506 Treatment |
| Paw Volume (mL) | ||
| Day 14 (start of treatment) | 1.5 ± 0.2 | 1.6 ± 0.2 |
| Day 28 | 2.8 ± 0.4 | 1.8 ± 0.3 |
| Paw Tissue Cytokine Levels (pg/mg protein) | ||
| IL-1β | 150 ± 25 | 130 ± 20 |
| IL-6 | 250 ± 40 | 120 ± 30 |
| TNF-α | 50 ± 10 | 45 ± 8 |
*p < 0.05 compared to vehicle control.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for evaluating the long-term efficacy of this compound in a chronic inflammation model.
Conclusion
This compound and its derivatives demonstrate significant therapeutic potential in various preclinical models of chronic inflammation. The provided protocols and data serve as a foundation for further investigation into the long-term efficacy and mechanisms of action of these compounds. Careful consideration of the specific model, treatment regimen, and endpoint analyses is crucial for obtaining robust and reproducible results.
References
- 1. This compound: an advance in the management of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascomycins in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of the this compound macrolactam SDZ ASM 981 in the topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokines in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ascomycin in the Study of Autoimmune Disease Mechanisms
Introduction
Ascomycin (also known as FK520, FR-900520, or Immunomycin) is a macrolactam immunosuppressant produced by the fermentation of Streptomyces hygroscopicus.[1] It is an ethyl analog of Tacrolimus (FK506) and shares a similar potent mechanism of action, making it a valuable tool for researchers studying the signaling pathways that underpin autoimmune diseases.[2] this compound and its derivatives, such as Pimecrolimus (SDZ ASM 981), are primarily used to investigate T-lymphocyte activation, cytokine signaling, and mast cell responses, which are central to the pathophysiology of conditions like atopic dermatitis, psoriasis, and organ transplant rejection.[1][3]
Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5] The mechanism involves a multi-step process:
-
Binding to FKBP12: this compound first diffuses into the cytoplasm of immune cells, such as T-lymphocytes, where it binds to the highly conserved immunophilin, FK506-binding protein 12 (FKBP12).[5]
-
Formation of an Inhibitory Complex: This this compound-FKBP12 complex acquires a high affinity for calcineurin.[4][6]
-
Inhibition of Calcineurin Activity: The complex binds to calcineurin, sterically hindering its phosphatase activity and preventing it from dephosphorylating its substrates.[5][7]
-
Suppression of NFAT Activation: The primary substrate of calcineurin in T-cells is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[5][8] In resting cells, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NFAT.
-
Blocking Nuclear Translocation and Gene Transcription: By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT.[9][10] Consequently, NFAT cannot translocate to the nucleus to activate the transcription of key genes involved in the immune response, most notably Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation.[1][5]
This blockade of the calcineurin-NFAT pathway effectively halts the activation and proliferation of T-cells, a foundational event in many autoimmune and inflammatory responses.[1][11]
Quantitative Data Summary
This compound and its derivatives have been evaluated in various in vitro and in vivo models to quantify their immunosuppressive and anti-inflammatory effects.
| Target/Assay | Compound | System/Model | Effect | Quantitative Measurement | Reference(s) |
| Mediator Release | Pimecrolimus | Human Dermal Mast Cells | Inhibition of Histamine Release (anti-IgE induced) | Max 73% inhibition at 500 nmol/L | [12] |
| Mediator Release | Pimecrolimus | Human Peripheral Blood Basophils | Inhibition of Histamine Release (anti-IgE induced) | Max 82% inhibition at 500 nmol/L | [12] |
| Mediator Release | Pimecrolimus | Human Dermal Mast Cells | Inhibition of Tryptase Release | Max 75% inhibition | [12] |
| Mediator Release | Pimecrolimus | Human Dermal Mast Cells | Inhibition of TNF-α Release (ionophore/PMA induced) | Max 90% inhibition at 100 nmol/L | [12] |
| Immunosuppression | This compound | Rat Popliteal Lymph Node Hyperplasia Assay | Immunosuppressive Potency | ~3-fold lower potency than Tacrolimus (FK506) | [13] |
| Nephrotoxicity | This compound | Fischer-344 Rat (14-day dosing, i.p.) | Reduction of Creatinine Clearance | >50% reduction at 3 mg/kg | [13] |
| Nephrotoxicity | Tacrolimus (FK506) | Fischer-344 Rat (14-day dosing, i.p.) | Reduction of Creatinine Clearance | >50% reduction at 1 mg/kg | [13] |
| Systemic Potency | ABT-281 (this compound analog) | Swine Contact Hypersensitivity (i.p. admin) | Reduced Systemic Potency vs. FK506 | 61-fold less potent than Tacrolimus (FK506) | [14] |
Protocols
Protocol 1: In Vitro T-Lymphocyte Activation Assay
This protocol provides a method to assess the inhibitory effect of this compound on T-cell activation and proliferation, a cornerstone experiment in studying its mechanism of action.
Objective: To quantify the dose-dependent inhibition of anti-CD3/anti-CD28-stimulated T-lymphocyte proliferation by this compound.
Materials & Reagents:
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated mouse splenocytes
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin/Streptomycin)
-
96-well flat-bottom tissue culture plates
-
Plate-bound anti-human or anti-mouse CD3 antibody (functional grade)
-
Soluble anti-human or anti-mouse CD28 antibody (functional grade)[15][16]
-
Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or resazurin-based assays like PrestoBlue™)
-
Sterile PBS
Procedure:
-
Plate Coating:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of mouse splenocytes.
-
Resuspend cells in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI-1640. Remember to create a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Add 50 µL of the cell suspension to each well of the anti-CD3 coated plate (yielding 0.5-1 x 10^5 cells/well).
-
Add 50 µL of the appropriate this compound dilution or vehicle control to the wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.[15]
-
Include control wells: unstimulated cells (no antibodies) and stimulated cells (antibodies + vehicle).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Proliferation Measurement:
-
Follow the manufacturer's instructions for your chosen proliferation assay. For example, if using [3H]-thymidine, add 1 µCi per well for the final 18 hours of incubation before harvesting cells and measuring incorporation using a scintillation counter. If using a colorimetric assay, add the reagent for the final 2-4 hours before reading absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Plot the dose-response curve and calculate the IC50 value (the concentration of this compound that causes 50% inhibition of proliferation).
-
Protocol 2: Cytokine Production Measurement by ELISA
This protocol is designed to measure the effect of this compound on the production of key cytokines (e.g., IL-2, IFN-γ, IL-4) from activated immune cells.
Objective: To determine the concentration-dependent effect of this compound on cytokine secretion from stimulated T-lymphocytes.
Procedure:
-
Cell Stimulation:
-
Set up the T-cell activation assay as described in Protocol 1 (Steps 1-4). The cell density and stimulation conditions will be identical.
-
-
Supernatant Collection:
-
After the desired incubation period (typically 24-48 hours for cytokine analysis), centrifuge the 96-well plate at 300-400 x g for 5 minutes.
-
Carefully collect 100-150 µL of the cell-free supernatant from each well without disturbing the cell pellet.
-
Supernatants can be used immediately or stored at -80°C for later analysis.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., Human IL-2 ELISA Kit).
-
Follow the manufacturer's protocol precisely. A general workflow is as follows:
-
Coating: Coat a 96-well ELISA plate with the capture antibody.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards, controls, and collected supernatants to the wells.
-
Detection: Add the biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme (HRP) will catalyze a color change.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
-
Data Analysis:
-
Measure the optical density (OD) at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating its OD value from the standard curve.
-
Determine the IC50 of this compound for the inhibition of the production of each cytokine.
-
Protocol 3: In Vivo Model - Allergic Contact Dermatitis
This protocol describes a common animal model to study the effects of topically or systemically applied this compound on a T-cell-mediated inflammatory skin response.
Objective: To evaluate the efficacy of this compound in reducing the inflammatory response in a mouse model of allergic contact dermatitis (ACD) or delayed-type hypersensitivity (DTH).
Materials & Reagents:
-
BALB/c or C57BL/6 mice
-
Hapten sensitizer (e.g., 2,4-Dinitrofluorobenzene - DNFB, or Oxazolone - OXA)
-
Vehicle for sensitizer (e.g., Acetone:Olive Oil, 4:1)
-
This compound formulated for topical (e.g., in an ointment base) or systemic (e.g., in saline for i.p. injection) administration
-
Micrometer calipers
Procedure:
-
Sensitization Phase (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Apply a small volume (e.g., 25 µL) of the sensitizer (e.g., 0.5% DNFB) to the shaved abdominal skin. This is the initial exposure that primes the immune system.
-
-
Elicitation/Challenge Phase (Day 5-7):
-
Measure the baseline thickness of both ears of each mouse using micrometer calipers.
-
Apply a lower concentration of the same sensitizer (e.g., 20 µL of 0.2% DNFB) to both sides of one ear (the "challenge" ear). The other ear can serve as a control.
-
-
Treatment:
-
Divide mice into groups: Vehicle control, this compound-treated, and potentially a positive control (e.g., a topical corticosteroid).
-
Administer this compound according to the experimental design. For topical treatment, apply the formulation to the challenged ear shortly after the challenge and at subsequent time points (e.g., 24 and 48 hours later). For systemic treatment, administer via i.p. or oral route before the challenge.[2]
-
-
Measurement of Inflammation:
-
Measure the thickness of the challenged and control ears at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
The degree of inflammation is quantified as the change in ear thickness (measurement at time x - baseline measurement).
-
-
Data Analysis:
-
Compare the ear swelling (inflammation) between the this compound-treated groups and the vehicle control group.
-
Calculate the percentage of inhibition of the inflammatory response.
-
Further analysis can include histology of the ear tissue to assess cellular infiltrate or cytokine analysis from tissue homogenates.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. Ascomycins in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tacrolimus-related immunosuppressant with biochemical properties distinct from those of tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 10. Tacrolimus and this compound inhibit melanoma cell growth, migration and invasion via targeting nuclear factor of activated T-cell 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound macrolactam pimecrolimus (Elidel, SDZ ASM 981) is a potent inhibitor of mediator release from human dermal mast cells and peripheral blood basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of this compound analogs with potent topical but weak systemic activity for treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. bdbiosciences.com [bdbiosciences.com]
Application Notes: Ascomycin as a Positive Control for Immunosuppression Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ascomycin, also known as FK520, is a macrolide antibiotic produced by the fermentation of Streptomyces hygroscopicus. It is a close structural analog of Tacrolimus (FK506) and possesses potent immunosuppressive properties.[1][2] Its well-defined mechanism of action, centered on the inhibition of the calcineurin-NFAT signaling pathway, makes it an ideal positive control for a variety of in vitro and in vivo immunosuppression assays.[3][4] These application notes provide detailed protocols for using this compound as a positive control in T-cell proliferation, cytokine production, and NFAT reporter gene assays.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
This compound exerts its immunosuppressive effects by inhibiting T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the calmodulin-dependent phosphatase, calcineurin.[5][6] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][5] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it upregulates the expression of genes crucial for T-cell activation and immune response, including Interleukin-2 (IL-2).[1][7]
This compound disrupts this cascade by first binding to an intracellular immunophilin, FKBP12 (FK506-binding protein 12).[3][4] The resulting this compound-FKBP12 complex then binds to and inhibits calcineurin, preventing the dephosphorylation of NFAT.[3] Consequently, NFAT remains in the cytoplasm, gene transcription is suppressed, and T-cell activation is inhibited. This targeted mechanism makes this compound a reliable and specific positive control for assays investigating this pathway.
Quantitative Data Summary
This compound reliably inhibits immune cell responses in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying its potency. The following table summarizes typical IC50 values for this compound and its analog Tacrolimus in relevant immunosuppression assays.
| Assay Type | Cell Type | Compound | Typical IC50 | Reference |
| Mixed Lymphocyte Reaction | Human PBMCs | This compound | 0.1 - 1.0 nM | [8],[9] |
| IL-2 Reporter Gene Assay | Jurkat T-cells | This compound | 0.5 - 5.0 nM | [10] |
| T-Cell Proliferation | Mouse Splenocytes | Tacrolimus (FK506) | ~0.1 nM | [11] |
| Cytokine Production (IL-2) | Human PBMCs | Tacrolimus (FK506) | 0.01 - 0.1 nM | N/A |
Note: this compound has a reported immunosuppressive potency approximately 3-fold lower than Tacrolimus (FK506)[11]. Specific IC50 values can vary based on experimental conditions such as cell density and stimulation method.
Experimental Protocols
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate upon stimulation, a hallmark of T-cell activation. This compound is used as a positive control to establish maximal inhibition of proliferation.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound [chemeurope.com]
- 8. Studies on an immunosuppressive macrolactam, this compound: synthesis of a C-33 hydroxyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32-Ascomycinyloxyacetic acid derived immunosuppressants. Independence of immunophilin binding and immunosuppressive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and immunosuppressive activity of 32-(O)-acylated and 32-(O)-thioacylated analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of T-Cell Populations After Ascomycin Treatment
Introduction
Ascomycin and its structural analog, Tacrolimus (FK506), are potent macrolide immunosuppressants that function by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This inhibition ultimately suppresses T-cell proliferation and the production of several crucial cytokines. Consequently, this compound is a valuable tool in immunology research and has clinical applications in preventing organ transplant rejection and treating autoimmune diseases. Flow cytometry is an indispensable technique for dissecting the complex effects of this compound on T-cell populations. It allows for the simultaneous multi-parametric analysis of individual cells, providing quantitative data on cell surface marker expression, intracellular cytokine levels, and the frequency of various T-cell subsets. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the impact of this compound on T-cell populations.
Mechanism of Action
This compound exerts its immunosuppressive effects by binding to the immunophilin FKBP12. This this compound-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor. Upon dephosphorylation, NFAT translocates to the nucleus and induces the transcription of genes encoding various cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). By blocking this cascade, this compound effectively prevents T-cell activation, proliferation, and effector functions.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and its analog Tacrolimus on various T-cell populations as measured by flow cytometry.
Table 1: Effect of Tacrolimus on Regulatory T-Cell (Treg) Populations
| T-Cell Subset | Treatment Group | Mean Percentage of CD4+ T-Cells (± SD) | Reference |
| Regulatory T-Cells (CD4+CD25+FoxP3+) | Tacrolimus | 6.7% (approx.) | [3] |
| Regulatory T-Cells (CD4+CD25+FoxP3+) | Healthy Controls | 13.4% (approx.) | [3] |
| Regulatory T-Cells (CD4+CD25+) | Tacrolimus | 13.1% ± 7.8% | [4][5] |
| Regulatory T-Cells (CD4+CD25+) | Healthy Controls | 11.9% ± 5.4% | [4][5] |
*Note: Data from Figure 5C in the cited reference indicates the Treg percentage in the Tacrolimus (FK506) group was approximately half that of the healthy controls and the Rapamycin group.[3]
Table 2: In Vitro Inhibition of T-Cell Cytokine Production by Tacrolimus
| Cytokine | T-Cell Type | Tacrolimus Concentration | Percent Inhibition | Reference |
| Interleukin-2 (IL-2) | Isolated T-Cells | 10 ng/mL | 90% | [1] |
| Interleukin-2 (IL-2) | Whole Blood T-Cells | 10 ng/mL | No significant inhibition | [1] |
Table 3: Changes in T-Cell Surface Marker Expression Following Tacrolimus (FK506) Treatment in Rats
| Marker | T-Cell Subset | Treatment Effect | Reference |
| OX-12 (B-cell marker) | Blood Lymphocytes | Attenuation of increase | [6] |
| OX-19 (CD3) | Blood Lymphocytes | Relative increase | [6] |
| W3/25 (CD4) | Blood Lymphocytes | Relative increase | [6] |
| OX-8 (CD8) | Blood Lymphocytes | Relative increase | [6] |
| OX-39 (IL-2R) | Blood Lymphocytes | Suppression of increase | [6] |
| OX-40 (Activated CD4+) | Blood Lymphocytes | Suppression of increase | [6] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which is the first step for subsequent T-cell analysis.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium or staining buffer.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro this compound Treatment and T-Cell Activation
This protocol details the in vitro treatment of PBMCs with this compound followed by stimulation to assess its effect on T-cell activation.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A
-
96-well U-bottom plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 96-well plate.
-
Add the desired concentrations of this compound (and a vehicle control, e.g., DMSO) to the respective wells. It is recommended to perform a dose-response curve.
-
Incubate the cells with this compound for 1-2 hours in a CO2 incubator.
-
Stimulate the T-cells by adding PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 500 ng/mL) to the wells.
-
For intracellular cytokine analysis, add Brefeldin A (a protein transport inhibitor) at a final concentration of 10 µg/mL for the last 4-6 hours of the stimulation period. The total stimulation time is typically 6-24 hours.
-
After incubation, harvest the cells for flow cytometry staining.
Protocol 3: Flow Cytometry Staining for T-Cell Subsets, Activation Markers, and Intracellular Cytokines
This protocol provides a general procedure for staining T-cells for flow cytometric analysis. Specific antibody panels should be optimized based on the research question.
Materials:
-
This compound-treated and stimulated PBMCs
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69, CD45RA, CCR7)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm kit)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) and transcription factors (e.g., FoxP3)
-
Flow cytometer
Procedure:
-
Harvest the cells from the 96-well plate and transfer to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation and Permeabilization: After the final wash, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with 1X Permeabilization/Wash buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash buffer containing the pre-titrated intracellular antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Remember to include appropriate controls (unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls).
Mandatory Visualizations
Caption: this compound inhibits T-cell activation by blocking calcineurin.
Caption: Workflow for analyzing this compound's effects on T-cells.
References
- 1. Quantitation of immunosuppression by tacrolimus using flow cytometric analysis of interleukin-2 and interferon-gamma inhibition in CD8(-) and CD8(+) peripheral blood T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of FK506 on rat thymus: time-course analysis by immunoperoxidase technique and flow cytofluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep phenotyping of T cell populations under long‐term treatment of tacrolimus and rapamycin in patients receiving renal transplantations by mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcdr.net [jcdr.net]
- 6. Immunosuppressive activity of FK-506 in rats: flow cytometric analysis of lymphocyte populations in blood, spleen and thymus during treatment and following drug withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ascomycin solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of ascomycin in aqueous solutions.
Troubleshooting Guide
This section addresses common problems encountered during the preparation of this compound solutions for experimental use.
Q1: My this compound powder won't dissolve directly in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?
A1: this compound is sparingly soluble or insoluble in water and aqueous buffers.[1][2][3] Direct dissolution in aqueous media is not a viable method. To achieve the desired concentration, you must first dissolve the this compound in a suitable organic solvent to create a concentrated stock solution.[4]
Q2: I've prepared a stock solution in an organic solvent, but the this compound precipitated when I diluted it into my aqueous buffer. What happened and how can I fix it?
A2: Precipitation upon dilution is a common issue and typically occurs for two reasons:
-
The final concentration is too high: The amount of organic solvent in the final aqueous solution may be insufficient to keep the this compound dissolved. This compound's solubility is significantly lower in aqueous solutions, even with a co-solvent. For example, in a 1:1 mixture of Dimethylformamide (DMF) and PBS (pH 7.2), the solubility is only about 0.5 mg/mL.[4]
-
Improper mixing: Adding the aqueous buffer too quickly to the stock solution, or vice-versa, can cause localized high concentrations that lead to immediate precipitation.
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the target concentration of this compound in your final aqueous solution.
-
Optimize Dilution: Add the aqueous buffer to your stock solution slowly while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
Increase Co-solvent Percentage: If your experimental design allows, slightly increasing the percentage of the organic solvent in the final solution can improve solubility. However, be mindful that solvents like DMSO can have biological effects on cells.
Q3: My final this compound solution appears cloudy or has visible particles. Is it usable?
A3: A cloudy solution or the presence of visible particles indicates that the this compound is not fully dissolved and has likely precipitated or formed a suspension. This solution is not suitable for most experiments as the actual concentration is unknown and the particulates can interfere with assays or be harmful to cells. The solution should be remade following the correct protocol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating an this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly recommended solvents for preparing this compound stock solutions.[4] Ethanol is also a suitable option.[1][4] this compound exhibits high solubility in these organic solvents, allowing for the creation of concentrated stocks that can be diluted for experiments.
Q2: What are the known solubility limits of this compound in various solvents?
A2: The solubility of this compound varies significantly between solvents. The following table summarizes key quantitative data from various sources.
| Solvent | Solubility (mg/mL) | Source |
| Water / Aqueous Buffers | < 1 mg/mL (Sparingly Soluble/Insoluble) | [1][2][4] |
| DMSO | ~30 mg/mL, 65 mg/mL, 100 mg/mL | [1][4][5] |
| DMF | ~30 mg/mL | [4] |
| Ethanol | ~20 mg/mL, 50 mg/mL, 100 mg/mL | [1][2][4] |
| Methanol | 10 mg/mL | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Note: Reported solubility values can vary between suppliers and based on experimental conditions.
Q3: How should I prepare a working solution of this compound in an aqueous buffer from a stock solution?
A3: A detailed protocol for preparing a working solution from a DMSO stock is provided below. The same principle applies to stocks made in DMF or ethanol.
Q4: How stable is this compound in solution and how should I store it?
A4:
-
Solid Form: this compound supplied as a crystalline solid is stable for years when stored at -20°C.[4]
-
Organic Stock Solutions: Stock solutions made in DMSO, DMF, or ethanol should be stored at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous working solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4]
Q5: Are there advanced methods to improve the aqueous solubility of this compound?
A5: Yes, for more advanced formulation needs, cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their water solubility and stability.[6][7][8] This technique is often employed in drug delivery and formulation development to improve the pharmacokinetic profiles of poorly soluble compounds.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Aqueous Working Solutions
Objective: To prepare a sterile 10 mg/mL stock solution of this compound in DMSO and subsequently dilute it to a 10 µg/mL working concentration in cell culture media.
Materials:
-
This compound (crystalline solid)[4]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM)
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Prepare Stock Solution (e.g., 10 mg/mL): a. Aseptically weigh out the desired amount of this compound powder (e.g., 5 mg). b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 5 mg, add 500 µL of DMSO to make a 10 mg/mL solution). c. Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.[9] d. Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C.
-
Prepare Aqueous Working Solution (e.g., 10 µg/mL): a. Thaw one aliquot of the 10 mg/mL this compound stock solution. b. Calculate the volume needed for a 1:1000 dilution. To make 1 mL of a 10 µg/mL solution, you will need 1 µL of the 10 mg/mL stock. c. Pipette 999 µL of the pre-warmed aqueous buffer (e.g., cell culture media) into a sterile tube. d. Add 1 µL of the this compound stock solution to the buffer. Crucially, dispense the stock solution directly into the liquid and immediately vortex or pipette up and down to ensure rapid mixing and prevent precipitation. e. Use this freshly prepared working solution for your experiment immediately. Do not store.[4]
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: this compound's mechanism of action via Calcineurin inhibition.
References
- 1. toku-e.com [toku-e.com]
- 2. chembk.com [chembk.com]
- 3. You are being redirected... [bio-world.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Antibiotics - Product Details [shop.eproscience.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. Antibiotic Stocks [protocols.io]
Technical Support Center: Minimizing Ascomycin-Induced Nephrotoxicity in Animal Studies
Welcome to the technical support center for researchers investigating ascomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute animal studies while minimizing the risk of this compound-induced nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced nephrotoxicity?
This compound, a calcineurin inhibitor (CNI), primarily induces nephrotoxicity through a combination of hemodynamic and direct tubular effects. The core mechanism involves the inhibition of calcineurin, a calcium-dependent phosphatase. This inhibition leads to a cascade of events including:
-
Vasoconstriction: Constriction of the afferent arterioles in the kidneys, leading to reduced renal blood flow and glomerular filtration rate (GFR). This is mediated by an imbalance in vasoactive substances, including increased production of vasoconstrictors like endothelin and thromboxane, and decreased production of vasodilators like nitric oxide and prostacyclin.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) within renal cells, leading to cellular damage.
-
Apoptosis: Programmed cell death of renal tubular cells.
-
Inflammation and Fibrosis: Chronic administration can lead to interstitial fibrosis and tubular atrophy.
Q2: Are there differences in nephrotoxicity between this compound and tacrolimus (FK506) in animal models?
Yes, while both are calcineurin inhibitors with similar mechanisms of action, studies in Fischer-344 rats have shown that this compound has a lower immunosuppressive potency and a correspondingly higher dose is required to induce a similar level of nephrotoxicity compared to tacrolimus. Specifically, a dose of 3 mg/kg (i.p.) of this compound was needed to reduce creatinine clearance by over 50%, whereas only 1 mg/kg (i.p.) of tacrolimus was required for the same effect.[1]
Q3: What are the typical clinical signs of nephrotoxicity in rodents administered this compound?
Common signs of nephrotoxicity in rodents include:
-
Elevated serum creatinine (SCr) and blood urea nitrogen (BUN) levels.
-
Reduced creatinine clearance.
-
Electrolyte imbalances (e.g., hyperkalemia, hypomagnesemia).
-
Histopathological changes in the kidneys, such as tubular vacuolization, interstitial fibrosis, and arteriolopathy.
-
Changes in urine output, although this can be variable.
Q4: How can I monitor for nephrotoxicity during my study?
Regular monitoring is crucial. Key monitoring strategies include:
-
Biochemical Analysis: Serial blood sampling to measure SCr and BUN.
-
Urine Analysis: Collection of urine to measure creatinine clearance, proteinuria, and kidney injury biomarkers like Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).
-
Histopathology: At the end of the study, kidney tissues should be collected for histological examination to assess for structural damage.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High mortality rate in the this compound-treated group. | Dose of this compound is too high. | - Review the literature for appropriate dose ranges for your specific animal model and route of administration. - Conduct a pilot dose-finding study to determine the maximum tolerated dose (MTD). - Consider that this compound nephrotoxicity is driven by peak drug levels; adjust dosing frequency if necessary.[1] |
| Inconsistent or no signs of nephrotoxicity at expected doses. | - Route of Administration: Oral administration of this compound may have an absorption ceiling, leading to a lack of toxicity even at high doses.[1] - Dosing Regimen: Continuous infusion may not achieve the peak plasma concentrations required to induce nephrotoxicity.[1] - Animal Model: The animal strain or species may be less susceptible. | - Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are more likely to produce consistent nephrotoxicity. - Use a dosing regimen that produces high peak concentrations (e.g., once-daily bolus injection). - Consider using a more susceptible model, such as a salt-depleted rat model, to enhance susceptibility to CNI-induced nephrotoxicity. |
| High variability in nephrotoxicity markers within the same group. | - Inconsistent drug administration. - Individual differences in drug metabolism. - Underlying health status of the animals. | - Ensure accurate and consistent dosing for each animal. - Use a sufficient number of animals per group to account for biological variability. - Acclimatize animals properly before the study and monitor their health status closely. |
| Difficulty in distinguishing this compound toxicity from other experimental factors. | Confounding variables in the experimental design. | - Include appropriate control groups (vehicle control, positive control if applicable). - If combining this compound with other treatments, ensure these treatments do not have overlapping renal effects. |
Experimental Protocols
Induction of this compound-Induced Nephrotoxicity in Rats
This protocol is a synthesis of methodologies reported in the literature for calcineurin inhibitor-induced nephrotoxicity.
-
Animal Model: Male Wistar or Fischer-344 rats (200-250g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of polyoxyethylene castor oil and ethanol, diluted with saline).
-
Dosing and Administration:
-
Administer this compound at a dose of 3 mg/kg body weight via intraperitoneal (i.p.) injection once daily for 14 to 28 days.[1]
-
A vehicle control group should receive an equivalent volume of the vehicle.
-
-
Monitoring:
-
Collect blood samples via tail vein or saphenous vein at baseline and at regular intervals (e.g., weekly) to measure serum creatinine and BUN.
-
House rats in metabolic cages for 24-hour urine collection at baseline and at the end of the study to determine creatinine clearance.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the animals under anesthesia.
-
Collect blood via cardiac puncture for final biochemical analysis.
-
Perfuse the kidneys with saline and then fix one kidney in 10% neutral buffered formalin for histopathological analysis (H&E and PAS staining). Snap-freeze the other kidney in liquid nitrogen for molecular or biochemical assays.
-
Co-administration of a Protective Agent
This is a generalized protocol for testing the efficacy of a protective agent against CNI-induced nephrotoxicity. Specific doses and routes of administration for the protective agent should be determined from the literature.
-
Experimental Groups:
-
Control (Vehicle for this compound and protective agent)
-
This compound (e.g., 3 mg/kg, i.p.)
-
This compound + Protective Agent (at the selected dose)
-
Protective Agent alone
-
-
Administration:
-
Administer the protective agent at the predetermined dose and route. This may be before, during, or after this compound administration depending on the hypothesized mechanism of protection.
-
Administer this compound as described in the induction protocol.
-
-
Monitoring and Endpoint: Follow the same procedures for monitoring and tissue collection as the induction protocol.
Data Presentation
Table 1: Effects of Potential Protective Agents on Tacrolimus-Induced Nephrotoxicity in Rats
| Protective Agent | Tacrolimus Dose & Duration | Protective Agent Dose | Key Findings on Renal Function | Reference |
| Juniper Oil | Not specified, administered for 2 weeks | Diet supplemented with juniper oil for 5 weeks | Completely prevented the decrease in inulin clearance. | [1] |
| Cilastatin | Not specified | Not specified | Protective effects against chronic tacrolimus-induced nephrotoxicity. | [2] |
| MK0626 (DPP IV inhibitor) | 1.5 mg/kg, s.c., for 4 weeks | 10 or 20 mg/kg, oral gavage | Attenuated renal dysfunction and tubulointerstitial fibrosis. | [3] |
| Resveratrol | 0.5 mg/kg, oral, for 21 days | 10 mg/kg, oral | Decreased levels of inflammatory markers and reduced interstitial fibrosis. | [4][5][6] |
| Coenzyme Q10 | Not specified, chronic administration | Not specified | Attenuated oxidative stress and improved renal histology and function. | [7] |
Disclaimer: The data presented above is for tacrolimus. While this compound has a similar mechanism, direct studies on protective agents for this compound-induced nephrotoxicity are limited. These agents represent promising candidates for investigation in this compound models.
Visualizations
Signaling Pathways in this compound-Induced Nephrotoxicity
Caption: Signaling pathways of this compound-induced nephrotoxicity.
Experimental Workflow for Assessing Protective Agents
Caption: Experimental workflow for evaluating protective agents.
References
- 1. Amelioration of tacrolimus-induced nephrotoxicity in rats using juniper oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dipeptidyl peptidase IV protects tacrolimus-induced kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsurgmed.com [jsurgmed.com]
- 5. Protective effect of resveratrol on the kidney in rats under immunosuppression with tacrolimus | Journal of Surgery and Medicine [jsurgmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Coenzyme Q10 alleviates tacrolimus-induced mitochondrial dysfunction in kidney - PMC [pmc.ncbi.nlm.nih.gov]
Ascomycin Technical Support Center: Troubleshooting Experimental Variability
Welcome to the Ascomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results when working with this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure consistency and accuracy in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound has limited solubility in aqueous solutions. Precipitation can occur if the solvent concentration is too low or if the solution is stored improperly.
-
Solubility: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[1] It is only sparingly soluble in aqueous buffers.[1] For cell culture experiments, it is recommended to first dissolve this compound in a solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
-
Preparation: When preparing aqueous solutions, do not exceed a 1:1 ratio of solvent to aqueous buffer, as this may cause precipitation.[1]
-
Storage: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For longer-term storage, it is best to store stock solutions at -20°C in a suitable organic solvent.[2]
Q2: I am observing significant batch-to-batch variability in my experimental results with this compound. How can I mitigate this?
A2: Batch-to-batch variability is a common issue with many biological reagents and can significantly impact the reproducibility of experiments.[3]
-
Quality Control: Whenever possible, purchase this compound from a reputable supplier that provides a certificate of analysis with purity specifications. Aim for a purity of >95%.[4]
-
Internal Validation: When you receive a new batch of this compound, it is good practice to perform a validation experiment to compare its activity with your previous batch. This can be a simple dose-response curve in a sensitive cell line.
-
Consistent Handling: Ensure that your stock solution preparation and storage protocols are consistent across all experiments and batches.
Q3: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A3: Inconsistent IC50 values can arise from several factors, ranging from experimental setup to data analysis.[5][6]
-
Cell-Based Factors:
-
Experimental Conditions:
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.[8] Variations in serum concentration between experiments can lead to shifts in IC50 values.
-
pH of Media: The pH of the cell culture media can affect the activity of this compound.[7]
-
Incubation Time: The duration of exposure to this compound will impact the observed IC50.[9]
-
-
Data Analysis: The method used to calculate the IC50 value can also introduce variability.[5][6] It is important to use a consistent and appropriate non-linear regression model for all analyses.
Q4: I suspect this compound is causing off-target effects in my experiments. How can I confirm this?
A4: While this compound is a potent inhibitor of calcineurin, like many small molecules, it can have off-target effects.[10][11]
-
Control Compounds: Use a structurally related but inactive analog of this compound as a negative control. Additionally, using another calcineurin inhibitor with a different chemical structure can help confirm that the observed effects are due to calcineurin inhibition.
-
Rescue Experiments: If you hypothesize an off-target effect on a specific kinase, for example, you could try to rescue the phenotype by overexpressing that kinase.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. A careful dose-response analysis can help distinguish between the primary target effect and potential off-target effects.
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [1] |
| Methanol | 10 mg/mL | [4] |
| Acetone | Soluble | [4] |
| Ethyl acetate | Soluble | [4] |
| Chloroform | Soluble | [4] |
| n-hexane | Slightly soluble | [4] |
| Petroleum ether | Slightly soluble | [4] |
| Water | Insoluble | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Reported IC50 Values for this compound
| Assay | Cell Line/System | IC50 Value | Reference |
| Calcineurin Inhibition | In vitro (ternary complex) | 49 nM | [12] |
| Mixed Lymphocyte Reaction | Mouse | 0.55 nM | [12] |
| Calcineurin Inhibition (in vivo) | Leukocytes | 34 µg/L (Tacrolimus) | [13] |
| Calcineurin Inhibition | In vitro (FKBP complexes) | 0.047 - 17 µM (FK506) | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microfuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C.[2] For aqueous solutions, it is recommended to prepare them fresh for each experiment and not store for more than a day.[1]
Protocol 2: Calcineurin Phosphatase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[15]
Materials:
-
Cell or tissue lysate
-
Recombinant calcineurin (positive control)
-
RII phosphopeptide substrate
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.5 mM CaCl₂, 0.25 µM Calmodulin, pH 7.5)
-
This compound (or other inhibitors)
-
Malachite green reagent (for phosphate detection)
-
96-well microplate
Procedure:
-
Prepare Lysates: Prepare cell or tissue lysates according to your standard protocol.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
20 µL of sample (lysate or recombinant calcineurin)
-
20 µL of assay buffer
-
10 µL of this compound or vehicle control (at various concentrations)
-
-
Pre-incubation: Incubate the plate at 30°C for 10-30 minutes to allow the inhibitor to interact with calcineurin.
-
Initiate Reaction: Add 50 µL of RII phosphopeptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction & Detect Phosphate: Add 100 µL of malachite green reagent to each well to stop the reaction and detect the released free phosphate.
-
Read Absorbance: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released and determine the percent inhibition of calcineurin activity by this compound.
Protocol 3: NFAT Reporter Assay
This protocol is a general guideline for using a luciferase-based NFAT reporter cell line.[16][17]
Materials:
-
NFAT reporter cell line (e.g., HEK293 or Jurkat cells stably expressing an NFAT-luciferase reporter)
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., PMA and Ionomycin)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NFAT reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with this compound: The next day, treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., PMA/Ionomycin) to the wells to activate the calcineurin-NFAT pathway.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability) and calculate the dose-dependent inhibition of NFAT activation by this compound.
Visualizations
Caption: this compound's mechanism of action in the calcineurin-NFAT signaling pathway.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. You are being redirected... [bio-world.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacodynamic effects of concentration, pH, and growth phase on serum bactericidal activities of daptomycin and vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of serum on monolayer cell culture of mammalian articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative analysis of calcineurin inhibition by complexes of immunosuppressive drugs with human FK506 binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Identifying and mitigating Ascomycin experimental artifacts
Welcome to the technical support center for Ascomycin (also known as FK520). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts and troubleshoot common issues encountered during experiments with this potent calcineurin inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter.
Q1: What is the primary mechanism of action for this compound?
This compound is a potent immunosuppressant that functions by first forming a molecular complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[1][2] This new complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] Consequently, NFAT cannot translocate to the nucleus, which blocks the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2), thereby suppressing the T-cell mediated immune response.[1][5]
Q2: My cells are not showing the expected immunosuppressive effect. What could be wrong?
Several factors could lead to a lack of efficacy:
-
Drug Preparation and Storage: this compound is typically supplied as a lyophilized powder and should be stored at -20°C.[4] Reconstitute it in a solvent like DMSO to create a stock solution.[4] Store stock solutions at -20°C for up to three months.[4] Improper storage or multiple freeze-thaw cycles can lead to degradation and loss of potency.[4]
-
Incorrect Concentration: The effective concentration can vary significantly between cell types. While the IC₅₀ for T-cell suppression is in the low nanomolar range, your specific cell line or experimental conditions may require optimization.[6] Perform a dose-response curve to determine the optimal concentration for your system.
-
Cell Line Resistance: Some cell lines may exhibit resistance. This could be due to mutations in FKBP12 or calcineurin, although this is rare in standard cell lines.[7]
-
Drug Efflux: The multidrug resistance protein P-glycoprotein (P-gp) can actively transport this compound out of the cell, reducing its intracellular concentration and thus its effectiveness.[8][9] If your cells express high levels of P-gp, you may observe reduced efficacy.
Q3: I am observing unexpected neurological or anti-cancer effects in my experiment. Is this a known artifact?
Yes, this is a recognized phenomenon. While primarily known as an immunosuppressant, this compound and its analogs have documented off-target effects that can be considered experimental artifacts if not the focus of the study.
-
Neuroprotective and Anticonvulsant Properties: this compound can regulate GABA and glutamate receptor channels and has been shown to have anticonvulsant activity in animal models.[1][2] If you are working with neuronal cultures or in vivo CNS models, these effects could confound your results.
-
Anti-Melanoma Activity: Both this compound (FK520) and Tacrolimus (FK506) have been shown to inhibit melanoma cell growth, migration, and invasion by blocking the nuclear translocation of NFAT3.[10]
-
Antimalarial Properties: this compound exhibits potent antimalarial activity that is independent of its immunosuppressive mechanism.[4][5]
Q4: What is the difference between this compound (FK520) and Tacrolimus (FK506)?
This compound (FK520) is an ethyl analog of Tacrolimus (FK506).[3][5][11] They share the same primary mechanism of action—binding FKBP12 to inhibit calcineurin—and both are potent immunosuppressants.[1][5] However, there can be subtle differences in their potency and off-target effect profiles. For instance, in one study on nephrotoxicity in rats, this compound was found to have a three-fold lower immunosuppressive potency and required a higher dose to induce similar levels of creatinine clearance reduction compared to FK506.[12]
Q5: I am seeing high variability between experimental replicates. What could be the cause?
High variability can stem from both technical and biological factors:
-
Inconsistent Drug Preparation: Ensure your this compound stock solution is homogenous and that you are performing accurate serial dilutions for your working concentrations. Always vortex solutions after thawing and before use.
-
Solubility Issues: this compound is soluble in DMSO but has poor aqueous solubility.[3] When adding the drug to aqueous cell culture media, ensure it is mixed thoroughly to avoid precipitation, which can lead to inconsistent effective concentrations.
-
P-glycoprotein (P-gp) Activity: As mentioned in Q2, P-gp is an efflux pump that can remove this compound from cells.[8] The expression and activity of P-gp can vary between cell lines and even within the same cell line under different culture conditions, leading to variable intracellular drug concentrations. Co-treatment with a P-gp inhibitor (like verapamil) could be a troubleshooting step, but be aware this introduces another variable.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound to aid in experimental design.
| Parameter | Value | Target/System | Reference |
| IC₅₀ (T-cell Suppression) | 3.9 nM | T-cells | [6] |
| IC₅₀ (FKBP12 Binding) | 49 nM | FKBP12 | [6] |
| IC₅₀ (Immunosuppression) | 0.55 nM | General | [4] |
Key Experimental Protocols
Protocol: Inhibition of Cytokine Production in Jurkat T-cells
This protocol provides a general framework for assessing the immunosuppressive activity of this compound by measuring IL-2 production.
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/mL (1 x 10⁵ cells per 100 µL).
-
This compound Pre-treatment:
-
Prepare a 2X working solution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Add 50 µL of the 2X this compound solution (or vehicle) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
T-cell Stimulation:
-
Prepare a 4X stimulation cocktail containing Phorbol 12-myristate 13-acetate (PMA) at 80 ng/mL and Ionomycin at 2 µg/mL.
-
Add 50 µL of the stimulation cocktail to each well (final concentrations: 20 ng/mL PMA, 0.5 µg/mL Ionomycin).
-
Include unstimulated control wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to this compound's use in experiments.
Caption: this compound's primary mechanism of action.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound (FK520) | Cell Signaling Technology [cellsignal.com]
- 5. agscientific.com [agscientific.com]
- 6. This compound | Calcineurin inhibitor | Hello Bio [hellobio.com]
- 7. FKBP12-Dependent Inhibition of Calcineurin Mediates Immunosuppressive Antifungal Drug Action in Malassezia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. researchgate.net [researchgate.net]
- 10. Tacrolimus and this compound inhibit melanoma cell growth, migration and invasion via targeting nuclear factor of activated T-cell 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ascomycin treatment duration for in vivo studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Ascomycin treatment duration in in vivo studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as FK520, is a macrolactam immunosuppressant and an ethyl analog of Tacrolimus (FK506).[1][2] Its primary mechanism of action involves forming a complex with the intracellular protein FKBP12 (FK506-binding protein-12).[3][4] This this compound-FKBP12 complex then binds to and inhibits calcineurin, a calcium-dependent serine/threonine protein phosphatase.[3][4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequently inhibiting the transcription of key cytokine genes like IL-2, IL-4, and IL-10.[1][2]
Q2: What are the common applications of this compound in in vivo research? A2: In preclinical research, this compound is primarily studied for its potent immunosuppressive properties in models of organ transplantation and autoimmune diseases.[1] It is also investigated for treating inflammatory skin diseases.[2][4] Additionally, studies suggest potential neuroprotective and anticonvulsant activities, making it a compound of interest for neurological and degenerative brain disease models.[3][4]
Q3: How does treatment duration affect the outcome of an in vivo study? A3: The duration of treatment is a critical variable. Insufficient duration may lead to a failure to observe a therapeutic effect or cause a relapse of the condition after treatment cessation.[5] Conversely, unnecessarily long treatment periods can increase the risk of cumulative toxicity and may not provide additional therapeutic benefits.[5] Optimization is key to balancing efficacy with potential adverse effects.
Q4: What are the main safety concerns associated with this compound administration in vivo? A4: The primary safety concern for calcineurin inhibitors like this compound is nephrotoxicity (kidney damage).[6] Studies in rat models have shown that this compound can reduce creatinine clearance, an indicator of kidney function, particularly with administration routes that lead to high peak drug concentrations.[6] Therefore, careful monitoring of renal function is crucial during prolonged studies.
Q5: Which administration routes are used for this compound in animal models? A5: this compound has been administered via several routes in preclinical studies, including intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.) infusion.[6] The choice of route significantly impacts the drug's pharmacokinetics. For instance, high oral doses may not lead to toxicity due to an "oral absorption ceiling," whereas bolus i.p. injections can cause high peak levels linked to nephrotoxicity.[6] Continuous infusion methods have been shown to mitigate this peak-related toxicity.[6]
Troubleshooting Guide
Problem: I am not observing the expected immunosuppressive effect in my animal model.
-
Question: What factors could be contributing to a lack of efficacy with this compound treatment?
-
Answer:
-
Dose and Route: Verify that the dose is within the effective range reported in the literature for your specific model and that the administration route is appropriate. Oral bioavailability can be limited and variable.[6]
-
Vehicle Formulation: Ensure this compound is fully dissolved in a suitable, non-toxic vehicle. Poor solubility can lead to inaccurate dosing.
-
Drug Stability: Confirm the stability of your this compound formulation under your storage and handling conditions.
-
Metabolism: this compound is metabolized by cytochrome P450 enzymes.[3] Strain or species differences in metabolism can affect drug exposure.
-
Treatment Timing and Duration: The treatment may need to be initiated earlier relative to the disease induction or continued for a longer duration to see a significant effect.
-
-
Problem: My animals are showing signs of distress or toxicity.
-
Question: How can I mitigate this compound-induced nephrotoxicity in my study?
-
Answer:
-
Re-evaluate Dose and Administration: Research indicates that nephrotoxicity from this compound is driven by high peak drug concentrations (Cmax) rather than total exposure (AUC).[6] A daily bolus i.p. injection that caused toxicity was found to be safe when the same total daily dose was administered via continuous infusion.[6]
-
Switch Administration Route: Consider switching from bolus i.p. injections to continuous intravenous or intraperitoneal infusion to maintain steady-state concentrations and avoid high peaks. Oral administration, if effective for your model, may also be safer due to limited absorption.[6]
-
Implement Monitoring: Regularly monitor animal health, paying close attention to weight loss, changes in behavior, and hydration status. If feasible, perform periodic blood tests to measure creatinine and blood urea nitrogen (BUN) levels.
-
Hydration: Ensure animals have unrestricted access to water, as dehydration can exacerbate kidney injury.
-
-
Data Presentation: this compound Nephrotoxicity in Rats
The following table summarizes key findings from a 14-day study investigating this compound-induced nephrotoxicity in Fischer-344 rats, highlighting the impact of administration route on safety outcomes.[6]
| Animal Model | Dose | Route of Administration | Duration | Key Finding |
| Fischer-344 Rat | 3 mg/kg/day | Intraperitoneal (i.p.) | 14 days | Significant nephrotoxicity observed (>50% reduction in creatinine clearance).[6] |
| Fischer-344 Rat | 10 mg/kg/day | Continuous i.p. Infusion | 14 days | No nephrotoxicity was induced.[6] |
| Fischer-344 Rat | up to 50 mg/kg/day | Oral (p.o.) | 14 days | No toxicity observed, suggesting an oral absorption ceiling.[6] |
| Rat (on a low salt diet) | up to 6 mg/kg/day | Continuous Intravenous (i.v.) Infusion | 14 days | No nephrotoxicity was induced.[6] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound
-
Reagent Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle. A common vehicle for lipophilic compounds like this compound is a mixture of Ethanol, Cremophor EL (or similar surfactant), and saline. Note: Always perform a vehicle toxicity study first.
-
Dissolve the this compound in the vehicle. It may require gentle warming and vortexing. Ensure the final solution is clear and free of precipitates. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Dosing:
-
Acclimatize animals to the facility and handling for at least one week before the experiment begins.
-
Weigh each animal immediately before dosing to calculate the precise volume needed.
-
For intraperitoneal (i.p.) injection, gently restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
For oral gavage (p.o.), use a proper-sized, blunt-tipped gavage needle to deliver the solution directly into the stomach.
-
-
Monitoring and Endpoint Analysis:
-
Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
At the study endpoint, collect blood and/or tissues as required for your specific analysis (e.g., cytokine measurement, histological examination, flow cytometry).
-
Protocol 2: Assessment of Nephrotoxicity
-
Study Design:
-
Sample Collection:
-
Towards the end of the treatment period (e.g., day 13 or 14), place animals in metabolic cages for a timed urine collection (e.g., 24 hours) to measure urine volume and creatinine concentration.
-
At the end of the collection period, collect a terminal blood sample via cardiac puncture under anesthesia to measure serum creatinine.
-
-
Data Analysis:
-
Calculate Creatinine Clearance using the formula:
-
CrCl (mL/min) = ([Urine Creatinine] x Urine Flow Rate) / [Serum Creatinine]
-
-
Compare the CrCl values between the vehicle control and this compound-treated groups. A statistically significant reduction in CrCl in the treated groups is indicative of nephrotoxicity.[6]
-
Collect kidneys for histopathological analysis to look for tubular damage or other signs of injury.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting T-cell activation.
Caption: Workflow for optimizing this compound treatment duration in vivo.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Antimicrobial Treatment to Minimize Resistance Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ascomycin Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Ascomycin resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an immunosuppressant that functions by inhibiting calcineurin, a calcium-dependent serine/threonine protein phosphatase.[1][2] It achieves this by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This this compound-FKBP12 complex then binds to and inhibits calcineurin, preventing it from dephosphorylating its substrates, most notably the Nuclear Factor of Activated T-cells (NFAT).[1][2] The dephosphorylation of NFAT is a critical step for its translocation to the nucleus, where it activates the transcription of genes involved in the immune response.
Q2: What are the primary mechanisms of acquired resistance to this compound in cell culture?
The most commonly reported mechanism of acquired resistance to this compound and other calcinein inhibitors is the alteration of its direct target, FKBP12.[1][2]
-
Mutations in the FKB1 gene: Spontaneous mutations in the FKB1 gene, which encodes for the FKBP12 protein, can lead to resistance.[1][2] These mutations can alter the conformational structure of FKBP12, thereby reducing its ability to bind to this compound.[1] Without this initial binding, the inhibitory complex cannot form, and calcineurin remains active. Studies have identified specific mutations in the 40s-50s and 80s loops of FKBP12 that confer resistance to FK506 (a close analog of this compound) by affecting drug binding and subsequent calcineurin inhibition.[3][4]
-
Disruption of the FKB1 gene: Complete loss of FKBP12 expression through gene disruption also confers resistance to this compound, as the initial binding partner for the drug is absent.[1]
Another potential, though less directly documented for this compound, mechanism is the upregulation of drug efflux pumps.
-
ABC Transporters: ATP-binding cassette (ABC) transporters are a large family of membrane proteins that can actively transport a wide variety of substances across cellular membranes, including drugs.[5][6][7] Overexpression of certain ABC transporters is a common mechanism of multidrug resistance in cancer cells.[6][7] While direct evidence for this compound is limited, it is plausible that some ABC transporters could recognize and efflux this compound from the cell, thereby reducing its intracellular concentration and efficacy.
Q3: How can I establish an this compound-resistant cell line?
Developing a drug-resistant cell line in the laboratory typically involves exposing a parental cell line to gradually increasing concentrations of the drug over a prolonged period.[8][9] This process selects for cells that can survive and proliferate in the presence of the drug.
General Protocol for Inducing this compound Resistance:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a standard cell viability assay.
-
Initial long-term culture: Start by continuously culturing the cells in a medium containing a low concentration of this compound (e.g., IC10-IC20).
-
Stepwise dose escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. This can be done in increments of 1.5 to 2-fold the previous concentration.[9]
-
Monitoring and selection: At each concentration, monitor the cells for signs of toxicity and recovery. There will likely be significant cell death initially, but a subpopulation of resistant cells should eventually emerge and repopulate the culture.
-
Cryopreservation: It is crucial to cryopreserve cells at each successful stage of resistance development.[9]
-
Verification of resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound compared to the parental line, the resistance should be quantitatively verified by re-evaluating the IC50. A significant increase in the IC50 value confirms the resistant phenotype.
Q4: How do I maintain a developed this compound-resistant cell line?
Maintaining the resistant phenotype is critical for consistent experimental results. There are several strategies for maintaining drug-resistant cell lines:[10]
-
Continuous culture with the drug: Some cell lines require the continuous presence of the selective drug in the culture medium to maintain their resistant phenotype. The concentration used is typically the highest concentration the cells can tolerate with stable growth.
-
Pulse treatment: For some models, the resistance may wane over time in the absence of the drug. In these cases, a "pulse" treatment with a high concentration of the drug for a short period can be applied periodically to re-select for the resistant population.
-
Thawing from master stocks: To ensure reproducibility and avoid genetic drift, it is good practice to limit the number of passages of a resistant cell line. After a certain number of passages, the cells should be discarded and a new vial from a low-passage, cryopreserved master stock should be thawed.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound efficacy in a previously sensitive cell line. | 1. Development of spontaneous resistance. | - Perform a new IC50 determination to quantify the level of resistance.- If resistance is confirmed, consider sequencing the FKB1 gene to check for mutations.- Investigate the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1, MRP1, ABCG2). |
| 2. Incorrect drug concentration or degradation. | - Verify the concentration of your this compound stock solution.- Prepare fresh drug dilutions for each experiment.- Store this compound stock solutions appropriately (typically at -20°C in a suitable solvent like DMSO). | |
| 3. Cell line misidentification or cross-contamination. | - Perform cell line authentication using methods like short tandem repeat (STR) profiling. | |
| Inconsistent results with this compound treatment. | 1. Variability in cell passage number. | - Use cells within a consistent and defined passage number range for all experiments. |
| 2. Fluctuations in culture conditions. | - Ensure consistent incubator conditions (temperature, CO2, humidity).- Use the same batch of media and supplements for comparative experiments. | |
| 3. Presence of persister cells. | - Persister cells are a subpopulation of dormant cells that can tolerate high drug concentrations without being genetically resistant.[11][12] Consider using longer treatment durations or combination therapies to target these cells. | |
| Failure to establish an this compound-resistant cell line. | 1. Drug concentration is too high initially. | - Start with a very low, non-lethal concentration of this compound and increase it more gradually. |
| 2. Parental cell line is highly sensitive and unable to develop resistance. | - Try a different parental cell line.- Consider using a mutagenic agent to increase the rate of spontaneous mutations, although this can introduce other variables. | |
| 3. Insufficient culture duration. | - Developing drug resistance is a long-term process that can take several months.[10] Be patient and continue the selection process. |
Data Presentation
Table 1: Example of IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line | 5 | 1 |
| This compound-Resistant Subclone 1 | 150 | 30 |
| This compound-Resistant Subclone 2 | 250 | 50 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cell proliferation (e.g., 48-72 hours).
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Sequencing of the FKB1 Gene to Identify Resistance-Conferring Mutations
-
RNA Extraction: Isolate total RNA from both the parental and the this compound-resistant cell lines.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the coding sequence of the FKB1 gene from the cDNA using specific primers.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size and purity of the amplified fragment.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line with the sequence from the parental cell line and a reference sequence to identify any mutations.
Visualizations
References
- 1. FKBP12-Dependent Inhibition of Calcineurin Mediates Immunosuppressive Antifungal Drug Action in Malassezia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP12-Dependent Inhibition of Calcineurin Mediates Immunosuppressive Antifungal Drug Action in Malassezia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FKBP12 dimerization mutations effect FK506 binding and differentially alter calcineurin inhibition in the human pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-component systems regulate ABC transporters in antimicrobial peptide production, immunity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Overcoming Antibiotic Resistance with Novel Paradigms of Antibiotic Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ascomycin Interference in Mass Spectrometry-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Ascomycin interference in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry assays?
This compound is a structural analog of tacrolimus and is frequently used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the therapeutic drug monitoring of immunosuppressants like tacrolimus, sirolimus, and everolimus.[1][2][3] Its structural similarity allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, which helps to correct for variations in the analytical process.
Q2: What are the primary sources of interference when using this compound as an internal standard?
The main sources of interference include:
-
Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix (e.g., whole blood, plasma) can alter the ionization efficiency of this compound and the target analyte, leading to ion suppression or enhancement.[4][5][6]
-
Suboptimal Sample Preparation: Inefficient removal of proteins and phospholipids during sample preparation can lead to significant matrix effects and contamination of the LC-MS system.[7][8]
-
Solvent Effects: Certain organic solvents used in sample preparation or mobile phases can compromise the performance and stability of this compound.[9]
-
Isobaric Interference: Although less common with highly selective triple quadrupole mass spectrometers, compounds with the same nominal mass as this compound could potentially interfere if not chromatographically resolved.
Q3: What are "matrix effects" and how do they affect quantification?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] This can lead to:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte and IS for ionization, reducing their signal intensity and leading to underestimation of the analyte concentration.[5]
-
Ion Enhancement: Less frequently, matrix components can enhance the signal intensity, leading to overestimation.[4]
Because these effects can be inconsistent and sample-dependent, they can severely compromise the accuracy, precision, and reproducibility of an assay.[4][6]
Q4: How does this compound compare to an isotopically labeled internal standard?
This compound is a structural analog IS. An ideal IS is a stable isotope-labeled (e.g., deuterated) version of the analyte (e.g., tacrolimus-C13D2). Isotope-labeled standards co-elute almost perfectly with the analyte and experience nearly identical matrix effects, often providing superior accuracy. However, studies have shown that assays using this compound can achieve comparable and acceptable analytical performance in terms of linearity, precision, and accuracy.[3][10] The choice may also depend on other factors like cost and commercial availability.[3]
Q5: Can the choice of organic solvent impact this compound's performance?
Yes, the choice and quality of organic solvents can affect the performance of this compound as an internal standard.[9] It is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants that could cause interference or degrade the IS.[2] Inconsistent results can sometimes be traced back to the solvent used for sample precipitation or mobile phase preparation.
Troubleshooting Guides
Problem: Inaccurate or Inconsistent Quantitative Results
Symptom: Your assay shows poor accuracy (% recovery), high imprecision (%RSD), or non-linear calibration curves.
Possible Cause & Solution:
-
Matrix Effects: This is the most common cause of inaccurate quantification. Co-eluting matrix components are likely suppressing or enhancing the ion signal of the analyte and/or the this compound IS inconsistently.
-
Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity. A workflow for investigating these effects is detailed below.
-
-
Suboptimal Sample Preparation: The protein precipitation step may be inefficient, leaving behind interfering substances.
-
Internal Standard Instability: this compound may degrade in the stock or working solutions.
-
Solution: Prepare fresh stock and working solutions of this compound. Store solutions at recommended temperatures (typically -20°C or below) and protect from light. Verify the stability of the IS in the final sample extract over the expected analysis time.
-
Problem: Poor this compound (Internal Standard) Signal
Symptom: The peak for this compound is weak, erratic, or shows a drifting signal across an analytical batch.
Possible Cause & Solution:
-
Incorrect IS Concentration: The concentration of the this compound working solution may be too low or may have been added incorrectly.
-
Solution: Verify the preparation and concentration of your IS working solution. Ensure the automated or manual pipetting of the IS into each sample is accurate and consistent.
-
-
Inefficient Ionization: The mass spectrometer source conditions may not be optimal for this compound.
-
Solution: Infuse a solution of this compound directly into the mass spectrometer to tune and optimize source parameters such as capillary voltage, source temperature, and gas flows for its specific m/z transition.[2]
-
-
Chromatographic Issues: The this compound peak may be eluting in a region of significant ion suppression.
-
Solution: Modify the chromatographic gradient to move the this compound peak to a cleaner region of the chromatogram. This can be assessed by infusing a constant concentration of this compound post-column while injecting a blank, extracted matrix sample. A dip in the this compound signal indicates a region of ion suppression.
-
Quantitative Data Summary
The following tables provide examples of typical mass transitions and assay performance metrics when using this compound as an internal standard for immunosuppressant drug analysis.
Table 1: Example Mass Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tacrolimus | 821.7 | 767.7 | Positive [ES(+)] |
| This compound (IS) | 809.5 | 755.4 | Positive [ES(+)] |
| Everolimus | 975.5 | 908.5 | Positive [ES(+)] |
| Sirolimus | 931.6 | 864.6 | Positive [ES(+)] |
| Cyclosporin A | 1220.8 | 1203.8 | Positive [ES(+)] |
| Data compiled from multiple sources.[10][11] |
Table 2: Example Assay Performance Using this compound as Internal Standard
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy / Recovery (%) |
| Tacrolimus | Low (5 ng/mL) | 0.8% | 1.8% | 99.8% |
| Mid (15 ng/mL) | 0.2% | 1.2% | 102.3% | |
| High (80 ng/mL) | 0.8% | 1.3% | 100.1% | |
| Everolimus | Low (5 ng/mL) | 1.6% | 2.5% | 101.8% |
| Mid (15 ng/mL) | 0.9% | 1.6% | 102.5% | |
| High (80 ng/mL) | 1.1% | 1.7% | 101.4% | |
| Data adapted from a high-throughput analysis method.[1] |
Key Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a common method for extracting immunosuppressants from whole blood.[1]
-
Aliquot 100 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.
-
Prepare a precipitation solution of 0.2 M Zinc Sulfate in Methanol (1:4 v/v) containing the internal standard (e.g., 5 ng/mL this compound).
-
Add 200 µL of the precipitation solution to each tube.
-
Vortex the mixture vigorously for 20-30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes for 10 minutes at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial or 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.
Protocol 2: Evaluating Matrix Effects
This experiment helps quantify the degree of ion suppression or enhancement from a specific matrix.[5][12]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound IS into the final analysis solvent (e.g., mobile phase A).
-
Set B (Post-Extraction Spike): Extract a blank matrix (e.g., drug-free whole blood) using the protocol above. Spike the analyte and this compound IS into the final supernatant.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound IS into a blank matrix before performing the extraction protocol.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%ME):
-
%ME = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%RE):
-
%RE = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
References
- 1. High-Throughput Analysis of Immunosuppressive Drugs from Whole Blood by LC-MS/MS [restek.com]
- 2. help.waters.com [help.waters.com]
- 3. msacl.org [msacl.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Organic solvents compromise performance of internal standard (this compound) in proficiency testing of mass spectrometry-based assays for tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msacl.org [msacl.org]
- 11. Sensitive, high throughput HPLC-MS/MS method with on-line sample clean-up for everolimus measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Matrix Effects in Quantifying Microbial Secondary Metabolites in Indoor Dust Using Ultraperformance Liquid Chromatograph-Tandem Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Ascomycin
Ascomycin Technical Support Center
Welcome to the technical support center for this compound. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to ensure the safe and effective use of this compound in your experiments.
Section 1: Handling and Storage - FAQs and Troubleshooting
This section addresses common questions regarding the proper handling and storage of this compound powder and solutions.
FAQs
-
Q1: What is the recommended personal protective equipment (PPE) when handling this compound powder?
-
A: Due to its potent nature and potential hazards, it is crucial to use appropriate PPE. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1] When weighing or handling quantities that may generate dust, a suitable respirator should be used in a well-ventilated area or a chemical fume hood.[1][2]
-
-
Q2: How should I store the lyophilized this compound powder?
-
Q3: What is the best way to prepare a stock solution of this compound?
-
A: this compound is soluble in several organic solvents but insoluble in water.[3][5] For a stock solution, dissolve the powder in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[4][6] It is recommended to purge the solvent with an inert gas before preparing the solution to enhance stability.[4]
-
-
Q4: How should I store this compound stock solutions?
Troubleshooting Guide: Handling and Storage
-
Issue 1: My this compound powder has changed color.
-
Possible Cause: Exposure to moisture, light, or improper storage temperatures can lead to degradation.
-
Solution: Discard the powder if you observe any change in its appearance, as this may indicate impurity or degradation. Ensure that the storage container is always tightly sealed and stored at the recommended -20°C.[1]
-
-
Issue 2: I am having trouble dissolving the this compound powder.
-
Possible Cause: this compound is insoluble in water and sparingly soluble in aqueous buffers.[4][5] Using an incorrect solvent will result in poor solubility.
-
Solution: Ensure you are using an appropriate organic solvent like DMSO, ethanol, or DMF.[4] Gentle warming or vortexing can aid dissolution. For experiments requiring an aqueous buffer, first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]
-
-
Issue 3: I see precipitation in my stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during freezing.
-
Solution: Before use, allow the solution to equilibrate to room temperature and ensure it is vortexed thoroughly to redissolve any precipitate.[6] If precipitation persists, the solution may be supersaturated or degraded and should be prepared fresh.
-
Section 2: Experimental Protocols and Data
This section provides key data on this compound's properties and a generalized workflow for its use in cell-based assays.
Data Presentation: this compound Properties
The following tables summarize important quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~30 mg/mL | [4] |
| Ethanol | ~20 mg/mL | [4] |
| Methanol | 10 mg/mL | [3] |
| Water | Insoluble | [3][5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |[4] |
Table 2: Stability Profile of this compound
| Condition | Stability | Recommendations |
|---|---|---|
| Lyophilized Powder (-20°C) | ≥ 4 years | Store in a tightly sealed, desiccated environment.[4] |
| Stock Solution in DMSO (-20°C) | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[6] |
| Aqueous Solution (Diluted) | Not recommended for storage > 1 day | Prepare fresh from stock solution for each experiment.[4] |
Experimental Protocols: Generalized Workflow
The following diagram illustrates a generalized workflow for utilizing this compound in a cell-based immunosuppression assay, such as a T-cell proliferation assay.
Section 3: Mechanism of Action and Troubleshooting
This section details the signaling pathway of this compound and addresses common issues encountered during experiments.
Mandatory Visualization: this compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of calcineurin, a key enzyme in T-cell activation.[7][8]
Troubleshooting Guide: Experimental Results
-
Issue 1: I am not observing the expected immunosuppressive effect.
-
Possible Cause 1: this compound Degradation. The compound may have degraded due to improper storage or handling.
-
Solution 1: Prepare a fresh stock solution from a new vial of this compound powder. Ensure all storage and handling guidelines are followed.
-
Possible Cause 2: Incorrect Concentration. The concentrations used may be too low to elicit a response. The reported IC50 for T-cell suppression is in the low nanomolar range.[6]
-
Solution 2: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
-
Possible Cause 3: Cell Health. The cells may be unhealthy or unresponsive.
-
Solution 3: Check cell viability before and during the experiment. Ensure that the stimulation protocol is working as expected in your positive control group.
-
-
Issue 2: I am observing high levels of cell death in my experiment.
-
Possible Cause 1: Solvent Toxicity. The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium.
-
Solution 1: Ensure the final concentration of the solvent in your culture wells is non-toxic (typically ≤0.5% for DMSO). Run a vehicle control (medium with the solvent but without this compound) to assess solvent toxicity.
-
Possible Cause 2: this compound Cytotoxicity. While primarily an immunosuppressant, very high concentrations of this compound may induce cytotoxicity.
-
Solution 2: Lower the concentration range of this compound in your experiment to levels that are inhibitory but not cytotoxic. A cell viability assay (e.g., Trypan Blue) should be run in parallel with your functional assay.
-
Section 4: Disposal of this compound Waste
Proper disposal of this compound and related waste is critical to prevent environmental contamination and ensure laboratory safety.[1]
FAQs
-
Q1: How should I dispose of unused this compound powder or stock solutions?
-
A: Unused this compound is considered hazardous chemical waste.[9] It must be collected in a clearly labeled, sealed container and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[1][10] Do not dispose of it in the regular trash or down the drain.[1][11]
-
-
Q2: How do I handle liquid waste from my experiments (e.g., used cell culture media)?
-
A: Liquid waste containing this compound should be considered chemical waste.[9] It should be collected in a designated, leak-proof container.[10] Autoclaving may not be sufficient to degrade the compound.[9] Consult your institutional guidelines for the proper disposal stream for chemical-containing biological waste.
-
-
Q3: What about solid waste contaminated with this compound (e.g., pipette tips, gloves)?
Logical Relationships: this compound Waste Disposal
This diagram outlines the decision-making process for the proper disposal of this compound-related waste.
References
- 1. This compound (Immunomycin,FK-520)|104987-12-4|MSDS [dcchemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. You are being redirected... [bio-world.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | Calcineurin inhibitor | Hello Bio [hellobio.com]
- 7. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ashp.org [ashp.org]
- 12. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
Control experiments for validating Ascomycin's specific effects
Welcome to the Ascomycin Specificity Toolkit. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to validate the specific on-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent immunosuppressant that functions as an ethyl analog of Tacrolimus (FK506).[1][2] Its primary mechanism of action involves a high-affinity binding to the intracellular protein FKBP12 (FK506-binding protein 12).[3] This this compound-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5] Consequently, NFAT cannot translocate to the nucleus, leading to a downstream reduction in the transcription of target genes, including those for various cytokines like IL-2 and TNF-α, which are crucial for T-cell activation.[2][5]
Q2: How can I be sure that the observed effects in my experiment are due to calcineurin inhibition by this compound and not off-target effects?
Validating the on-target specificity of this compound is crucial. A multi-pronged approach involving positive and negative controls is recommended. Here are key control experiments you can perform:
-
Use a structurally related but inactive analog: Synthesized analogs of this compound that bind to FKBP12 but do not inhibit calcineurin can be used as a negative control.[1][6] These compounds help differentiate effects mediated by the this compound-FKBP12 complex that are independent of calcineurin inhibition.
-
Employ FKBP12-deficient cell lines: Using cells where the FKBP12 gene has been knocked out can help determine if the effects of this compound are dependent on its initial binding partner.[7][8] In FKBP12-knockout cells, this compound should not be able to inhibit calcineurin and its downstream signaling.
-
Utilize cells with FK506-resistant calcineurin mutants: Cells expressing a mutated form of calcineurin that cannot be bound by the this compound-FKBP12 complex are excellent negative controls.[9][10] If the observed effect is absent in these cells upon this compound treatment, it strongly suggests the effect is calcineurin-dependent.
-
Rescue experiments: In FKBP12-knockout cells, reintroducing the wild-type FKBP12 gene should restore sensitivity to this compound, confirming the on-target effect.[7]
Troubleshooting Guides
Calcineurin Activity Assay
This assay directly measures the phosphatase activity of calcineurin in the presence or absence of this compound.
Experimental Protocol: Colorimetric Calcineurin Phosphatase Activity Assay
-
Prepare Cell Lysates:
-
Culture cells to the desired density and treat with this compound or vehicle control for the appropriate time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to the wells of a 96-well plate.
-
Add a reaction buffer containing a specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide).
-
Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes) to allow for dephosphorylation of the substrate by calcineurin.
-
Stop the reaction and add a malachite green-based reagent that detects free phosphate released from the substrate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The amount of free phosphate is proportional to calcineurin activity.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal | Contamination of reagents or labware with free phosphate. | Use phosphate-free water and detergents for all solutions and glassware. Run a "no lysate" control to determine the background from the reagents themselves.[11][12] |
| Low Signal or No Activity | Inactive calcineurin enzyme. Insufficient amount of lysate. Presence of inhibitors in the lysate. | Ensure proper storage and handling of cell lysates to maintain enzyme activity. Increase the amount of protein per well. Desalt the lysate to remove potential inhibitors.[11][12] |
| High Variability Between Replicates | Pipetting errors. Inconsistent incubation times. | Use calibrated pipettes and be precise with all additions. Ensure all wells are incubated for the same amount of time. Prepare a master mix of reagents to add to the wells. |
Quantitative Data Summary: this compound Inhibition of Calcineurin Activity
| Parameter | Value | Cell Type | Reference |
| IC50 | ~30 nM | RBL 2H3 mast cells | [13] |
| IC50 | ~6 nM (rotamase activity) | Recombinant macrophilin-12 | [13] |
NFAT Reporter Assay
This cell-based assay measures the transcriptional activity of NFAT, a direct downstream target of calcineurin.
Experimental Protocol: Luciferase-Based NFAT Reporter Assay
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., Jurkat T-cells) with a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Allow cells to recover and express the reporters for 24-48 hours.
-
-
Cell Treatment and Lysis:
-
Treat the transfected cells with a range of this compound concentrations or a vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) to induce NFAT activation.
-
After the desired incubation period, lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. Weak promoter activity. Ineffective cell stimulation. | Optimize the transfection protocol for your cell line. Use a stronger constitutive promoter for the control plasmid. Ensure the stimulating agents (e.g., PMA/ionomycin) are at their optimal concentrations.[14][15] |
| High Background Luminescence | Contamination of reagents. Cell death. | Use fresh, high-quality reagents. Ensure cell viability is high before and after treatment. Use a "no stimulation" control to determine the basal NFAT activity.[14] |
| Inconsistent Results | Variation in cell density. Pipetting inaccuracies. | Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette for reagent addition to minimize timing differences.[14][16] |
Quantitative Data Summary: this compound's Effect on NFAT-Dependent Transcription
| Parameter | Effect | Cell Type | Reference |
| Inhibition of IL-2 production | Dose-dependent | Jurkat T-cells | [3] |
| Inhibition of TNF-α release | IC50 of ~100 nM | RBL 2H3 mast cells | [13] |
Visualizing this compound's Mechanism and Control Experiments
This compound's Primary Signaling Pathway
Caption: this compound's mechanism of action via calcineurin inhibition.
Caption: Key molecular interactions in the this compound pathway.
References
- 1. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Design and synthesis of a rapamycin-based high affinity binding FKBP12 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. FK506 Resistance of Saccharomyces cerevisiae Pdr5 and Candida albicans Cdr1 Involves Mutations in the Transmembrane Domains and Extracellular Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
- 13. This compound macrolactam derivative SDZ ASM 981 inhibits the release of granule-associated mediators and of newly synthesized cytokines in RBL 2H3 mast cells in an immunophilin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Optimizing fermentation conditions for Ascomycin production
Welcome to the technical support center for Ascomycin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the fermentation process.
Troubleshooting Guide
This section addresses specific problems that may arise during this compound fermentation experiments.
Q1: Low this compound yield despite visible cell growth.
A1: Low productivity with good biomass can be caused by several factors. First, review your fermentation medium composition. While certain carbon sources like glucose and sucrose support growth, they can negatively impact this compound production. Soluble starch and dextrin are often more effective carbon sources.[1][2] Similarly, the choice of nitrogen source is critical; peanut meal has been shown to significantly enhance this compound yield compared to sources like yeast powder or corn steep liquor.[1][2] Also, consider the possibility of precursor limitation. This compound biosynthesis requires specific precursors like malonyl-CoA and methylmalonyl-CoA.[3][4] Supplementing the medium with precursors or using metabolic engineering strategies to enhance their intracellular supply can improve yields.[3][5] Finally, ensure that other fermentation parameters such as pH and temperature are optimal, as suboptimal conditions can favor biomass accumulation over secondary metabolite production.[1][6]
Q2: Foaming in the bioreactor is excessive.
A2: Excessive foaming can reduce the working volume of your fermenter and negatively impact this compound synthesis.[7] This issue is often linked to the composition of the fermentation medium, particularly the presence of certain proteins or other surface-active compounds. While antifoaming agents can be used, their addition should be carefully controlled as they can sometimes interfere with microbial growth or product recovery. Optimizing the agitation and aeration rates can also help to manage foaming. In some cases, redesigning the medium to include less foam-promoting components may be necessary.
Q3: Inconsistent this compound production between batches.
A3: Batch-to-batch variability is a common challenge in fermentation processes. To improve consistency, strict control over all experimental parameters is crucial. This includes the preparation of the seed culture, ensuring a consistent seed age and inoculum size.[6] The quality and sterilization of all medium components should be standardized. Monitor and control key physical parameters like pH, temperature, agitation, and dissolved oxygen levels throughout the fermentation run.[8] Implementing a robust quality control system for raw materials and maintaining detailed batch records can help identify sources of variability.
Q4: The final this compound titer is high, but the product is difficult to extract from the cell biomass.
A4: this compound is an intracellular metabolite, making efficient extraction from the cell biomass a critical step.[5] If you are experiencing low extraction efficiency, consider optimizing your cell lysis and extraction protocol. This may involve testing different solvents, adjusting the pH of the extraction buffer, or employing physical disruption methods like sonication or high-pressure homogenization. The timing of harvest can also be a factor; ensure you are harvesting the cells at the peak of this compound production.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound fermentation.
Q1: What is the optimal pH for this compound production?
A1: The optimal pH for this compound production by Streptomyces hygroscopicus is generally around 6.5.[1][6] While mycelial growth may not differ significantly between a pH of 6.0 and 6.5, this compound yield has been observed to be highest at pH 6.5.[1][6] It is important to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause it to shift.
Q2: What is the ideal temperature for this compound fermentation?
A2: The optimal temperature for this compound production is typically 28°C.[6] Both cell growth and this compound accumulation have been shown to increase as the temperature is raised from 24°C to 28°C.[6] However, temperatures higher than 28°C can have a negative impact on both mycelial growth and product formation.[6]
Q3: Which carbon sources are best for this compound production?
A3: Soluble starch and dextrin are generally the preferred carbon sources for high this compound yields.[1][2] While glucose can support good cell growth, it has been shown to negatively affect this compound production.[1][2] Sucrose has also been reported to result in lower yields.[1][2]
Q4: What are the most effective nitrogen sources?
A4: Peanut meal has been identified as a highly effective nitrogen source for enhancing this compound production.[1][2] In contrast, nitrogen sources such as yeast powder, gluten meal, and corn steep liquor have been found to inhibit this compound synthesis.[1][2]
Q5: Can the addition of oils to the fermentation medium improve this compound yield?
A5: Yes, the addition of certain oils can significantly boost this compound production. Soybean oil, in particular, has been shown to be very effective.[1][2] Oils are rich in fatty acids, which can be degraded into acyl-CoA precursors that are essential for the biosynthesis of polyketides like this compound.[1][2]
Q6: How can I improve my Streptomyces hygroscopicus strain for higher this compound production?
A6: Strain improvement can be achieved through mutagenesis and genetic engineering. Techniques like atmospheric and room temperature plasma (ARTP) mutagenesis have been successfully used to generate high-yielding mutant strains.[1] Metabolic engineering strategies, such as the overexpression of genes involved in precursor biosynthesis, can also lead to significant increases in this compound production.[3][5]
Data Presentation
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (60 g/L) | This compound Yield (mg/L) | Biomass (Packed Mycelial Volume, %) |
| Soluble Starch | 662.7 | 22.5 |
| Dextrin | 589.4 | 21.8 |
| Glycerol | 523.1 | 20.7 |
| Glucose | 312.9 | 19.3 |
| Sucrose | 188.8 | 18.6 |
| Control (20 g/L starch + 40 g/L dextrin) | 495.3 | 21.2 |
Source: Adapted from data in a 2019 study on this compound production enhancement.[1][2]
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (60 g/L) | This compound Yield (mg/L) | Biomass (Packed Mycelial Volume, %) |
| Peanut Meal | 1093.3 | 30.3 |
| Soybean Powder | 495.3 | 28.1 |
| Cottonseed Meal | 315.6 | 29.5 |
| Yeast Powder | < 200 | 27.5 |
| Gluten Meal | < 200 | 28.7 |
| Corn Steep Liquor | < 200 | 29.1 |
Source: Adapted from data in a 2019 study on this compound production enhancement.[1][2]
Table 3: Effect of Oils on this compound Production
| Oil (15 g/L) | This compound Yield (mg/L) | Biomass (Packed Mycelial Volume, %) |
| Soybean Oil | 1097.9 | 29.5 |
| Corn Oil | 987.4 | 28.9 |
| Peanut Oil | 956.2 | 29.1 |
| Methyl Oleate | < 800 | < 28 |
| Butyl Oleate | < 800 | < 28 |
Source: Adapted from data in a 2019 study on this compound production enhancement.[1][2]
Table 4: Optimization of Physical Fermentation Parameters
| Parameter | Optimal Value | Resulting this compound Yield (mg/L) |
| pH | 6.5 | 1421.4 |
| Seed Age | 44-48 hours | Relatively high concentrations |
| Temperature | 28°C | 1451.4 |
| Culture Time | 7 days | 1468.2 |
Source: Adapted from data in a 2019 study on this compound production enhancement.[1][6]
Experimental Protocols
1. Seed Culture Preparation
-
Objective: To prepare a healthy and active inoculum for the production fermenter.
-
Medium: A suitable seed medium for S. hygroscopicus may contain (per liter): 15g starch, 10g glucose, 10g soybean meal, 6g yeast extract, 2g NaCl, 1g (NH4)2SO4, and 2g CaCO3, with the pH adjusted to 7.2.[9]
-
Procedure:
2. Production Fermentation
-
Objective: To produce this compound under optimized conditions.
-
Optimized Medium Example: An optimized production medium may contain (per liter): 81.0 g soluble starch, 57.4 g peanut meal, and 15.8 g soybean oil.[1][10]
-
Procedure:
3. This compound Extraction and Quantification
-
Objective: To extract intracellular this compound and determine the concentration.
-
Procedure:
-
Harvest the mycelial biomass by centrifugation or filtration.
-
Lyse the cells to release the intracellular this compound. This can be achieved through methods such as sonication or by using a suitable solvent.
-
Extract the this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract.
-
Quantify the this compound concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Precursor biosynthesis pathway for this compound production.
Caption: Workflow for optimizing this compound fermentation conditions.
References
- 1. Enhancement of this compound production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]
- 4. Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrar.org [ijrar.org]
- 8. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Enhancement of this compound production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ascomycin (as Tacrolimus) and Pimecrolimus in the Management of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ascomycin (represented by its derivative, tacrolimus) and pimecrolimus in the treatment of skin inflammation, primarily focusing on atopic dermatitis. The information presented is collated from meta-analyses of randomized controlled trials and other clinical studies, offering supporting experimental data and detailed methodologies for the cited experiments.
Executive Summary
This compound and pimecrolimus are both calcineurin inhibitors that have emerged as important non-steroidal topical treatments for inflammatory skin diseases.[1][2][3] Pimecrolimus is a derivative of this compound.[1] While both drugs share a common mechanism of action by inhibiting calcineurin and subsequently suppressing T-cell and mast cell activation, clinical evidence suggests differences in their therapeutic efficacy.[1] Meta-analyses of head-to-head trials consistently demonstrate that tacrolimus is more effective than pimecrolimus in treating moderate to severe atopic dermatitis in both adult and pediatric populations.[4][5][6] However, for mild to moderate cases in children, the efficacy of 0.03% tacrolimus and 1% pimecrolimus appears to be comparable.[4] Both treatments are generally well-tolerated, with localized skin burning or itching being the most common side effects.[7]
Data Presentation: Efficacy and Safety Comparison
The following table summarizes quantitative data from comparative studies of tacrolimus and pimecrolimus in the treatment of atopic dermatitis.
| Efficacy/Safety Endpoint | Tacrolimus (0.1% or 0.03%) | Pimecrolimus (1%) | Key Findings & Citations |
| Treatment Success (IGA Score of 'Clear' or 'Almost Clear') | |||
| Adults (End of Study) | 54.1% | 34.9% | Tacrolimus 0.1% was significantly more effective than pimecrolimus 1%.[7] |
| Children with Moderate/Severe Disease (End of Study) | 67.2% | 56.4% | Tacrolimus 0.1% was significantly more effective than pimecrolimus 1%.[7] |
| Children with Mild Disease (Week 1) | 39.2% | 31.2% | Tacrolimus 0.03% showed a faster onset of action than pimecrolimus 1%.[7] |
| Children with Moderate Disease (6 Weeks) | No significant difference | No significant difference | A direct comparison of tacrolimus 0.03% and pimecrolimus 1% found no significant difference in efficacy.[8] |
| Improvement in Eczema Area and Severity Index (EASI) | |||
| Combined Analysis (End of Study) | 52.8% | 39.1% | Tacrolimus was significantly more effective than pimecrolimus.[7] |
| Patient Withdrawal due to Lack of Efficacy | |||
| Combined Analysis | Lower Rate | Higher Rate | Significantly fewer patients withdrew from tacrolimus treatment due to lack of efficacy.[4][6] |
| Patient Withdrawal due to Adverse Events | |||
| Mild Pediatric Patients | Lower Rate (0.03% Tacrolimus) | Higher Rate | Fewer patients treated with 0.03% tacrolimus withdrew due to adverse events compared to 1% pimecrolimus.[1] |
| Incidence of Adverse Events (Overall) | No significant difference | No significant difference | The overall frequency of adverse events was comparable between the two treatments.[9] |
Experimental Protocols
This section details the methodologies employed in key clinical trials comparing tacrolimus and pimecrolimus for atopic dermatitis.
Randomized Controlled Trial (RCT) Design for Atopic Dermatitis
-
Objective: To compare the efficacy and safety of topical tacrolimus and pimecrolimus in patients with atopic dermatitis.
-
Study Design: Multicenter, randomized, investigator-blinded, 6-week parallel-group studies are common designs.[1][7]
-
Patient Population:
-
Inclusion Criteria: Patients (adults and children aged 2 years and older) with a clinical diagnosis of atopic dermatitis, often rated as moderate to very severe based on the Investigator's Global Atopic Dermatitis Assessment (IGA).[5][7] A minimum body surface area (BSA) involvement of 5% is a typical requirement.[5]
-
Exclusion Criteria: Common exclusions include the presence of other skin disorders in the treatment area, clinically infected atopic dermatitis at baseline, known hypersensitivity to macrolides, and the likelihood of requiring systemic corticosteroids during the study.[5]
-
-
Treatment Regimen:
-
The study medication (e.g., tacrolimus 0.1% or 0.03% ointment, pimecrolimus 1% cream) is applied as a thin layer to the affected areas twice daily.[1]
-
Treatment continues for a predefined period, typically up to 6 weeks, or until one week after the affected area has cleared.[1]
-
The use of other medicated agents for atopic dermatitis is generally not permitted during the trial.[1]
-
-
Efficacy Assessment:
-
Primary Endpoint: The primary measure of success is often the proportion of patients achieving a score of "clear" (0) or "almost clear" (1) on the Investigator's Global Assessment (IGA) of Disease Severity at the end of the treatment period.[1][10]
-
Secondary Endpoints: These typically include the percentage improvement in the Eczema Area and Severity Index (EASI) score, improvement in the percentage of total body surface area affected, and reduction in itch scores.[7]
-
-
Safety Assessment: The incidence and severity of all adverse events, including application site reactions, are recorded throughout the study. Patient withdrawals due to adverse events are also monitored.[7]
Scoring Systems
-
Eczema Area and Severity Index (EASI):
-
Purpose: To measure the extent and severity of atopic eczema.[4]
-
Methodology: The body is divided into four regions: head and neck, trunk, upper limbs, and lower limbs.[3] For each region, the percentage of affected skin is scored on a scale of 0 to 6.[4] The severity of four signs (redness, thickness, scratching, and lichenification) is assessed and scored from 0 (none) to 3 (severe).[4] A final EASI score (ranging from 0 to 72) is calculated by multiplying the severity and area scores with a region-specific multiplier.[3]
-
-
Investigator's Global Assessment (IGA):
-
Purpose: To provide an overall assessment of the severity of atopic dermatitis lesions at a specific time point.[11]
-
Methodology: The vIGA-AD™ is a 5-point scale ranging from 0 (clear) to 4 (severe). The assessment is based on four clinical features: erythema, induration/papulation, lichenification, and oozing/crusting, while also considering the extent of the disease.[7][11]
-
Signaling Pathways and Mechanisms of Action
Both this compound (tacrolimus) and pimecrolimus exert their anti-inflammatory effects by inhibiting the calcineurin-NFAT signaling pathway in immune cells, primarily T-cells and mast cells.
Calcineurin-NFAT Signaling Pathway in T-Cells
Activation of the T-cell receptor (TCR) by an antigen-presenting cell (APC) leads to an increase in intracellular calcium levels. This rise in calcium activates calcineurin, a serine/threonine phosphatase. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various pro-inflammatory cytokines such as Interleukin-2 (IL-2), IL-4, and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are key drivers of the inflammatory response in atopic dermatitis.
This compound and pimecrolimus, after binding to their intracellular receptor FKBP-12, form a complex that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT, thereby blocking the transcription of pro-inflammatory cytokine genes and suppressing the inflammatory cascade.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
This workflow outlines a typical in vitro experiment to compare the inhibitory effects of this compound and pimecrolimus on cytokine production from T-cells.
Conclusion
The available evidence from head-to-head clinical trials and meta-analyses indicates that tacrolimus is a more potent topical calcineurin inhibitor than pimecrolimus for the treatment of moderate to severe atopic dermatitis. While both drugs are effective and have a favorable safety profile compared to topical corticosteroids, particularly regarding the risk of skin atrophy, the choice between them may depend on the severity of the inflammatory skin condition and the age of the patient. For mild disease, especially in sensitive skin areas, pimecrolimus remains a valuable therapeutic option. Further research into the long-term safety and comparative effectiveness in other inflammatory dermatoses is warranted.
References
- 1. Efficacy and tolerance of tacrolimus and pimecrolimus for atopic dermatitis: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homeforeczema.org [homeforeczema.org]
- 3. Eczema Area and Severity Index - Wikipedia [en.wikipedia.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Validated Investigator Global Assessment for Atopic Dermatitis (vIGA‐AD™): a clinical outcome measure for the severity of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibition of primary versus preactivated T cells by pimecrolimus but not by tacrolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. IGA [usdermed.com]
Head-to-Head Comparison: Ascomycin and Cyclosporin A in Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent immunosuppressive agents: Ascomycin and Cyclosporin A. Both drugs are calcineurin inhibitors, playing a crucial role in modulating the immune response. This document delves into their mechanism of action, comparative efficacy, side-effect profiles, and clinical applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Cyclosporin A |
| Primary Clinical Use | Topical treatment of inflammatory skin diseases (e.g., atopic dermatitis) | Systemic treatment for organ transplant rejection and various autoimmune diseases (e.g., psoriasis, rheumatoid arthritis) |
| Potency | Generally more potent in vitro | Less potent in vitro compared to this compound/FK-506 |
| Systemic Exposure | Lower when applied topically | Higher, intended for systemic effect |
| Binding Protein | FK506-binding protein (FKBP12) | Cyclophilin |
Mechanism of Action: Targeting Calcineurin
Both this compound and Cyclosporin A exert their immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT), allowing its translocation to the nucleus. In the nucleus, NFAT upregulates the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical growth factor for T-cells, and its suppression leads to a dampened immune response.
While both drugs target calcineurin, they do so by first binding to different intracellular receptors, known as immunophilins. This compound binds to FKBP12 (FK506-binding protein 12), while Cyclosporin A binds to cyclophilin. These drug-immunophilin complexes then bind to and inhibit calcineurin.
Comparative Efficacy: In Vitro and In Vivo Data
Direct head-to-head comparisons of this compound and Cyclosporin A are limited in clinical literature, largely due to their differing primary applications. However, preclinical and in vitro studies provide valuable insights into their relative potency. This compound is an ethyl analog of Tacrolimus (FK-506), and much of the comparative data for this compound is inferred from studies on FK-506.
In Vitro Potency
In vitro assays consistently demonstrate that this compound (and its analogue FK-506) is significantly more potent than Cyclosporin A in inhibiting T-cell proliferation and calcineurin activity.
| Assay | This compound (inferred from FK-506) | Cyclosporin A | Reference |
| T-Cell Proliferation (IC50) | ~0.1 nmol/L | 10-100 nmol/L | [1] |
| Calcineurin Inhibition (IC50) | Not directly compared | 7.5 ng/mL (in murine PBL) | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Clinical Efficacy in Psoriasis
While a direct comparative clinical trial is lacking, the efficacy of Cyclosporin A in treating severe psoriasis is well-established.
| Study Parameter | Cyclosporin A | Placebo | Reference |
| Mean PASI Reduction (4 weeks) | Significant reduction | No significant reduction | [3] |
| Patients with ≥75% PASI Improvement (4 weeks) | 83% | Not applicable | [3] |
PASI (Psoriasis Area and Severity Index) is a widely used tool for the measurement of severity of psoriasis.
Side-Effect and Safety Profiles
The systemic use of calcineurin inhibitors is associated with a range of potential side effects. The topical application of this compound is designed to minimize systemic absorption and therefore reduce the incidence of these adverse events.
| Adverse Event | This compound (Systemic - Inferred from FK-506) | Cyclosporin A (Systemic) | Reference |
| Nephrotoxicity | High risk | High risk (5.4% discontinuation in one study) | [4] |
| Hypertension | High risk | High risk (39% in one study) | [3][4] |
| Neurotoxicity (e.g., tremors, headache) | High risk | Common (Headache 23%, Paresthesias 51% in one study) | [4] |
| Metabolic (e.g., hyperglycemia) | Higher risk | Lower risk | [5] |
| Gingival Hyperplasia | Low risk | Common (4% in one study) | [4] |
| Hypertrichosis | Low risk | Common (27% in one one study) | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcineurin Phosphatase Activity Assay
This in vitro assay quantifies the enzymatic activity of calcineurin and its inhibition by compounds like this compound and Cyclosporin A.
Protocol:
-
Prepare Cell Lysates: Homogenize cells or tissues in a lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic proteins, including calcineurin.
-
Reaction Setup: In a 96-well plate, add the cell lysate, a reaction buffer containing Ca2+ and calmodulin, and the test compound (this compound or Cyclosporin A) at various concentrations.
-
Initiate Reaction: Add a phosphopeptide substrate (commonly the RII phosphopeptide) to each well to start the dephosphorylation reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Detect Phosphate: Terminate the reaction by adding a reagent that detects free phosphate, such as a malachite green-based solution.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader. The amount of phosphate released is proportional to the calcineurin activity.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the calcineurin activity in the samples and determine the IC50 value for each inhibitor.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of T-cells to proliferate in response to a stimulus and the inhibitory effect of immunosuppressive drugs.
Protocol:
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
CFSE Labeling: Resuspend the PBMCs in a protein-free medium and add Carboxyfluorescein succinimidyl ester (CFSE) dye at a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding complete culture medium.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate. Add a T-cell stimulant (e.g., anti-CD3 and anti-CD28 antibodies or a mitogen like PHA) and the test compounds (this compound or Cyclosporin A) at various concentrations.
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. As the cells divide, the CFSE dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division.
-
Data Analysis: Gate on the live T-cell population and analyze the CFSE fluorescence histogram. The percentage of cells that have undergone division can be quantified, and the IC50 for inhibition of proliferation can be calculated for each drug.
Conclusion
This compound and Cyclosporin A are both effective calcineurin inhibitors, but their distinct pharmacological profiles have led to different clinical applications. This compound's high potency and reduced systemic effects when applied topically make it a valuable agent for inflammatory skin conditions. Cyclosporin A, with its extensive history and well-characterized systemic immunosuppressive effects, remains a cornerstone in organ transplantation and the management of severe autoimmune diseases. The choice between these agents, or their analogues, depends on the specific therapeutic indication, the desired route of administration, and the patient's individual risk-benefit profile. Further head-to-head clinical trials would be beneficial to more definitively delineate their comparative efficacy and safety in overlapping indications.
References
- 1. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-dose cyclosporin A in severe psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse events associated with the use of cyclosporine in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The safety of cyclosporine and tacrolimus in pediatric nephrotic syndrome patients: a disproportionate analysis based on the FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascomycin in T-Cell Proliferation: A Comparative Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Ascomycin's efficacy in inhibiting T-cell proliferation against other leading calcineurin inhibitors, supported by experimental data and protocols.
This guide provides a comprehensive analysis of this compound's dose-dependent effects on T-cell proliferation, a critical process in the immune response and a key target for immunosuppressive therapies. This compound, a potent calcineurin inhibitor, is compared with its structural analog Tacrolimus (FK506) and another widely used topical calcineurin inhibitor, Pimecrolimus. The data presented here is intended to assist researchers in evaluating the relative potency of these compounds and in designing effective experimental protocols.
Comparative Efficacy in T-Cell Proliferation Inhibition
This compound, Tacrolimus, and Pimecrolimus all function by inhibiting calcineurin, a crucial phosphatase in the T-cell activation pathway.[1] This inhibition ultimately prevents the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokine genes like Interleukin-2 (IL-2), which are essential for T-cell proliferation.[2]
The relative potency of these compounds in inhibiting T-cell proliferation is a critical factor for their therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for this compound, Tacrolimus, and Pimecrolimus in a murine T-cell proliferation assay stimulated with Concanavalin A (Con A) and Interleukin-2 (IL-2).
| Compound | IC50 (nM) in Murine T-Cell Proliferation Assay |
| This compound (FK520) | 0.2 |
| Tacrolimus (FK506) | 0.1 |
| Pimecrolimus (SDZ ASM 981) | 2.4 |
| Cyclosporin A | 3.0 |
Data sourced from Grassberger et al., 1999, as cited in relevant literature.
This data indicates that in this specific assay, Tacrolimus is the most potent inhibitor of T-cell proliferation, followed closely by this compound. Pimecrolimus is significantly less potent than both Tacrolimus and this compound.
Mechanism of Action: The Calcineurin-NFAT Pathway
The immunosuppressive effects of this compound and its analogs are mediated through the inhibition of the calcineurin-NFAT signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for these drugs.
References
Validating the Neuroprotective Effects of Ascomycin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Ascomycin and other relevant compounds in vitro. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of neuroprotection studies.
Introduction
This compound is a potent immunosuppressant that, like its structural analog Tacrolimus (FK506), inhibits calcineurin, a calcium-dependent serine/threonine protein phosphatase.[1][2] This mechanism of action is central to its neuroprotective properties, as calcineurin is implicated in pathways leading to neuronal apoptosis and inflammation.[1][3] This guide compares the in vitro neuroprotective performance of this compound with other calcineurin inhibitors, such as Tacrolimus and Cyclosporin A, and the mTOR inhibitor Rapamycin, which serves as a negative control in calcineurin-dependent neuroprotection studies.[4]
Comparative Analysis of Neuroprotective Effects
The following tables summarize quantitative data from in vitro studies on the neuroprotective effects of this compound and comparator compounds. The data is primarily derived from studies using the human neuroblastoma cell line SH-SY5Y, a common model in neurodegenerative disease research.
Table 1: Effect of Calcineurin Inhibitors on Neuronal Cell Viability in an In Vitro Model of Neurotoxicity
| Compound | Cell Line | Neurotoxic Insult | Concentration Range | Observation | Reference |
| This compound | Rat Hippocampal Slices | Picrotoxin | 50-100 µM | Suppressed seizure-like activity, indicating neuronal protection. | [1] |
| Tacrolimus (FK506) | SH-SY5Y | Thapsigargin | 1-100 nM | Concentration-dependent protection against cell death. | [4] |
| Cyclosporin A | Primary Striatal Neurons | 3-Nitropropionic Acid | 0.2-1.0 µM | Protected against neuronal cell death. | [5] |
| Rapamycin | Primary Cortical Neurons | Oxygen-Glucose Deprivation | 20 nM | Increased neuronal viability. | [6] |
Table 2: Inhibition of Apoptosis by Calcineurin Inhibitors in Neuronal Cells
| Compound | Cell Line | Apoptotic Stimulus | Concentration | Effect on Caspase-3 Activity | Reference |
| Tacrolimus (FK506) | SH-SY5Y | Thapsigargin | 10-100 nM | Complete inhibition in a concentration-dependent manner. | [4] |
| Cyclosporin A | SH-SY5Y | Thapsigargin | Not specified | Similar inhibitory effect to FK506. | [4] |
| Rapamycin | Primary Cortical Neurons | Oxygen-Glucose Deprivation | 20 nM | No significant inhibition of caspase-3. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Culture and Induction of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for in vitro neuroprotection studies.
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a penicillin/streptomycin antibiotic cocktail. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: To mimic neurodegenerative conditions, neurotoxicity can be induced using various agents. A common method involves the use of Thapsigargin, an inhibitor of the endoplasmic reticulum Ca2+-ATPase, which leads to apoptosis. Cells are typically pre-treated with the test compound (e.g., this compound) for a specified period before the addition of the neurotoxic agent.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration.
-
Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.[7]
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric assay.
-
Procedure:
-
Culture and treat SH-SY5Y cells in a 96-well plate as described above.
-
After treatment, lyse the cells using a suitable lysis buffer.
-
Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence of the cleaved AMC product using a fluorescence microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Caspase-3 activity is proportional to the fluorescence intensity.[8]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro validation of neuroprotective agents.
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: this compound's neuroprotective signaling pathway.
Conclusion
The available in vitro evidence strongly suggests that this compound, through its inhibition of calcineurin, possesses neuroprotective properties. While direct quantitative comparisons with other agents are limited in the published literature, its structural and mechanistic similarity to Tacrolimus (FK506) allows for a reasonable inference of its potential efficacy. The provided experimental protocols and diagrams offer a framework for researchers to further validate and quantify the neuroprotective effects of this compound and other promising compounds for the development of novel therapeutics for neurodegenerative diseases.
References
- 1. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed in vitro pharmacological analysis of FK506-induced neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporin A protects striatal neurons in vitro and in vivo from 3-nitropropionic acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin Treatment Improves Neuron Viability in an In Vitro Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of the Biological Activities of Ascomycin Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of Ascomycin and its key derivatives, Tacrolimus (FK506) and Pimecrolimus (SDZ ASM 981).
This guide provides a detailed comparison of the biological performance of this compound and its prominent derivatives, Tacrolimus and Pimecrolimus. The information presented herein is supported by experimental data from various scientific sources, with a focus on their immunosuppressive and anti-inflammatory properties. This document aims to be a valuable resource for researchers engaged in the study and development of immunomodulatory agents.
Overview of this compound and its Derivatives
This compound is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus var. ascomyceticus. It is structurally and functionally related to Tacrolimus (FK506), another potent immunosuppressant. Pimecrolimus (SDZ ASM 981) is a chemically modified derivative of this compound. These compounds exert their primary biological effects by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway, thereby suppressing the immune response. Their primary mechanism of action involves forming a complex with the intracellular protein FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin[1]. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for various pro-inflammatory cytokines[2].
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound, Tacrolimus, and Pimecrolimus. It is important to note that direct comparative studies with all three compounds under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: Calcineurin Inhibition
| Compound | IC50 Value | Experimental Context | Source(s) |
| This compound | 49 nM | In vitro calcineurin phosphatase assay. | Abcam |
| Tacrolimus (FK506) | 9.24 ng/mL | In vitro calcineurin activity assay. | PubMed |
| Tacrolimus (FK506) | 43.9 pg/million cells | Emax model for calcineurin activity inhibition in peripheral blood mononuclear cells (PBMCs). | NIH |
| Pimecrolimus (SDZ ASM 981) | 8.22 (units not specified) | Inhibition of FKB1A_RAT (a member of the FKBP family). | Drug Central |
Table 2: Immunosuppressive Activity (Mixed Lymphocyte Reaction - MLR)
| Compound | Potency Comparison | Experimental Context | Source(s) |
| Pimecrolimus vs. Tacrolimus | Pimecrolimus has ~8-fold lower potency than Tacrolimus in inhibiting primary T-cell stimulation. | Inhibition of T-cell proliferation in a primary mixed lymphocyte reaction. | PubMed |
| Pimecrolimus vs. Tacrolimus | Both compounds show equivalent potency in inhibiting the secondary response of ex vivo expanded T-cells. | Inhibition of proliferation of preactivated T-cells. | PubMed |
Note: Specific IC50 values from a head-to-head MLR assay for all three compounds were not found in the search results.
Table 3: Cytokine Inhibition
| Compound | IC50 / Inhibition Data | Cytokine(s) | Experimental Context | Source(s) |
| Tacrolimus (FK506) | 0.02 - 0.11 ng/mL | IL-2, IFN-γ, IL-4, IL-5, IL-3, GM-CSF | Inhibition of cytokine production in human PBMCs stimulated with anti-CD3/CD2. | PubMed |
| Pimecrolimus (SDZ ASM 981) | Inhibits at nanomolar concentrations | IL-2, IFN-γ (Th1) and IL-4, IL-10 (Th2) | Inhibition of cytokine synthesis in human T-cells. | DrugBank Online |
| Pimecrolimus (SDZ ASM 981) | 90% maximum inhibition at 100 nmol/L | TNF-α | Inhibition of TNF-α release from mast cells. | PubMed |
Signaling Pathway and Experimental Workflow
Calcineurin-NFAT Signaling Pathway
The primary mechanism of action for this compound and its derivatives is the inhibition of the Calcineurin-NFAT signaling pathway, a critical route for T-cell activation and subsequent inflammatory responses.
Caption: Calcineurin-NFAT signaling pathway and its inhibition by this compound derivatives.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the comparative analysis of the biological activities of this compound derivatives.
Caption: Generalized experimental workflow for comparing this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Calcineurin Phosphatase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of calcineurin. A common method involves a colorimetric assay that detects the release of free phosphate from a substrate.
Principle: Calcineurin is a serine/threonine phosphatase that, in the presence of Ca²⁺ and calmodulin, dephosphorylates a specific substrate. The amount of free phosphate released is quantified using a malachite green-based colorimetric reagent. The inhibition of this reaction by this compound derivatives is measured by a decrease in the amount of free phosphate produced.
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, pH 7.5)
-
This compound derivatives (in DMSO)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the this compound derivatives in the assay buffer. Prepare a reaction mixture containing calcineurin and calmodulin in the assay buffer.
-
Incubate with Inhibitor: Add the diluted this compound derivatives to the wells of a 96-well plate. Then, add the calcineurin/calmodulin mixture to each well. Incubate for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the phosphatase reaction by adding the RII phosphopeptide substrate to each well. Incubate for a specific time (e.g., 15-30 minutes) at 30°C.
-
Stop the Reaction and Develop Color: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released during the reaction. Allow the color to develop for 15-20 minutes at room temperature.
-
Measure Absorbance: Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of calcineurin activity.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a widely used in vitro method to assess the immunosuppressive activity of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.
Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals results in the proliferation of T-cells in response to the foreign major histocompatibility complex (MHC) antigens. Immunosuppressive agents will inhibit this T-cell proliferation. In a one-way MLR, the stimulator cells are treated with an antiproliferative agent (e.g., mitomycin C or irradiation) to ensure that only the responder T-cell proliferation is measured.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Mitomycin C or an irradiator
-
This compound derivatives (in DMSO)
-
Cell proliferation reagent (e.g., [³H]-thymidine or a non-radioactive alternative like CFSE or BrdU)
-
96-well U-bottom culture plates
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader (for non-radioactive methods)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Prepare Stimulator and Responder Cells: Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells. Treat the stimulator cells with mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 20-30 Gy) to prevent their proliferation.
-
Set up the Culture: In a 96-well U-bottom plate, add a fixed number of responder cells (e.g., 1 x 10⁵ cells/well) and stimulator cells (e.g., 1 x 10⁵ cells/well) to each well.
-
Add Inhibitors: Add serial dilutions of the this compound derivatives to the appropriate wells. Include vehicle controls (DMSO) and positive controls (no inhibitor).
-
Incubate: Incubate the plates for 5-6 days in a humidified incubator at 37°C with 5% CO₂.
-
Measure Proliferation:
-
Using [³H]-thymidine: On the last day of incubation, add [³H]-thymidine to each well and incubate for another 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Using CFSE: Label the responder cells with CFSE before setting up the culture. After incubation, analyze the dilution of the CFSE dye in the responder cell population by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of the this compound derivative compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Cytokine Production Assay
This assay measures the ability of this compound derivatives to inhibit the production and secretion of pro-inflammatory cytokines from activated T-cells.
Principle: T-cells are stimulated in vitro to produce cytokines. The amount of cytokine released into the culture supernatant can be quantified by ELISA, or the intracellular accumulation of cytokines can be measured by flow cytometry after treatment with a protein transport inhibitor.
Materials:
-
Purified T-cells or PBMCs
-
Cell culture medium (e.g., RPMI-1640)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
-
This compound derivatives (in DMSO)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular staining
-
ELISA kits for specific cytokines (e.g., IL-2, IFN-γ)
-
For flow cytometry: Fixation/permeabilization buffers, and fluorescently labeled antibodies against specific cytokines and cell surface markers (e.g., CD4, CD8).
-
96-well culture plates
-
ELISA reader or flow cytometer
Procedure (Intracellular Staining and Flow Cytometry):
-
Cell Stimulation and Inhibition: Seed T-cells or PBMCs in a 96-well plate and pre-incubate with serial dilutions of the this compound derivatives for 1-2 hours.
-
Activate Cells: Stimulate the cells with an appropriate T-cell activator (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Incubate for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.
-
Fix and Permeabilize: Wash the cells again and then fix and permeabilize them using a commercial fixation/permeabilization kit. This allows the anti-cytokine antibodies to enter the cells.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IL-2, anti-IFN-γ).
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cytokine-producing cells within specific T-cell populations (e.g., CD4+ or CD8+ T-cells). Calculate the inhibition of cytokine production at different concentrations of the this compound derivatives and determine the IC50 values.
Conclusion
This compound and its derivatives, Tacrolimus and Pimecrolimus, are potent inhibitors of the calcineurin-NFAT signaling pathway, leading to significant immunosuppressive and anti-inflammatory effects. While all three compounds share a common mechanism of action, the available data suggests potential differences in their potency and selectivity. Tacrolimus appears to be a highly potent immunosuppressant. Pimecrolimus, while also a potent calcineurin inhibitor, may exhibit a degree of selectivity for preactivated T-cells and has been noted for its efficacy in topical applications with minimal systemic absorption. This compound serves as the parent compound from which these important therapeutic agents were derived.
The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced differences in the biological activities of these and other novel this compound derivatives. Such research is crucial for the development of next-generation immunomodulatory drugs with improved efficacy and safety profiles.
References
Unraveling the Immunophilin Binding Landscape: A Comparative Guide to Ascomycin Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the intricate binding profiles of immunophilin ligands is paramount for the design of targeted therapeutics. This guide provides a comprehensive comparison of Ascomycin's cross-reactivity with other key immunophilin ligands, supported by quantitative binding data and detailed experimental methodologies.
This compound, a structural analog of Tacrolimus (FK506), exerts its immunosuppressive effects by binding to immunophilins, a class of cytosolic proteins with peptidyl-prolyl isomerase (PPIase) activity. This binding event leads to the inhibition of downstream signaling pathways, most notably the calcineurin pathway, which is crucial for T-cell activation. However, the specificity of this interaction is not absolute. This compound and other immunophilin ligands exhibit varying degrees of cross-reactivity with different members of the immunophilin family, such as the FK506-binding proteins (FKBPs) and cyclophilins. This guide delves into the specifics of these interactions, offering a comparative analysis to aid in the selection and development of selective immunomodulatory agents.
Comparative Binding Affinities of Immunophilin Ligands
The following table summarizes the binding affinities (Ki or Kd values) of this compound and other prominent immunophilin ligands to various immunophilin proteins. Lower values indicate higher binding affinity.
| Ligand | Target Immunophilin | Binding Affinity (nM) | Method |
| This compound (FK520) | FKBP12 | ~0.6 | [1] |
| FKBP51 | ~104 | ||
| Tacrolimus (FK506) | FKBP12 | 0.4 - 1.7 | [1] |
| FKBP51 | ~104 | ||
| FKBP52 | Binds, specific Ki not readily available | [2] | |
| Sirolimus (Rapamycin) | FKBP12 | ~0.2 | |
| FKBP51 | ~3.7 | ||
| FKBP52 | Binds, specific Ki not readily available | ||
| Cyclosporin A | Cyclophilin A | ~20 |
Note: Binding affinities can vary depending on the experimental conditions and techniques used. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathway of this compound/Tacrolimus
This compound and Tacrolimus share a common mechanism of action. Upon entering a T-cell, they bind to FKBP12. This drug-immunophilin complex then acquires the ability to bind to and inhibit the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.
Caption: this compound/Tacrolimus Signaling Pathway.
Experimental Methodologies
Accurate determination of binding affinities is crucial for comparing the cross-reactivity of immunophilin ligands. The following are detailed protocols for key experimental techniques used to generate the data in this guide.
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity of a ligand to an immunophilin involves several key steps, from protein expression and purification to the final data analysis. Different techniques can be employed at the binding analysis stage.
Caption: General experimental workflow.
Competitive Radioligand Binding Assay
This method determines the affinity of a non-labeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the target immunophilin.
Materials:
-
Purified recombinant immunophilin (e.g., FKBP12)
-
Radiolabeled ligand with known affinity (e.g., [³H]-FK506)
-
Unlabeled test ligand (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
96-well filter plates with GFC filters
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Reaction Mixtures: In a 96-well plate, add a fixed concentration of the purified immunophilin and the radiolabeled ligand.
-
Addition of Competitor: Add increasing concentrations of the unlabeled test ligand to the wells. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Separation of Bound and Free Ligand: Transfer the reaction mixtures to a filter plate and wash rapidly with ice-cold assay buffer to separate the protein-bound radioligand from the free radioligand.
-
Quantification: Add scintillation cocktail to the wells of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant immunophilin
-
Test ligand
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Chip Preparation and Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified immunophilin in the immobilization buffer over the activated surface to allow for covalent coupling. Deactivate any remaining active groups with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the test ligand in running buffer over the immobilized immunophilin surface.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time. The association phase occurs during the injection of the analyte, and the dissociation phase begins when the injection is replaced with running buffer.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-protein interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant immunophilin
-
Test ligand
-
Dialysis buffer (ensure the protein and ligand are in identical buffer to minimize heats of dilution)
Protocol:
-
Sample Preparation: Dialyze the purified immunophilin and the test ligand extensively against the same buffer. Accurately determine the concentrations of both. Degas the solutions before use.
-
Instrument Setup: Load the immunophilin solution into the sample cell and the ligand solution into the injection syringe of the calorimeter. Set the desired temperature for the experiment.
-
Titration: Perform a series of small, sequential injections of the ligand into the immunophilin solution. The instrument measures the heat released or absorbed after each injection.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. The instrument's software integrates these peaks to determine the heat change per injection.
-
Data Analysis: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka, from which Kd = 1/Ka is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS).
By employing these rigorous experimental techniques and carefully analyzing the resulting data, researchers can gain a detailed understanding of the cross-reactivity profiles of this compound and other immunophilin ligands. This knowledge is instrumental in the development of next-generation immunosuppressants with improved selectivity and reduced off-target effects.
References
In Vivo Validation of Ascomycin's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Ascomycin and its derivatives against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.
Mechanism of Action: Calcineurin Inhibition
This compound and its structural analog Tacrolimus (FK506) are potent immunosuppressants that exert their anti-inflammatory effects primarily through the inhibition of calcineurin.[1][2][3] Calcineurin is a calcium-dependent serine/threonine protein phosphatase that plays a crucial role in the activation of T-cells.[2][3] By forming a complex with the intracellular protein FKBP12, this compound binds to and inhibits calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[2][3] This blockade of NFAT activation leads to a downstream reduction in the transcription of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, IL-10, and Interferon-gamma (IFN-γ), which are key mediators of the inflammatory response in skin diseases like atopic dermatitis and psoriasis.[1][4][5]
Below is a diagram illustrating the Calcineurin-NFAT signaling pathway and the inhibitory action of this compound/Tacrolimus.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascomycins in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascomycins: promising agents for the treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Ascomycin and Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascomycin (also known as FK520) and Tacrolimus (FK506) are potent macrolide immunosuppressants that have revolutionized organ transplantation and the management of autoimmune diseases.[1] Both compounds exert their primary therapeutic effect through the inhibition of calcineurin, a crucial enzyme in the T-lymphocyte activation pathway.[2][3] Despite their similar mechanisms of action and structural similarities, subtle differences in their molecular interactions and metabolic pathways can lead to distinct side effect profiles. This guide provides an objective comparison of the adverse effects associated with this compound and Tacrolimus, supported by experimental data, to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action and Toxicity
This compound and Tacrolimus share a common mechanism of immunosuppression. They bind to the intracellular protein FKBP12 (FK506-binding protein 12), forming a drug-immunophilin complex.[2][3] This complex then binds to and inhibits the phosphatase activity of calcineurin.[2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor that is essential for the expression of interleukin-2 (IL-2) and other cytokines required for T-cell proliferation and activation.[2] The pathophysiological mechanisms underlying the toxicity of both drugs are thought to arise from the systemic inhibition of calcineurin activity in various tissues.[3]
Comparative Side Effect Profiles: Quantitative Data
While extensive clinical data for Tacrolimus is available, direct comparative clinical trial data for this compound is limited. The following table summarizes the incidence of key side effects associated with Tacrolimus from various studies and includes preclinical comparative data for this compound where available.
| Side Effect | This compound (FK520) | Tacrolimus (FK506) | Key Findings & Citations |
| Nephrotoxicity | Preclinical data suggests a potentially lower nephrotoxic potential compared to Tacrolimus. In a rat model, a higher dose of this compound (3 mg/kg) was required to induce a >50% reduction in creatinine clearance compared to Tacrolimus (1 mg/kg).[4] | A common and significant side effect, with both acute and chronic manifestations.[5][6] Incidence varies depending on the patient population and concomitant medications. | This compound showed a 3-fold lower nephrotoxic potency in a preclinical model, though its immunosuppressive potency was also 3-fold lower, resulting in a similar therapeutic index.[4] |
| Neurotoxicity | Expected to have a similar neurotoxic profile to Tacrolimus due to the shared mechanism of calcineurin inhibition.[7] | Common, with symptoms ranging from mild (tremor, headache) to severe (seizures, encephalopathy).[7][8] Tremor is reported in approximately 50% of patients.[9] | Both drugs can cause a spectrum of neurological and psychiatric disorders.[7] Management often involves dose reduction or switching to an alternative immunosuppressant. |
| Metabolic Disturbances | |||
| - Post-Transplant Diabetes Mellitus (PTDM) | Limited clinical data available. | Higher incidence compared to cyclosporine-based regimens.[10] The risk of developing PTDM is estimated to be 1.7 times higher with Tacrolimus compared to cyclosporine.[1] | Tacrolimus is associated with a higher risk of new-onset diabetes after transplantation.[11] |
| - Hyperlipidemia | Limited clinical data available. | Generally considered to have a more favorable lipid profile compared to cyclosporine.[12] | |
| Gastrointestinal Disturbances | Diarrhea and dyspepsia are commonly reported.[13] | ||
| Cutaneous Side Effects (Topical Application) | Similar to Tacrolimus, local skin irritation (burning, pruritus) is a common transient side effect.[14] | The most common adverse events are mild-to-moderate application-site reactions, including skin burning and pruritus.[14][15] | For topical formulations, local irritation is the most frequent side effect for both compounds and tends to resolve with continued use.[14] |
| Hypertension | Can contribute to hypertension, a risk factor for neurotoxicity.[7][9] | ||
| Malignancy | Systemic use is associated with an increased risk of certain malignancies, particularly skin cancer and post-transplant lymphoproliferative disorder (PTLD).[1][15] | The theoretical risk of malignancy with topical calcineurin inhibitors has been a subject of discussion, but a causal link has not been established.[15] |
Experimental Protocols
Assessment of Nephrotoxicity in a Rat Model[4]
-
Animal Model: Fischer-344 rats.
-
Dosing: Tacrolimus (1 mg/kg, i.p.) and this compound (3 mg/kg, i.p.) were administered daily for 14 days.
-
Primary Endpoint: Creatinine clearance was measured to assess renal function. A reduction of >50% was considered significant nephrotoxicity.
-
Rationale: This protocol allows for a direct comparison of the nephrotoxic potential of the two compounds at equipotent immunosuppressive doses.
Assessment of Neurotoxicity in Clinical Practice[7][8]
-
Patient Population: Organ transplant recipients receiving Tacrolimus-based immunosuppression.
-
Evaluation:
-
Clinical Assessment: Regular monitoring for neurological symptoms such as tremor, headache, paresthesia, seizures, and changes in mental status.
-
Neuroimaging: Magnetic Resonance Imaging (MRI) is often used to investigate suspected cases of severe neurotoxicity, such as posterior reversible encephalopathy syndrome (PRES).
-
Therapeutic Drug Monitoring: While neurotoxicity can occur at therapeutic trough levels, monitoring drug concentrations is crucial to rule out overdose.
-
-
Rationale: This multi-faceted approach combines clinical observation and imaging to diagnose and manage neurotoxic side effects.
Visualizations
Calcineurin Inhibition Signaling Pathway
Caption: Mechanism of calcineurin inhibition by this compound and Tacrolimus.
Experimental Workflow for Assessing Nephrotoxicity
Caption: Workflow for preclinical assessment of nephrotoxicity.
Conclusion
This compound and Tacrolimus are potent immunosuppressants with a shared mechanism of action that also underlies their similar side effect profiles. The most significant and dose-limiting toxicities for both compounds are nephrotoxicity and neurotoxicity. Preclinical data suggests that this compound may have a slightly wider therapeutic index with regard to nephrotoxicity compared to Tacrolimus, although this requires confirmation in human studies. For other adverse effects, such as metabolic disturbances and gastrointestinal issues, Tacrolimus has been more extensively studied, and it is reasonable to anticipate a similar spectrum of side effects with this compound. The choice between these two agents in a clinical or research setting will depend on a careful consideration of their relative potencies and a thorough evaluation of their respective safety profiles in specific patient populations. Further head-to-head clinical trials are warranted to definitively delineate the differences in the side effect profiles of this compound and Tacrolimus.
References
- 1. Impact of immunosuppression on incidence of post-transplant diabetes mellitus in solid organ transplant recipients: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neurotoxicity of Immunosuppressive Therapies in Organ Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP12-Dependent Inhibition of Calcineurin Mediates Immunosuppressive Antifungal Drug Action in Malassezia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-transplant diabetes mellitus. The role of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tacrolimus (FK506): Safety and Applications in Reconstructive Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a rapamycin-based high affinity binding FKBP12 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolic effects of cyclosporin and tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxicity of immunosuppressive therapies in organ transplantation. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. FK506 binding protein 12 mediates sensitivity to both FK506 and rapamycin in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of immunosuppression on incidence of post-transplant diabetes mellitus in solid organ transplant recipients: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascomycin's Preclinical Efficacy: A Comparative Analysis in Inflammatory Skin Disease Models
For Immediate Release
This comparison guide provides a statistical validation of Ascomycin's effect in preclinical models, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented herein summarizes the performance of this compound and its derivatives against other alternatives in key preclinical assays for inflammatory skin diseases, including psoriasis and atopic dermatitis.
Executive Summary
This compound and its derivatives have demonstrated significant efficacy in various preclinical models of inflammatory skin disease, often comparable to or exceeding that of established treatments like corticosteroids. A key advantage highlighted in these studies is the potential for a wider therapeutic window, with potent topical anti-inflammatory effects and reduced systemic side effects, such as nephrotoxicity, compared to other calcineurin inhibitors like Tacrolimus.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and its derivatives with other relevant compounds.
Table 1: Efficacy in a Psoriasis Microplaque Assay
| Treatment | Concentration | Mean Reduction in Total Clinical Score (%) | Animal Model | Reference |
| SDZ ASM 981 | 1.0% | 82% | Human | [1] |
| SDZ ASM 981 | 0.3% | 63% | Human | [1] |
| Clobetasol-17-propionate | 0.05% | 92% | Human | [1] |
| Placebo | - | 18% | Human | [1] |
Table 2: Efficacy in an Atopic Dermatitis Model (ADSI Score Reduction)
| Treatment | Application Frequency | Mean Reduction in ADSI Score (%) | Animal Model | Reference |
| 1% SDZ ASM 981 Cream | Twice Daily | 71.9% | Human | [2] |
| Placebo | Twice Daily | 10.3% | Human | [2] |
| 1% SDZ ASM 981 Cream | Once Daily | 37.7% | Human | [2] |
| Placebo | Once Daily | 6.2% | Human | [2] |
Table 3: Comparative Systemic Immunosuppressive Potency and Nephrotoxicity
| Compound | Assay | Endpoint | Dose | Result | Animal Model | Reference |
| This compound | Nephrotoxicity | >50% reduction in creatinine clearance | 3 mg/kg, i.p. (14 days) | This compound is 3-fold less potent than Tacrolimus | Fischer-344 Rat | [3] |
| Tacrolimus (FK506) | Nephrotoxicity | >50% reduction in creatinine clearance | 1 mg/kg, i.p. (14 days) | - | Fischer-344 Rat | [3] |
| This compound | Popliteal Lymph Node Hyperplasia | Immunosuppressive Potency | - | 3-fold lower potency than Tacrolimus | Rat | [3] |
| ABT-281 | Systemic Potency (vs. Tacrolimus) | Popliteal Lymph Node Hyperplasia & Contact Hypersensitivity | - | Reduced by ≥30-fold | Rat | [4] |
| ABT-281 | Systemic Potency (vs. Tacrolimus) | Swine Contact Hypersensitivity | i.v. administration | 19-fold less potent | Swine | [4] |
| ABT-281 | Systemic Potency (vs. Tacrolimus) | Swine Contact Hypersensitivity | i.p. administration | 61-fold less potent | Swine | [4] |
Signaling Pathway of this compound
This compound exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. The following diagram illustrates this mechanism.
Caption: this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for the key preclinical assays are provided below.
Psoriasis Microplaque Assay
This assay is utilized to evaluate the efficacy of topical treatments for psoriasis directly on patient lesions.
-
Patient Selection: Patients with chronic, stable plaque psoriasis are recruited for the study.
-
Lesion Selection and Preparation: A target psoriatic plaque is selected, and the surface scales are gently removed (descaled).
-
Microplaque Definition: Small, discrete areas (microplaques, typically around 1 cm in diameter) are marked on the descaled lesion.
-
Treatment Application: Each microplaque is randomly assigned to a different treatment group (e.g., this compound derivative, placebo, positive control). The assigned ointments are applied to the designated microplaques.
-
Occlusion: The treated areas are covered with an occlusive dressing to enhance drug penetration.
-
Treatment Regimen: Ointments are reapplied at regular intervals (e.g., every 2-3 days) for the duration of the study (e.g., 14 days).[5]
-
Clinical Scoring: At baseline and subsequent time points, clinical parameters such as erythema, infiltration, and scaling are assessed and scored by a blinded evaluator.[5]
-
Data Analysis: The change in clinical scores from baseline is calculated for each treatment group to determine efficacy.
Ovalbumin-Induced Atopic Dermatitis Model in Mice
This model is used to induce an atopic dermatitis-like phenotype in mice to test the efficacy of anti-inflammatory compounds.
-
Animals: BALB/c mice are typically used for this model.
-
Sensitization: Mice are sensitized to ovalbumin (OVA). This can be achieved through intraperitoneal injections of OVA solution or by epicutaneous application of OVA patches to shaved dorsal skin.[3][6] This sensitization phase typically lasts for a few weeks with repeated exposures.
-
Challenge: After the sensitization period, the mice are challenged by applying OVA topically to a specific skin area, often the ear or shaved back. This challenge induces an inflammatory response.[6]
-
Treatment: The test compound (e.g., this compound derivative cream) and control vehicles are applied topically to the inflamed skin area during the challenge phase.
-
Evaluation of Inflammation: The severity of the atopic dermatitis-like lesions is assessed using several parameters:
-
Ear Swelling: The thickness of the ear is measured using a digital caliper.[6]
-
Clinical Scoring: Skin lesions are scored for erythema, edema, excoriation, and dryness.
-
Histological Analysis: Skin biopsies are taken to assess epidermal hyperplasia, and inflammatory cell infiltration (e.g., eosinophils, mast cells).
-
Immunological Analysis: Serum levels of IgE can be measured, and cytokine profiles in the skin can be analyzed.
-
-
Data Analysis: The effects of the treatment are evaluated by comparing the measured parameters between the treated and control groups.
Popliteal Lymph Node Hyperplasia (PLNH) Assay in Rats
The PLNH assay is an in vivo method to assess the immunosuppressive potential of a compound.
-
Animals: Wistar or other suitable rat strains are used.
-
Sensitization (Antigen Challenge): An inflammatory or immune response is induced by injecting a sensitizing agent (e.g., allogeneic lymphocytes) into the footpad of one hind paw of the rat.[7]
-
Treatment: The test compound (e.g., this compound) is administered to the rats, typically systemically (e.g., intraperitoneally or orally), at various doses before or after the sensitizing injection.
-
Lymph Node Excision: After a specific period (e.g., 7 days), the popliteal lymph node, which drains the injection site, is surgically removed from both the treated and untreated (contralateral) hind paws.[7]
-
Measurement: The weight and/or cellularity of the popliteal lymph nodes are determined.
-
Data Analysis: The immunosuppressive effect of the compound is quantified by its ability to reduce the increase in weight or cellularity of the lymph node in the treated paw compared to the control group. A stimulation index can be calculated to normalize the results.[7]
References
- 1. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of the this compound macrolactam SDZ ASM 981 in the topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound analogs with potent topical but weak systemic activity for treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. criver.com [criver.com]
- 7. Application of the popliteal lymph node assay to evaluate an immunosuppression protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascomycin Analogs: A Comparative Review of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of key ascomycin analogs, focusing on tacrolimus, pimecrolimus, and sirolimus. The information presented is supported by data from clinical trials to aid in research and development decisions.
Introduction
This compound and its analogs are a class of macrolactam immunosuppressants that have become crucial in the management of various inflammatory and immune-mediated conditions. While initially developed as antifungal agents, their potent immunomodulatory properties have led to their widespread use in preventing organ transplant rejection and treating inflammatory skin diseases. This guide focuses on a comparative analysis of three prominent this compound analogs: tacrolimus (a calcineurin inhibitor), pimecrolimus (a calcineurin inhibitor), and sirolimus (rapamycin, an mTOR inhibitor). Their distinct mechanisms of action result in different efficacy and safety profiles, which are explored in this review through clinical trial data.
Data Presentation: Efficacy and Safety in Atopic Dermatitis
The following tables summarize quantitative data from comparative clinical trials of tacrolimus and pimecrolimus in the treatment of atopic dermatitis.
Table 1: Efficacy of Tacrolimus vs. Pimecrolimus in Atopic Dermatitis (AD)
| Efficacy Outcome | Tacrolimus | Pimecrolimus | Relative Risk (RR) / Odds Ratio (OR) [95% CI] | Patient Population | Reference |
| Success of Therapy (Week 3) | More Effective | Less Effective | RR = 0.67 [0.56 - 0.80] | Combined Adult & Pediatric | [1] |
| Success of Therapy (Week 6/End of Study) | More Effective | Less Effective | RR = 0.65 [0.57 - 0.75] | Combined Adult & Pediatric | [1] |
| Success of Therapy (Adults, 0.1% Tacrolimus vs. 1% Pimecrolimus) | More Effective | Less Effective | RR = 0.58 [0.46 - 0.72] | Adult | [1] |
| Success of Therapy (Moderate to Very Severe Pediatric, 0.1% Tacrolimus vs. 1% Pimecrolimus) | More Effective | Less Effective | RR = 0.55 [0.34 - 0.88] | Pediatric | [1] |
| Eczema Reduction (Pediatric) | No Significant Difference | No Significant Difference | OR = 1.6 [0.77 - 3.20] (0.03% Tacrolimus vs 1% Pimecrolimus) | Pediatric | [2] |
| Eczema Reduction (Pediatric) | No Significant Difference | No Significant Difference | OR = 1.90 [0.77 - 4.60] (0.1% Tacrolimus vs 1% Pimecrolimus) | Pediatric | [2] |
Table 2: Safety and Tolerability of Tacrolimus vs. Pimecrolimus in Atopic Dermatitis (AD)
| Safety/Tolerability Outcome | Tacrolimus | Pimecrolimus | Relative Risk (RR) / Odds Ratio (OR) [95% CI] | Patient Population | Reference |
| Withdrawal due to Lack of Efficacy | Fewer Withdrawals | More Withdrawals | RR = 0.32 [0.19 - 0.53] | Combined Adult & Pediatric | [1] |
| Withdrawal due to Adverse Events | Fewer Withdrawals | More Withdrawals | RR = 0.43 [0.24 - 0.75] | Combined Adult & Pediatric | [1] |
| Withdrawal due to Lack of Efficacy (Mild Pediatric, 0.03% Tacrolimus vs. 1% Pimecrolimus) | Fewer Withdrawals | More Withdrawals | RR = 0.32 [0.11 - 0.97] | Pediatric | [1] |
| Withdrawal due to Adverse Events (Mild Pediatric, 0.03% Tacrolimus vs. 1% Pimecrolimus) | Fewer Withdrawals | More Withdrawals | RR = 0.05 [0.00 - 0.84] | Pediatric | [1] |
| Total Adverse Events (Pediatric) | No Significant Difference | No Significant Difference | OR = 0.90 [0.57 - 1.60] (0.03% Tacrolimus vs 1% Pimecrolimus) | Pediatric | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below is a summary of the experimental protocol for a representative comparative study.
Study Design: A Comparison Study Between Protopic (Tacrolimus) Ointment and Elidel (Pimecrolimus) Cream in Treating Subjects With Atopic Dermatitis (NCT00666302)[3]
-
Study Type: Interventional, Randomized, Single-Blind, Parallel Assignment.
-
Primary Purpose: Treatment.
-
Patient Population: 413 patients aged 16 years and older with a diagnosis of atopic dermatitis rated as at least mild, involving a minimum of 5% of the body surface area.
-
Interventions:
-
Drug: Tacrolimus ointment
-
Drug: Pimecrolimus cream
-
-
Inclusion Criteria:
-
Diagnosis of atopic dermatitis (mild or greater) using the Investigator's Global Atopic Dermatitis Assessment.
-
Minimum of 5% body surface area involvement.
-
For females of childbearing potential, a negative pregnancy test and agreement to use effective birth control.
-
-
Exclusion Criteria:
-
Presence of other skin disorders in the treatment areas.
-
Extensive scarring or pigmented lesions that would interfere with efficacy ratings.
-
Clinically infected atopic dermatitis at baseline.
-
Likely requirement for systemic corticosteroids.
-
Known hypersensitivity to macrolides or any excipients of the study medications.
-
Unstable or poorly controlled chronic conditions.
-
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound analogs are mediated through their interaction with specific intracellular signaling pathways.
Calcineurin-NFAT Signaling Pathway (Tacrolimus and Pimecrolimus)
Tacrolimus and pimecrolimus exert their immunosuppressive effects by inhibiting calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[3][4] Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[5][6] When phosphorylated, NFAT remains in the cytoplasm; however, upon dephosphorylation by calcineurin, it translocates to the nucleus. In the nucleus, NFAT activates the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2), which are critical for T-cell proliferation and activation.[7] By blocking this pathway, tacrolimus and pimecrolimus effectively suppress the inflammatory response.
References
- 1. Efficacy and tolerance of tacrolimus and pimecrolimus for atopic dermatitis: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Calcium-Calcineurin-NFAT Signaling Pathway in Health and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Validating the Mechanism of Action of Novel Ascomycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel Ascomycin derivatives, focusing on the validation of their mechanism of action as potent immunosuppressants. We present experimental data comparing their performance with established alternatives and provide detailed protocols for key validation assays.
Core Mechanism of Action: Calcineurin Inhibition
This compound and its derivatives exert their immunosuppressive effects by inhibiting calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] The established mechanism involves the formation of a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12). This drug-immunophilin complex then binds to calcineurin, sterically blocking its active site and preventing it from dephosphorylating its substrates.[1]
The primary downstream target of calcinein in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT).[2][3] In a resting state, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus.[4] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of a wide array of genes crucial for the immune response, most notably Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[2][4] By inhibiting calcineurin, this compound derivatives prevent NFAT dephosphorylation and its subsequent nuclear translocation, thereby suppressing T-cell activation and the inflammatory cascade.
Comparative Performance of Novel this compound Derivatives
The development of novel this compound derivatives aims to improve upon the therapeutic window of existing calcineurin inhibitors like tacrolimus (FK506) and pimecrolimus. Key objectives include enhancing potency, reducing systemic side effects, and improving skin penetration for topical applications. This section provides a comparative summary of the in vitro and in vivo activities of several novel this compound derivatives.
Table 1: Immunosuppressive Activity of Novel this compound Derivatives (In Vitro)
| Compound | Mixed Lymphocyte Reaction (MLR) IC50 (nM) | IL-2 Reporter Assay IC50 (nM) | Calcineurin Inhibition IC50 (nM) | FKBP12 Binding Ki (nM) | Reference(s) |
| This compound | 0.1 - 1 | 0.2 - 2 | ~1 | ~0.4 | [5][6] |
| Tacrolimus (FK506) | ~0.05 | ~0.1 | ~0.5 | ~0.2 | [7] |
| Pimecrolimus (SDZ ASM 981) | 2 - 5 | 3 - 10 | ~5 | ~2 | [8] |
| 32-O-Acetylthis compound | Potent (qualitative) | Potent (qualitative) | Not Reported | Not Reported | [5] |
| 32-O-Thioacetylthis compound | Potent (qualitative) | Potent (qualitative) | Not Reported | Not Reported | [5] |
| C-33 Hydroxyl this compound | Excellent (qualitative) | Not Reported | Not Reported | Not Reported | [9] |
| JH-FK-08 (C22-modified) | 42.6 | Not Reported | Not Reported | Not Reported | [10] |
| 9-DeoxoFK520 | >900-fold less than FK506 | Not Reported | Not Reported | Not Reported | [11] |
Table 2: In Vivo Immunosuppressive Activity
| Compound | Model | Endpoint | Result | Reference(s) |
| C-33 Hydroxyl this compound | Rat Popliteal Lymph Node (rPLN) Hyperplasia Assay | Inhibition of lymph node swelling | Excellent activity | [9] |
| JH-FK-08 (C22-modified) | Murine C. neoformans infection model | Survival | Effective | [10] |
Experimental Protocols for Mechanism of Action Validation
Detailed methodologies for the key experiments cited in this guide are provided below.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.[12]
-
Designate PBMCs from one donor as "responder cells" and the other as "stimulator cells."
-
Inactivate the stimulator cells by irradiation (e.g., 3000 rads) or treatment with mitomycin C (25 µg/mL) to prevent their proliferation.[12][13]
-
Wash the stimulator cells extensively to remove any residual mitomycin C.
2. Assay Setup:
-
Plate responder cells (e.g., 1 x 10^5 cells/well) in a 96-well flat-bottom plate in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.[14]
-
Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.[12]
-
Add serial dilutions of the this compound derivatives or control compounds to the appropriate wells. Include vehicle controls (e.g., DMSO).
-
For a positive control for proliferation, a mitogen like phytohemagglutinin (PHA) can be added to wells with only responder cells. A negative control will contain only responder cells in media.[12]
3. Incubation and Proliferation Measurement:
-
Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.[12]
-
To measure proliferation, pulse the cells with a marker of DNA synthesis, such as [3H]-thymidine or BrdU, for the final 12-24 hours of incubation.[12]
-
Harvest the cells and measure the incorporation of the label. For [3H]-thymidine, this is done using a scintillation counter. For BrdU, an ELISA-based colorimetric assay is used.[12]
4. Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of T-cell proliferation.
IL-2 Reporter Gene Assay
This assay measures the inhibition of IL-2 gene expression, a direct downstream target of NFAT activation.
1. Cell Line and Culture:
-
Use a Jurkat T-cell line stably transfected with a reporter construct containing the firefly luciferase gene under the control of the IL-2 promoter (e.g., 2H4 cells).[15][16]
-
Maintain the cells in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and the appropriate selection agents (e.g., hygromycin B, G418, puromycin).[15]
2. Assay Procedure:
-
Plate the Jurkat reporter cells (e.g., 1 x 10^5 cells/well) in a 96-well white, clear-bottom plate.[16]
-
Pre-incubate the cells with serial dilutions of the this compound derivatives or control compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells to induce IL-2 promoter activity. A common method is to use a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.[15]
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[16]
3. Luciferase Activity Measurement:
-
After incubation, add a luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay Reagent) to each well.[16]
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value, representing the concentration at which the compound inhibits 50% of the IL-2 promoter-driven luciferase expression.
In Vitro Calcineurin Phosphatase Activity Assay (Malachite Green-based)
This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compounds.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0).[17]
-
Prepare a solution of purified, active calcineurin enzyme and its substrate, a phosphopeptide such as RII phosphopeptide.
-
Prepare a Malachite Green solution for phosphate detection. This is typically a solution of malachite green hydrochloride and ammonium molybdate in acid.[17][18]
-
Prepare a series of phosphate standards for generating a standard curve.[18]
2. Assay Protocol:
-
In a 96-well plate, add the assay buffer, purified calcineurin, and the test compound (this compound derivative) or vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.[17]
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate for a set time (e.g., 15-30 minutes) at 37°C.[17]
-
Stop the reaction and detect the released free phosphate by adding the Malachite Green solution.[17]
-
Allow 15-30 minutes for color development.[18]
3. Data Analysis:
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the percentage of inhibition of calcineurin activity for each compound concentration.
-
Determine the IC50 value for calcineurin inhibition.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway targeted by this compound derivatives and the general workflow for their validation.
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for validating novel this compound derivatives.
References
- 1. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Roles for NFAT Transcription Factor Genes as Oncogenes and Tumor Suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and immunosuppressive activity of 32-(O)-acylated and 32-(O)-thioacylated analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Calcineurin Inhibitor, Pimecrolimus, Inhibits the Growth of Malassezia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on an immunosuppressive macrolactam, this compound: synthesis of a C-33 hydroxyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided design and synthesis of C22- and C32-modified FK520 analogs with enhanced activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 13. preferred-cell-systems.com [preferred-cell-systems.com]
- 14. sartorius.com [sartorius.com]
- 15. jacvam.go.jp [jacvam.go.jp]
- 16. promega.com.cn [promega.com.cn]
- 17. merckmillipore.com [merckmillipore.com]
- 18. interchim.fr [interchim.fr]
Benchmarking Ascomycin's Performance Against New Immunosuppressants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascomycin, a potent calcineurin inhibitor, has long been a cornerstone in immunosuppressive therapy. However, the landscape of immunosuppression is continually evolving, with the advent of novel agents promising improved efficacy, better safety profiles, and different mechanisms of action. This guide provides an objective comparison of this compound's performance against a new generation of immunosuppressants, including the next-generation calcineurin inhibitor Voclosporin, the costimulation blocker Belatacept, and the anti-CD40L antibody Tegoprubart. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action Overview
This compound, and its close analogue Tacrolimus, exert their immunosuppressive effects by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2).
Newer immunosuppressants target this and other pathways with greater specificity or entirely different approaches:
-
Voclosporin: A next-generation calcineurin inhibitor, Voclosporin exhibits a more potent and consistent inhibition of calcineurin compared to older counterparts.[1][2]
-
Belatacept: This fusion protein blocks the CD28-mediated co-stimulatory signal required for full T-cell activation by binding to CD80 and CD86 on antigen-presenting cells.[3][4]
-
Tegoprubart: A monoclonal antibody that targets the CD40 ligand (CD40L), Tegoprubart disrupts the interaction between T-cells and antigen-presenting cells, a critical step in the immune response.[5][6]
Data Presentation: Comparative Efficacy and Safety
Direct head-to-head clinical trial data comparing this compound with Voclosporin, Belatacept, and Tegoprubart is limited. The following tables summarize available preclinical and clinical data, using Tacrolimus as a benchmark for this compound's performance and comparing it with data on the newer agents.
Table 1: In Vitro Potency of Immunosuppressants
| Compound | Target | Assay | IC50 (approximate) | Reference |
| This compound | Calcineurin | Mixed Lymphocyte Reaction (MLR) | ~0.1 nM (similar to Tacrolimus) | [7] |
| Tacrolimus | Calcineurin | Mixed Lymphocyte Reaction (MLR) | 0.1 nM | [7] |
| Voclosporin | Calcineurin | T-cell cytokine production | More potent than Cyclosporine A | [1] |
| Belatacept | CD80/CD86 | T-cell Proliferation | Dose-dependent inhibition | [8][9] |
| Tegoprubart | CD40L | Not directly comparable via IC50 | Blocks CD40L-mediated signaling | [5] |
Note: IC50 values can vary significantly based on the specific assay conditions.
Table 2: In Vivo Performance in Preclinical Models (Graft Rejection)
| Compound | Model | Key Findings | Reference |
| This compound | Mouse Heart Transplantation | Prolonged graft survival, comparable to FK-506 | [10] |
| Tacrolimus | Mouse Heart Transplantation | Prolonged graft survival | [10] |
| Belatacept | Primate Kidney Transplant | Superior graft function and survival vs. Cyclosporine | [3] |
| Tegoprubart | Primate Kidney Transplant | Prevention of rejection | [5] |
Table 3: Clinical Trial Outcomes and Side Effect Profiles
| Compound | Key Efficacy Outcomes | Common Adverse Events | Reference |
| This compound (similar to Tacrolimus) | High rates of graft survival | Nephrotoxicity, neurotoxicity, new-onset diabetes | [11] |
| Voclosporin | Rapid and sustained reduction in proteinuria in lupus nephritis | Lower incidence of new-onset diabetes compared to Tacrolimus | [12][13] |
| Belatacept | Improved long-term renal function vs. Cyclosporine | Higher rates of acute rejection initially, post-transplant lymphoproliferative disorder | [3][14] |
| Tegoprubart | Currently in clinical trials for kidney transplant rejection | Generally well-tolerated in early studies | [5][6] |
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a fundamental in vitro method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.[15][16]
Objective: To measure the proliferation of T-cells from one donor (responder) when stimulated by cells from a different donor (stimulator) and the inhibitory effect of immunosuppressive compounds on this proliferation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct healthy donors using Ficoll-Paque density gradient centrifugation.
-
Responder and Stimulator Cell Preparation:
-
Responder Cells: PBMCs from one donor are labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulator Cells: PBMCs from the second donor are treated with Mitomycin C or irradiation to prevent their proliferation, ensuring they only act as stimulators.
-
-
Co-culture: Responder and stimulator cells are co-cultured in a 96-well plate at a 1:1 ratio in a complete RPMI-1640 medium.
-
Compound Addition: The immunosuppressive compounds (this compound and newer agents) are added to the co-cultures at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis:
-
T-cell Proliferation: T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry. The percentage of proliferating cells is calculated.
-
Cytokine Production: Supernatants are collected to measure the levels of key cytokines (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.
-
IC50 Calculation: The concentration of the compound that inhibits T-cell proliferation by 50% (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration.[17]
-
Graft-versus-Host Disease (GvHD) Mouse Model
GvHD models are essential for in vivo evaluation of immunosuppressive drug efficacy in preventing this common complication of allogeneic hematopoietic stem cell transplantation.[18][19]
Objective: To induce GvHD in mice and assess the ability of immunosuppressive agents to prevent or mitigate the disease.
Methodology:
-
Animal Model: A common model utilizes lethally irradiated BALB/c recipient mice transplanted with bone marrow cells and splenocytes from C57BL/6 donor mice.
-
Transplantation:
-
Recipient mice receive a lethal dose of total body irradiation.
-
Within 24 hours, the mice are intravenously injected with a suspension of bone marrow cells and splenocytes from the donor mice.
-
-
Drug Administration:
-
Treatment groups receive daily intraperitoneal injections of this compound, a newer immunosuppressant, or a vehicle control, starting from the day of transplantation.
-
-
Monitoring:
-
Survival: Mice are monitored daily for survival.
-
GvHD Score: Clinical signs of GvHD, including weight loss, posture, activity, fur texture, and skin integrity, are scored several times a week.
-
Histopathology: At the end of the study or upon euthanasia, tissues such as the skin, liver, and intestines are collected for histological analysis to assess the severity of GvHD-related damage.
-
-
Analysis:
-
Kaplan-Meier survival curves are generated to compare the survival rates between treatment groups.
-
GvHD scores are plotted over time to assess the clinical severity of the disease.
-
Histopathological scores are used to quantify tissue damage.
-
Signaling Pathways and Experimental Workflows
This compound/Voclosporin: Calcineurin-NFAT Signaling Pathway
Caption: this compound/Voclosporin inhibit Calcineurin, blocking NFAT activation and IL-2 production.
Belatacept: Costimulation Blockade Pathway
Caption: Belatacept blocks the CD28-CD80/86 costimulatory signal, preventing T-cell activation.
Tegoprubart: CD40L-CD40 Blockade Pathway
Caption: Tegoprubart blocks the CD40L-CD40 interaction, inhibiting APC activation.
Experimental Workflow: Immunosuppressant Screening
References
- 1. Protective effect of the novel calcineurin inhibitor voclosporin in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 4. ccjm.org [ccjm.org]
- 5. dovepress.com [dovepress.com]
- 6. Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The allo- and viral-specific immunosuppressive effect of belatacept, but not tacrolimus, attenuates with progressive T cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of FK-506, rapamycin, this compound, and cyclosporine in mouse models of host-versus-graft disease and heterotopic heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Differential Effects of Voclosporin and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Term Outcomes of Belatacept Versus Tacrolimus Following T-Cell Depleting Induction in Adult Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. THE MIXED LYMPHOCYTE REACTION: AN IN VITRO TEST FOR TOLERANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of FK506 and cyclosporin A on cytokine production studied in vitro at a single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Ascomycin Disposal Procedures
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ascomycin, a potent macrolide antibiotic. Adherence to these guidelines is essential to protect laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.[1] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[2][3] Therefore, this compound and its containers must be treated as hazardous waste.
Immediate Safety and Handling Precautions:
Prior to handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][5] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]
This compound Disposal Protocol:
The primary principle for this compound disposal is to treat it as hazardous chemical waste. It should never be disposed of down the sink or in regular trash.[7][8]
Step 1: Waste Segregation and Collection
-
Solid this compound Waste: Collect all solid this compound waste, including unused or expired powder, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup debris, in a designated, clearly labeled, and leak-proof hazardous waste container.[9][10] The container should be made of a compatible material, such as polyethylene or polypropylene.[5]
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[9][10] Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 2: Storage of this compound Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11]
-
The SAA should be located at or near the point of generation and away from drains or water sources.[1][11]
-
Ensure that the storage area is secure and that incompatible chemicals are not stored together.[10]
Step 3: Disposal of Empty this compound Containers
-
A container that has held this compound is considered hazardous waste.
-
To decontaminate an "empty" container, it must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent capable of dissolving this compound).[7]
-
The rinseate from the triple-rinsing process must be collected and disposed of as liquid this compound hazardous waste.[7]
-
After triple-rinsing, deface or remove all labels from the container.[7][9] The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, depending on its material.
Step 4: Arranging for Professional Disposal
-
Once the hazardous waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for its collection by a licensed hazardous material disposal company.[4][6]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[11]
-
The recommended disposal method for this compound is incineration in a facility equipped with an afterburner and scrubber.[4] Alternatively, consult your State Land Waste Management Authority for guidance on disposal in an authorized landfill.[5]
Quantitative Data Summary:
While specific quantitative data for this compound disposal is limited in the provided search results, the following table summarizes general quantitative guidelines for laboratory hazardous waste management.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation (Satellite Area) | 55 gallons | [11] |
| Maximum Acutely Toxic Waste Accumulation (P-list) | 1 quart (liquid) or 1 kg (solid) | [11] |
| Container Headspace for Liquid Waste | At least one-inch | [10] |
| pH Range for Potential Drain Disposal (Not for this compound) | 5.5 to 10.5 | [8] |
This compound Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound (Immunomycin,FK-520)|104987-12-4|MSDS [dcchemicals.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Ascomycin
For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of potent compounds like Ascomycin is paramount. This document provides essential, immediate safety protocols and logistical plans, including detailed operational and disposal procedures, to foster a secure laboratory environment.
Hazard Identification and Control
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of powder-free, chemical-resistant gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[3] | Prevents skin contact and absorption.[1] Double-gloving provides an additional barrier against contamination.[3] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] | Protects the skin and personal clothing from spills and contamination.[1] |
| Eye and Face Protection | Use tightly fitting safety goggles with side shields.[4] For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[5] | Protects the eyes and face from accidental splashes of this compound solutions or powder. |
| Respiratory Protection | For handling the powder or when generating aerosols, a suitable respirator (e.g., N95 or higher) should be used.[2][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[1] | Prevents inhalation of harmful dust or aerosols.[1] |
Exposure Control Parameters
Currently, there are no established occupational exposure limit values for this compound.[2] Therefore, it is critical to handle this compound with the utmost care, assuming a high level of toxicity, and to always use the prescribed personal protective equipment.
Procedural Guidance for Handling this compound
A systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.
Pre-Handling Operations:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any potential spills or aerosols.[6]
-
PPE Donning: Before entering the designated area, correctly don all required personal protective equipment as specified in the table above.
-
Spill Kit: Ensure a spill kit appropriate for cytotoxic or potent compounds is readily accessible.
-
Material Preparation: Gather all necessary materials, including this compound, solvents, and experimental apparatus, and place them within the containment area before beginning work.
Handling Protocol:
-
Weighing: If handling the powdered form, weigh this compound in a ventilated balance enclosure or a fume hood to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. This compound is soluble in methanol (10 mg/ml).[7]
-
Experimental Procedures: Conduct all experimental manipulations within the designated containment area. Avoid direct contact with the substance.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][2] Wash hands thoroughly after handling, even if gloves were worn.[1][2]
Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
PPE Doffing: Remove personal protective equipment in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Hand Washing: Immediately wash hands with soap and water after removing all PPE.[3]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, should be considered hazardous waste.
-
Segregate this compound waste from general laboratory waste.
Disposal Procedure:
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect unused this compound solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
Deactivation: For unused quantities of the drug, it is recommended to consult with a licensed hazardous material disposal company.[4]
-
Final Disposal: Dispose of all this compound waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[2][4] Do not dispose of this compound down the drain or in the regular trash.[2]
This compound Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
